Technical Documentation Center

2-Amino-2-phenylbutan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-phenylbutan-1-ol hydrochloride
  • CAS: 876-42-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Amino-2-phenylbutan-1-ol Hydrochloride

This guide details the chemical properties, synthesis, and applications of 2-Amino-2-phenylbutan-1-ol hydrochloride , a specialized amino alcohol featuring a quaternary chiral center. Properties, Synthesis, and Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 2-Amino-2-phenylbutan-1-ol hydrochloride , a specialized amino alcohol featuring a quaternary chiral center.

Properties, Synthesis, and Applications in Pharmaceutical Chemistry

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6 for HCl; 39068-91-2 for free base) is a sterically hindered amino alcohol distinguished by a quaternary carbon at the 2-position carrying both a phenyl and an ethyl group. Unlike its lower homologue phenylglycinol, the presence of the ethyl group imparts increased lipophilicity and steric bulk, making it a valuable chiral auxiliary in asymmetric synthesis and a critical intermediate in the pharmaceutical industry. It is best known as the primary hydrolytic metabolite and synthetic precursor of the gastrointestinal antispasmodic drug Trimebutine .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a butane backbone with an amino group and a phenyl ring attached to the C2 carbon, alongside a primary hydroxyl group at C1. The hydrochloride salt is the preferred form for storage due to enhanced stability against oxidation and hygroscopicity.

Table 1: Chemical Specifications
PropertyDetail
IUPAC Name 2-Amino-2-phenylbutan-1-ol hydrochloride
Common Synonyms

-Amino-

-ethylbenzeneethanol HCl; Desmethyltrimebutine alcohol
CAS Number (HCl) 876-42-6
CAS Number (Free Base) 39068-91-2
Molecular Formula C

H

ClNO (HCl salt)
Molecular Weight 201.69 g/mol (HCl); 165.23 g/mol (Base)
Chirality Contains one quaternary chiral center (C2).[1][2] Available as (R), (S), or racemate.[3]
Appearance White to off-white crystalline solid (HCl salt); Viscous oil or low-melting solid (Free base).
Solubility Soluble in water, methanol, ethanol; Sparingly soluble in non-polar solvents (hexane, ether).

Synthesis & Manufacturing Methodologies

The industrial synthesis of 2-amino-2-phenylbutan-1-ol typically proceeds via the reduction of 2-amino-2-phenylbutyric acid (or its esters). This pathway ensures the retention of the quaternary center constructed in the precursor steps.

Core Synthetic Pathway
  • Precursor Formation: 2-Amino-2-phenylbutyric acid is synthesized via the Strecker synthesis or alkylation of phenylglycine derivatives.

  • Esterification: The acid is converted to its methyl or ethyl ester to facilitate reduction.

  • Reduction: The ester is reduced to the primary alcohol using agents like Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Borohydride (NaBH
    
    
    
    ) in the presence of additives.
  • Salt Formation: The free base is treated with anhydrous HCl in diethyl ether or ethanol to precipitate the hydrochloride salt.

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Synthesis Figure 1: Industrial Synthesis Pathway from Phenylbutyric Acid Derivatives Start 2-Phenylbutyronitrile (Precursor) Acid 2-Amino-2-phenylbutyric Acid (Quaternary Amino Acid) Start->Acid Hydrolysis Ester Methyl 2-amino-2-phenylbutyrate Acid->Ester Esterification (MeOH/H+) Product 2-Amino-2-phenylbutan-1-ol Ester->Product Reduction (LiAlH4 or NaBH4) Salt 2-Amino-2-phenylbutan-1-ol HCl (Final Salt) Product->Salt HCl/Et2O Salt Formation

Pharmaceutical Applications: The Trimebutine Connection[4][9]

2-Amino-2-phenylbutan-1-ol is intrinsically linked to Trimebutine , a drug used to treat Irritable Bowel Syndrome (IBS).[2] It serves two distinct roles in this context:

  • Synthetic Precursor: In the final step of Trimebutine manufacture, this amino alcohol is esterified with 3,4,5-trimethoxybenzoyl chloride.

  • Major Metabolite: Upon administration, Trimebutine undergoes rapid hydrolysis and N-demethylation. The "N-didesmethyl" metabolite is essentially the ester of 2-amino-2-phenylbutan-1-ol, which further hydrolyzes to the free amino alcohol.

Metabolic Pathway Analysis

Understanding this pathway is critical for pharmacokinetic (PK) studies and metabolite identification in clinical trials.

Metabolism Figure 2: Metabolic Cascade of Trimebutine yielding 2-Amino-2-phenylbutan-1-ol Trimebutine Trimebutine (Drug Substance) NorTMB N-Desmethyltrimebutine (Active Metabolite) Trimebutine->NorTMB CYP450 N-Demethylation Alcohol 2-Amino-2-phenylbutan-1-ol (Hydrolytic Product) Trimebutine->Alcohol Direct Hydrolysis (Minor Path) DiDesTMB N-Didesmethyltrimebutine NorTMB->DiDesTMB N-Demethylation DiDesTMB->Alcohol Ester Hydrolysis Conjugates Glucuronide/Sulfate Conjugates Alcohol->Conjugates Phase II Metabolism

Applications in Asymmetric Synthesis

Beyond its role in Trimebutine chemistry, the enantiopure forms (R or S) of 2-amino-2-phenylbutan-1-ol are utilized as chiral auxiliaries and building blocks.

Mechanism of Chiral Induction

The compound features a "quaternary stereocenter" which provides a rigid steric environment.

  • Oxazoline Formation: Reacting the amino alcohol with nitriles or carboxylic acids yields chiral oxazolines . These are ligands for asymmetric catalysis (e.g., enantioselective alkylations).

  • Steric Differentiation: The ethyl group is significantly bulkier than the methyl group found in alanine derivatives, but less bulky than the phenyl group. This specific steric gradation (

    
    ) allows for fine-tuning of stereoselectivity in transition metal catalysis.
    
Protocol: General Oxazoline Synthesis
  • Reagents: 2-Amino-2-phenylbutan-1-ol, Carboxylic Acid derivative (R-COCl), Zinc Chloride (catalyst).

  • Conditions: Reflux in chlorobenzene or toluene.

  • Outcome: Formation of 4-ethyl-4-phenyl-2-substituted-oxazoline.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers, preferably under an inert atmosphere (nitrogen or argon) if high purity is required for catalysis.

  • Temperature: Store at 2–8°C (Refrigerated) to prevent slow oxidation of the amine or degradation.

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during handling, especially when generating the free base which may be volatile or form aerosols.

References

  • PubChem. (2023). 2-Amino-2-phenylbutan-1-ol Compound Summary. National Library of Medicine. Link

  • Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine.[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Charette, A. B., et al. (2000).[5] Polysubstituted oxazolines as chiral ligands. Journal of the American Chemical Society.[5] (Cited for general oxazoline synthesis methodology using amino alcohols).

  • Cayman Chemical. (2023). 2-Methylamino-1-phenylbutane (Related Metabolite Data).Link

  • ChemicalBook. (2023). Product entry for (R)-2-Amino-2-phenylbutan-1-ol hydrochloride.[6]Link

Sources

Exploratory

2-Amino-2-phenylbutan-1-ol hydrochloride structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-2-phenylbutan-1-ol Hydrochloride Abstract The definitive identification and structural characterization of chemical entities are foundational to progre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-2-phenylbutan-1-ol Hydrochloride

Abstract

The definitive identification and structural characterization of chemical entities are foundational to progress in chemical research and pharmaceutical development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-amino-2-phenylbutan-1-ol hydrochloride. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind the selection and sequencing of analytical techniques. We will explore a self-validating system of analysis, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy to determine chemical connectivity. Furthermore, we will address the critical aspect of stereochemistry by detailing methods for chiral resolution and absolute configuration determination.

Introduction: The Imperative for Unambiguous Characterization

2-Amino-2-phenylbutan-1-ol is a chiral amino alcohol, a structural motif present in various biologically active compounds and a valuable building block in synthetic chemistry. As with any chemical entity intended for research or therapeutic development, its structural integrity—including atomic connectivity, functional group orientation, and stereochemistry—must be confirmed with absolute certainty. The hydrochloride salt form is often utilized to improve stability and solubility.

This guide presents a holistic and logical workflow for this characterization. We will demonstrate how a synergistic application of modern analytical techniques provides an interlocking web of data, leading to an irrefutable structural assignment.

Core Physicochemical Properties

A foundational step in any characterization is the compilation of basic molecular properties. These values serve as the initial reference points for subsequent spectroscopic analysis.

PropertyDataSource
IUPAC Name 2-amino-2-phenylbutan-1-ol hydrochloridePubChem[1]
Molecular Formula C₁₀H₁₆ClNOCalculated
Molecular Weight 201.70 g/mol Calculated
Free Base Formula C₁₀H₁₅NOPubChem[1]
Free Base MW 165.23 g/mol PubChem[1]
SMILES CCC(CO)(C1=CC=CC=C1)N.ClPubChem[1]
InChI Key UTUOJASDCBCXIL-UHFFFAOYSA-NPubChem[1]

The Integrated Elucidation Workflow

A robust structural elucidation strategy does not rely on a single technique but rather on a logical progression of experiments where the output of one method informs the next. This integrated approach ensures that the final structural assignment is supported by multiple, independent lines of evidence.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Stereochemical Determination MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) MS->NMR_1D Confirms MW Final Final Structure Confirmed MS->Final IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Confirms FGs IR->Final NMR_2D 2D NMR (COSY, HSQC) (Connectivity Confirmation) NMR_1D->NMR_2D Assigns Signals Chiral Chiral Chromatography (Enantiomeric Purity/Separation) NMR_2D->Chiral Confirms Connectivity NMR_2D->Final Xray X-Ray Crystallography (Absolute Configuration) Chiral->Xray Separates Enantiomers Xray->Final

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Experimental Proof

Expertise & Experience: Mass spectrometry (MS) is the initial port of call. Its primary function is to provide a high-accuracy mass measurement of the molecular ion, which is the most direct method for confirming the elemental composition derived from the presumed molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into the ESI source in positive ion mode. The ESI process gently ionizes the molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Data Acquisition: Acquire a high-resolution mass spectrum. The TOF analyzer provides the necessary mass accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.

Trustworthiness: Expected Data and Interpretation For 2-amino-2-phenylbutan-1-ol hydrochloride, the analysis will focus on the free base cation.

IonFormulaCalculated m/zObserved m/zInterpretation
[M+H]⁺ [C₁₀H₁₅NO + H]⁺166.1226Within 5 ppmConfirms the elemental composition of the free base.

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation can be induced to provide structural clues. Key expected fragments include:

  • Loss of H₂O: [M+H - H₂O]⁺ at m/z 148.1121

  • Loss of CH₂OH: Cleavage of the C-C bond adjacent to the quaternary center, resulting in a fragment at m/z 135.1019.

  • Benzylic cleavage: Can lead to various phenyl-containing fragments.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Infrared (IR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups. For this molecule, we are specifically looking for evidence of the hydroxyl (-OH), amine hydrochloride (-NH₃⁺), and aromatic (phenyl) groups.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid crystalline hydrochloride salt directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Trustworthiness: Expected Absorptions and Interpretation The IR spectrum provides a characteristic "fingerprint" that validates the presence of the molecule's core components.

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceSignificance
Alcohol O-H Stretch ~3400-3300BroadConfirms the presence of the hydroxyl group.
Amine N-H Stretch (-NH₃⁺) ~3100-2800Very broad, strong, complexCharacteristic of a primary amine salt.[2][3]
Aromatic C-H Stretch ~3100-3000Sharp, weakerIndicates the phenyl group.
Aliphatic C-H Stretch ~2960-2850Strong, sharpFrom the ethyl and hydroxymethyl groups.
Aromatic C=C Stretch ~1600, 1495, 1450Sharp, mediumConfirms the aromatic ring skeleton.
Alcohol C-O Stretch ~1050StrongConfirms the primary alcohol.

Nuclear Magnetic Resonance: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing unambiguous proof of the atomic connectivity. A suite of 1D and 2D experiments is employed to create a complete picture of the carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is particularly useful as it will exchange with the labile O-H and N-H protons, causing their signals to disappear, thus aiding in their identification.

  • Acquisition: Perform ¹H, ¹³C, COSY, and HSQC experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Trustworthiness: Data Interpretation

¹H NMR (400 MHz, D₂O)

The use of D₂O simplifies the spectrum by removing the OH and NH₃⁺ signals.

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Phenyl-H 7.5 - 7.3Multiplet5HAromatic protons of the monosubstituted benzene ring.
CH₂OH 3.9 - 3.7AB quartet2HDiastereotopic protons adjacent to the chiral center.
Ethyl-CH₂ 2.1 - 1.9Quartet2HMethylene protons coupled to the adjacent methyl group.
Ethyl-CH₃ 1.0 - 0.8Triplet3HMethyl protons coupled to the adjacent methylene group.
An AB quartet appears as two doublets if the chemical shift difference is large enough relative to the coupling constant.
¹³C NMR (100 MHz, D₂O)
AssignmentPredicted δ (ppm)Rationale
Phenyl C (ipso) ~140Quaternary carbon attached to the alkyl chain.
Phenyl C (o, m, p) 129 - 126Aromatic carbons. Expect 3 signals due to symmetry.
C-OH ~68Carbon of the hydroxymethyl group.
C-N ~62Quaternary chiral carbon bearing the amine and phenyl groups.
Ethyl-CH₂ ~30Methylene carbon of the ethyl group.
Ethyl-CH₃ ~8Methyl carbon of the ethyl group.
2D NMR: The Final Connectivity Proof
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the ethyl-CH₂ protons (~2.0 ppm) and the ethyl-CH₃ protons (~0.9 ppm), confirming the presence of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. This provides definitive confirmation of the assignments made in the 1D spectra.

Caption: Key COSY correlation confirming the ethyl group.

Stereochemistry: Resolving the Final Dimension

Expertise & Experience: 2-Amino-2-phenylbutan-1-ol possesses a single stereocenter at the C2 position. Therefore, it exists as a pair of enantiomers. Distinguishing between and isolating these enantiomers is critical, as they may exhibit different pharmacological and toxicological profiles.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the standard method for separating enantiomers and determining enantiomeric purity. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Protocol: Method Development

  • Column Selection: Choose a CSP known to be effective for amino alcohols. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[5]

  • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or an alcohol/acetonitrile system, often with a small amount of an amine modifier (e.g., diethylamine) for the free base to improve peak shape.

  • Optimization: Adjust the solvent ratio and temperature to optimize the resolution between the two enantiomeric peaks.

  • Analysis: A racemic standard will show two peaks of equal area. An enantiomerically enriched sample will show two peaks of unequal area.

X-ray Crystallography: The Gold Standard

Principle: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule. It is the only technique that can directly determine the absolute configuration (R or S) of a chiral center without reference to a known standard.[6]

Protocol: Crystallization and Analysis

  • Crystallization: The primary challenge is often growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. For the hydrochloride salt, polar solvents like ethanol, methanol, or water/alcohol mixtures are suitable starting points.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The absolute configuration can be determined using anomalous dispersion methods, often by calculating the Flack parameter.[7]

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2-amino-2-phenylbutan-1-ol hydrochloride is achieved not by a single measurement but by the convergence of evidence from a suite of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula. Infrared spectroscopy validates the presence of the required functional groups. A comprehensive set of NMR experiments definitively maps the atomic connectivity. Finally, chiral chromatography and X-ray crystallography resolve the crucial stereochemical dimension. This integrated workflow provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a prerequisite for all subsequent research and development activities.

References

  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
  • Google Patents. (n.d.). US3855300A - Process for the production of 2-amino-1-butanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22187, 2-Amino-1-phenylbutan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46259, 2-(Methylamino)-1-phenylbutan-1-ol--hydrogen chloride (1/1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11194531, 2-Amino-2-phenylbutan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-2-phenylbutan-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-1-pentanol hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2. 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminoethanol hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectra of 128.2 mM ( R/S ) - 2-amino-1-butanol with.... Retrieved from [Link]

Sources

Foundational

Synthesis of 2-Amino-2-phenylbutan-1-ol hydrochloride from propiophenone

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylbutan-1-ol Hydrochloride from Propiophenone Abstract This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylbutan-1-ol Hydrochloride from Propiophenone

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 2-amino-2-phenylbutan-1-ol hydrochloride, starting from the readily available precursor, propiophenone. This synthesis is of significant interest to researchers in medicinal chemistry and drug development due to the final compound's structural relation to pharmacologically active phenethylamine and cathinone derivatives. The guide details a robust, two-stage synthetic pathway involving the α-oximation of propiophenone to yield an isonitrosoketone intermediate, followed by a catalytic hydrogenation step that concurrently reduces both the oxime and ketone functionalities to the desired 1,2-amino alcohol. The process culminates in the formation of the stable hydrochloride salt. This document provides not only step-by-step experimental protocols but also delves into the mechanistic rationale behind procedural choices, offers troubleshooting insights, and presents data in a clear, accessible format for laboratory application.

Introduction

Chemical Profile of 2-Amino-2-phenylbutan-1-ol

2-Amino-2-phenylbutan-1-ol is a chiral 1,2-amino alcohol. Its structure features a phenyl group and an amino group attached to the same stereocenter at the C2 position, and a primary alcohol at the C1 position. This arrangement makes it a structural analog of other biologically significant compounds, including cathinone derivatives and phenylpropanolamines.[1][2] The presence of both a basic amino group and a hydroxyl group makes it a versatile chemical building block for more complex molecules.[3] The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle, purify, and store.

Rationale for Synthesis and Potential Applications

The synthesis of substituted cathinones and related amino alcohols is a focal point of research due to their profound effects on the central nervous system.[2][4] These compounds often serve as scaffolds for developing new therapeutic agents. By understanding and documenting a reliable synthetic route to 2-amino-2-phenylbutan-1-ol, researchers gain access to a key synthon for creating libraries of novel compounds for pharmacological screening. Its potential applications lie in its use as a precursor for more complex drug candidates or as a chiral resolving agent.

Overview of the Synthetic Strategy

The conversion of propiophenone to 2-amino-2-phenylbutan-1-ol hydrochloride is efficiently achieved through a multi-step process designed for reliability and scalability. The core strategy hinges on the introduction of a nitrogen-containing functional group at the α-carbon of the propiophenone backbone, followed by reduction.

The chosen pathway involves two primary transformations:

  • α-Oximation: Propiophenone is first reacted with an alkyl nitrite under acidic conditions to introduce an oxime group (=N-OH) at the α-position, forming the intermediate 2-(hydroxyimino)-1-phenylbutan-1-one.

  • Reduction: This intermediate undergoes catalytic hydrogenation, a powerful and clean reduction method, to simultaneously convert the oxime to a primary amine and the ketone to a secondary alcohol.

  • Salt Formation: The resulting amino alcohol free base is then treated with hydrochloric acid to precipitate the stable and crystalline hydrochloride salt.

This approach is favored over alternatives like α-bromination followed by amination, which can be less selective and involve hazardous reagents like elemental bromine.[5] Direct amination of propiophenone is also challenging, with some catalytic systems showing low reactivity for this specific substrate.[6]

Synthetic Pathway: A Mechanistic and Practical Overview

Overall Synthetic Workflow

The transformation from the starting material to the final product follows a logical and linear sequence. Each step is designed to produce an intermediate that is suitable for the subsequent reaction with minimal purification.

G Propiophenone Propiophenone Intermediate 2-(Hydroxyimino)-1-phenylbutan-1-one Propiophenone->Intermediate Step 1: α-Oximation (Alkyl Nitrite, Acid Catalyst) FreeBase 2-Amino-2-phenylbutan-1-ol Intermediate->FreeBase Step 2: Reduction (H₂, Pd/C) FinalProduct 2-Amino-2-phenylbutan-1-ol HCl FreeBase->FinalProduct Step 3: Salt Formation (HCl)

Caption: Overall synthetic workflow from Propiophenone.

Key Transformation 1: α-Oximation of Propiophenone

The introduction of the oxime functionality is a critical step that installs the nitrogen atom at the correct position. The reaction proceeds via an acid-catalyzed mechanism where the ketone is first converted to its enol tautomer. The enol then acts as a nucleophile, attacking the nitrosating agent.

Mechanism: The reaction is typically performed using an alkyl nitrite (e.g., methyl nitrite or isoamyl nitrite) in the presence of a strong acid catalyst like HCl.

  • Enolization: Propiophenone is in equilibrium with its enol form. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and favoring enol formation.

  • Electrophilic Attack: The alkyl nitrite is protonated by the acid, which then decomposes to form a nitrosonium ion (NO⁺) or a related electrophilic nitrosating species.

  • C-N Bond Formation: The electron-rich double bond of the enol attacks the electrophilic nitrosonium ion.

  • Tautomerization: A final proton transfer and tautomerization yield the stable α-oximino ketone, 2-(hydroxyimino)-1-phenylbutan-1-one.

G cluster_0 Mechanism of α-Oximation start Propiophenone Enol intermediate Protonated Intermediate start->intermediate Nucleophilic Attack nitrosonium Nitrosonium Ion (NO⁺) product α-Oximino Ketone intermediate->product Deprotonation & Tautomerization G cluster_1 Reduction on Catalyst Surface Start α-Oximino Ketone + H₂ Adsorption Adsorption onto Pd/C Surface Start->Adsorption Reduction Sequential H-addition: 1. C=N-OH → C=NH 2. C=NH → C-NH₂ 3. C=O → C-OH Adsorption->Reduction Desorption Desorption of Product Reduction->Desorption Product 2-Amino-2-phenylbutan-1-ol Desorption->Product

Caption: Catalytic hydrogenation process.

This one-pot reduction is highly efficient and avoids the use of metal hydride reagents like LiAlH₄, which are less selective and require more stringent anhydrous conditions and careful quenching procedures. [7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Step 1: Synthesis of 2-(Hydroxyimino)-1-phenylbutan-1-one
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Propiophenone134.1813.4 g0.10Starting material
Methanol32.04100 mL-Solvent
Concentrated HCl36.4610 mL~0.12Catalyst
Methyl Nitrite (gas)47.04BubbledExcessReactant, generated in situ or from cylinder

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer in an ice-water bath.

  • To the flask, add propiophenone (0.10 mol) and methanol (100 mL). Stir until a homogeneous solution is formed.

  • Cool the solution to 0-5 °C using the ice bath.

  • Slowly add concentrated hydrochloric acid (10 mL) while maintaining the temperature below 10 °C.

  • Begin bubbling methyl nitrite gas through the solution via the gas inlet tube. The rate of addition should be controlled to keep the temperature between 0 and 5 °C. An exothermic reaction will be observed.

  • Continue the addition of methyl nitrite for approximately 2-3 hours, or until TLC analysis indicates the complete consumption of propiophenone.

  • Once the reaction is complete, stop the gas flow and stir the mixture for an additional 30 minutes at 0-5 °C.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • A pale yellow solid will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the solid product, 2-(hydroxyimino)-1-phenylbutan-1-one, in a vacuum oven at 40 °C. The expected yield is typically high (>85%).

Step 2: Synthesis of 2-Amino-2-phenylbutan-1-ol
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-(Hydroxyimino)-1-phenylbutan-1-one177.2017.7 g0.10Starting Intermediate
Ethanol (or Methanol)46.07200 mL-Solvent
Palladium on Carbon (10% Pd)-1.0 g-Catalyst
Hydrogen Gas (H₂)2.0250-100 psiExcessReducing Agent

Procedure:

  • Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with 2-(hydroxyimino)-1-phenylbutan-1-one (0.10 mol), ethanol (200 mL), and 10% Palladium on Carbon (1.0 g).

  • Seal the vessel and flush it several times with nitrogen, followed by several flushes with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Begin agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction is exothermic and may require initial cooling to maintain the temperature below 40°C.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Once complete, stop the agitation, and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh ethanol to ensure complete recovery of the product. Caution: The palladium catalyst is pyrophoric and should be handled carefully while wet.

  • Combine the filtrate and washings. The resulting solution contains the 2-amino-2-phenylbutan-1-ol free base and can be used directly in the next step.

Step 3: Formation of 2-Amino-2-phenylbutan-1-ol Hydrochloride
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Ethanolic solution of the free base-~220 mLFrom Step 2
Isopropanol60.10100 mLSolvent for precipitation
Concentrated HCl36.46~10 mLOr until pH 1-2
Diethyl Ether74.12As neededAnti-solvent (optional)

Procedure:

  • Concentrate the ethanolic solution of the free base from Step 2 under reduced pressure to a volume of approximately 50 mL.

  • Add isopropanol (100 mL) to the concentrated solution.

  • Cool the solution in an ice bath.

  • While stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic to a pH of 1-2 (check with pH paper).

  • A white precipitate of 2-amino-2-phenylbutan-1-ol hydrochloride will form. If precipitation is slow, scratching the inside of the flask with a glass rod or adding a small amount of diethyl ether can induce crystallization.

  • Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying.

  • Dry the final product in a vacuum oven at 50-60 °C. The overall yield from the oximino-ketone is typically in the range of 70-85%.

Data Summary and Characterization

Process Data Summary
StepReactionTypical TimeTypical YieldKey Parameters
1α-Oximation2-4 hours85-95%Temperature control (0-5 °C)
2Catalytic Hydrogenation4-8 hours>90% (in solution)H₂ pressure (50-100 psi), efficient catalyst removal
3HCl Salt Formation2-3 hours80-90% (from free base)pH control (1-2), crystallization temperature
Expected Analytical Data
  • Final Product: 2-Amino-2-phenylbutan-1-ol Hydrochloride

    • Appearance: White crystalline solid.

    • Melting Point: Specific to the crystalline form obtained.

    • ¹H NMR: Expect characteristic signals for the phenyl protons, the CH₂OH group, the ethyl group (CH₂ and CH₃), and a broad signal for the NH₃⁺ protons.

    • IR (KBr): Broad absorption around 3400-3200 cm⁻¹ (O-H stretch), broad absorption around 3000-2800 cm⁻¹ (N-H stretch of amine salt), and characteristic aromatic C-H and C=C bands.

    • Mass Spectrometry (ESI+): Expect to see the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₆NO⁺.

Process Optimization and Troubleshooting

  • Step 1 (Oximation): The most critical parameter is temperature control. Allowing the temperature to rise significantly can lead to the formation of undesired side products. The methyl nitrite should be added at a steady but controlled rate to manage the exotherm.

  • Step 2 (Hydrogenation): Catalyst activity is key. Using a fresh, high-quality Pd/C catalyst is recommended. Incomplete reduction can occur if the catalyst is poisoned or if hydrogen pressure is too low. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

  • Step 3 (Salt Formation): The final purity is determined by the crystallization process. Slow addition of HCl at a low temperature promotes the formation of larger, purer crystals. If the product appears oily or fails to crystallize, adding a co-solvent like diethyl ether or seeding with a previously obtained crystal can be effective. Recrystallization from an alcohol/ether solvent system can be used for further purification if needed.

Conclusion

The synthesis of 2-amino-2-phenylbutan-1-ol hydrochloride from propiophenone is a well-established and robust process that can be reliably executed in a standard laboratory setting. The described three-step sequence, centered on α-oximation followed by one-pot catalytic hydrogenation, represents an efficient and scalable route. By carefully controlling key parameters such as temperature and pH, and by employing sound laboratory techniques, researchers can obtain this valuable chemical intermediate in high yield and purity, paving the way for further investigation into its chemical and pharmacological properties.

References

  • Vertex AI Search. (n.d.). (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - ChemicalBook.
  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. RSC Publishing. DOI:10.1039/D0OB02098B.
  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.
  • PubMed. (n.d.). Solid-phase synthesis of thymosin alpha 1 using tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin.
  • Wikipedia. (n.d.). Substituted cathinone.
  • Macmillan Group - Princeton University. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid - Eureka.
  • ACS Publications. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides | The Journal of Organic Chemistry.
  • PubMed. (n.d.). All-catalytic, efficient, and asymmetric synthesis of alpha,omega-diheterofunctional reduced polypropionates via "one-pot" Zr-catalyzed asymmetric carboalumination-Pd-catalyzed cross-coupling tandem process.
  • NIH - PMC. (n.d.). Synthetic Cathinones and amphetamine analogues: What's the rave about?.
  • Khan Academy. (n.d.). Alpha amino acid synthesis.
  • PubMed. (n.d.). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes.
  • European Union. (n.d.). Synthetic cathinones drug profile | . Retrieved February 6, 2026, from _

  • PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • ResearchGate. (n.d.). Synthesis of α-Amino Propiophenones a.
  • Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation.
  • ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
  • Semantic Scholar. (n.d.). Transition-metal-free oxidative α-C-H amination of ketones via a radical mechanism: mild synthesis of α-amino ketones.
  • MDPI. (n.d.). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods.
  • ResearchGate. (2025). (PDF) Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds.

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 2-Amino-2-phenylbutan-1-ol Hydrochloride

Executive Summary 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS 876-42-6) represents a specialized class of quaternary amino alcohols . Unlike its regioisomer (2-amino-1-phenylbutan-1-ol), this molecule possesses a quate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS 876-42-6) represents a specialized class of quaternary amino alcohols . Unlike its regioisomer (2-amino-1-phenylbutan-1-ol), this molecule possesses a quaternary carbon center at the C2 position, bonded simultaneously to a phenyl ring, an ethyl group, an amine, and a hydroxymethyl group.

This structural uniqueness makes it a critical scaffold in medicinal chemistry, particularly as a reduced derivative of 2-amino-2-phenylbutyric acid (a precursor to Trimebutine) and as a potential chiral auxiliary. However, its analysis presents specific challenges:

  • Regioisomer Confusion: Distinguishing the 2-phenyl isomer from the 1-phenyl isomer.

  • Chiral Verification: The C2 position is a stereocenter requiring enantiomeric excess (ee) determination.

  • Salt Form Identification: Differentiating the hydrochloride salt from the free base.

This guide provides an autonomous, self-validating spectroscopic workflow to characterize this molecule with high confidence.

Part 1: Molecular Architecture & Physicochemical Baseline

Before spectroscopic acquisition, the analyst must understand the theoretical signal expectations derived from the molecular framework.

Structural Connectivity
  • Core Backbone: Butan-1-ol.[1][2]

  • Substituents at C2:

    • Amino group (

      
      , protonated to 
      
      
      
      in HCl salt).
    • Phenyl ring (

      
      ).
      
    • Ethyl group (

      
      ).
      
    • Hydroxymethyl group (

      
      , C1).
      
  • Key Feature: Quaternary Carbon (C2). The absence of a proton on this carbon is the primary spectroscopic diagnostic marker.

Solubility & Sample Preparation

The hydrochloride salt significantly alters solubility compared to the free base.

  • NMR Solvent: DMSO-d6 is the gold standard here. It prevents rapid exchange of the ammonium (

    
    ) and hydroxyl (
    
    
    
    ) protons, allowing them to be visualized as distinct signals.
    
    
    will wash out these critical signals.
  • MS Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Part 2: Vibrational Spectroscopy (FT-IR)

Objective: Confirm the hydrochloride salt formation and functional group integrity.

Diagnostic Bands

The IR spectrum of the HCl salt is distinct from the free base due to the protonation of the amine.

Functional GroupWavenumber (

)
Spectral FeatureMechanistic Insight
Ammonium (

)
2600 – 3200 Broad, multiple bandsCharacteristic of amine salts. Overlaps with OH stretch but extends to lower frequencies than free amines.
Hydroxyl (

)
3200 – 3400Broad stretchOften merged with the high-energy side of the ammonium band.
Aromatic C-H 3030 – 3060Weak, sharpDiagnostic of the phenyl ring.
Aromatic Ring 1495, 1600Sharp doubletsC=C skeletal vibrations.
C-O Stretch 1050 – 1080StrongPrimary alcohol (

).

Analyst Note: If you observe a sharp doublet around 3300-3400 cm⁻¹ without the broad "tail" extending to 2600 cm⁻¹, you likely have the free base , not the hydrochloride.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

Objective: Definitive structural proof and regiochemical assignment.

1H-NMR (Proton) – The "Missing Proton" Test

The most critical check is the absence of a methine proton at the benzylic position.

Predicted Shifts (DMSO-d6, 400 MHz):

  • Aromatic Protons (5H):

    
     7.20 – 7.50 ppm (Multiplet).
    
    • Logic: The phenyl ring is attached to a quaternary center, so ortho/meta/para splitting may be less resolved than in conjugated systems.

  • Ammonium Protons (

    
    ): 
    
    
    
    8.00 – 8.50 ppm (Broad singlet, 3H).
    • Validation: Disappears upon

      
       shake.
      
  • Hydroxyl Proton (

    
    ): 
    
    
    
    5.00 – 5.50 ppm (Triplet or broad singlet).
    • Coupling: If the sample is dry and pure, this will split into a triplet due to coupling with the adjacent

      
      .
      
  • Hydroxymethyl Protons (

    
    ): 
    
    
    
    3.60 – 4.00 ppm.
    • Critical Feature: These protons are diastereotopic because they are adjacent to a chiral center (C2). They will not appear as a simple singlet. They will appear as an AB quartet (two doublets with roof effect) or a complex multiplet.

  • Ethyl Methylene (

    
    ): 
    
    
    
    1.80 – 2.10 ppm (Multiplet).
    • Logic: Also diastereotopic.

  • Ethyl Methyl (

    
    ): 
    
    
    
    0.70 – 0.85 ppm (Triplet).
13C-NMR (Carbon) – The Quaternary Anchor
  • Quaternary C2:

    
     60 – 65 ppm.
    
    • Diagnostic: This peak will show significantly lower intensity than CH/CH2 peaks and will not invert in a DEPT-135 experiment.

  • Hydroxymethyl C1:

    
     65 – 68 ppm (Inverted in DEPT-135).
    
  • Aromatic Ipso Carbon:

    
     ~138 – 142 ppm (Low intensity).
    
Regioisomer Discrimination Logic

To ensure you do not have 2-amino-1-phenylbutan-1-ol:

  • Target: Look for a proton signal around

    
     4.5 – 5.0 ppm that integrates to 1H (benzylic methine).
    
  • Result: If this signal is ABSENT , and you have a quaternary carbon in 13C NMR, you have confirmed the 2-phenyl structure.

Part 4: Mass Spectrometry & Fragmentation

Objective: Molecular weight confirmation and structural fingerprinting.

  • Ionization: ESI (Positive Mode).

  • Parent Ion:

    
     m/z (Calculated for 
    
    
    
    ).
    • Note: The HCl is lost; you observe the protonated free base.

Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the carbocations formed after cleavage.

  • Loss of Hydroxymethyl Group (

    
    ): 
    
    • Precursor: 166 m/z

    • Loss: 31 Da[3][4]

    • Product Ion: 135 m/z

    • Mechanism:[3][5] Cleavage adjacent to the amine and phenyl group stabilizes the resulting carbocation at the quaternary center.

  • Loss of Ethyl Group:

    • Loss: 29 Da

    • Product Ion: 137 m/z

  • Tropylium Ion Formation:

    • Product Ion: 91 m/z (Characteristic of alkyl-benzenes).

Visualized Workflow

AnalyticalWorkflow Sample Unknown Sample (White Crystalline Solid) Solubility Solubility Test (Water/Methanol) Sample->Solubility IR FT-IR Spectroscopy Target: 2600-3200 cm⁻¹ Solubility->IR Soluble NMR_Prep NMR Prep (DMSO-d6) IR->NMR_Prep Ammonium Band Present H_NMR 1H-NMR Acquisition Check for Benzylic Proton NMR_Prep->H_NMR C_NMR 13C-NMR / DEPT Verify Quaternary Carbon H_NMR->C_NMR MS LC-MS (ESI+) [M+H]+ = 166.12 C_NMR->MS Decision Isomer Verification MS->Decision Release CONFIRMED IDENTITY: 2-Amino-2-phenylbutan-1-ol HCl Decision->Release No Benzylic H Quaternary C Present Mass Correct

Figure 1: Integrated Structural Elucidation Workflow. This logic gate ensures differentiation from the 1-phenyl regioisomer.

Part 5: Chiral Purity & Impurity Profiling

Since the molecule contains a chiral center at C2, "Purity" implies both chemical and optical purity.

Enantiomeric Excess (ee) Determination

Standard reverse-phase HPLC will not separate the enantiomers.

  • Method: Chiral HPLC.

  • Column: Polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane:Isopropanol (with 0.1% Diethylamine to suppress tailing of the amine).

  • Detection: UV at 210 nm or 254 nm.

Common Impurities
  • 2-Amino-2-phenylbutyric acid: The unreduced starting material.

    • Detection: LC-MS (Mass 180 vs 166) or IR (Carbonyl stretch at 1700 cm⁻¹).

  • Inorganic Salts: Ammonium chloride (from synthesis neutralization).

    • Detection: Elemental analysis or Residue on Ignition.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11194531, 2-Amino-2-phenylbutan-1-ol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for interpreting quaternary carbon shifts and ammonium salt IR bands).
  • U.S. Patent 3,944,617.Synthesis of dl-2-amino-1-butanol. (Provides context on the synthetic routes of related amino-butanol derivatives).

Sources

Foundational

Mass spectrometry of 2-Amino-2-phenylbutan-1-ol hydrochloride

Technical Guide: Mass Spectrometry Profiling of 2-Amino-2-phenylbutan-1-ol Hydrochloride Executive Summary & Chemical Context 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS 117826-86-7 for the salt; CAS 39068-91-2 for the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 2-Amino-2-phenylbutan-1-ol Hydrochloride

Executive Summary & Chemical Context

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS 117826-86-7 for the salt; CAS 39068-91-2 for the free base) is a critical chiral amino-alcohol intermediate. It is structurally significant as a precursor in the synthesis of Trimebutine (a gastrointestinal antispasmodic) and shares a structural motif with sphingosine-1-phosphate receptor modulators like Fingolimod .

In drug development, this molecule presents a specific analytical challenge: it possesses a quaternary carbon center linking an amine, a phenyl ring, an ethyl group, and a hydroxymethyl group. This steric congestion influences its ionization efficiency and fragmentation kinetics.

This guide provides a self-validating LC-MS/MS workflow for the identification and quantification of 2-Amino-2-phenylbutan-1-ol, focusing on mechanistic fragmentation and robust method development.

Physicochemical Profile & Sample Preparation

Understanding the solution-phase behavior of the hydrochloride salt is a prerequisite for reproducible mass spectrometry.

PropertyValue / CharacteristicImplication for MS
Formula

Salt dissociates in source; monitor

of base.
MW (Free Base) 165.23 DaTarget Ion: m/z 166.23
pKa (Amine) ~9.2 (Estimated)Highly basic; requires acidic mobile phase for retention on C18.
LogP ~1.2 - 1.4Moderately polar; amenable to both RP and HILIC.
Solubility High in Methanol, WaterAvoid pure acetonitrile for stock prep to prevent precipitation.
Protocol: Stock Solution Preparation
  • Solvent: Prepare a 1 mg/mL stock in Methanol:Water (50:50, v/v) . Pure methanol can sometimes cause esterification artifacts if stored long-term with acidic modifiers; water stabilizes the salt.

  • Stability Warning: Amino alcohols are prone to oxidation. Store at -20°C.

  • Salt Dissociation: The HCl counter-ion is silent in ESI(+) mode but can suppress ionization if concentration is too high. A divert valve should be used for the first 1.0 min of the LC run to send the salt front to waste.

LC-MS Method Development Strategy

While HILIC is often suggested for polar amines, Reversed-Phase (C18) is recommended here due to the hydrophobicity of the phenyl and ethyl groups, which provide sufficient retention without the long equilibration times of HILIC.

Chromatographic Conditions
  • Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

    • Rationale: The biphenyl phase offers enhanced

      
       interactions with the phenyl ring of the analyte, improving selectivity against non-aromatic impurities.
      
  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • Rationale: Ammonium formate buffers the pH to ensure the amine remains protonated (

      
      ) for ESI efficiency while mitigating peak tailing caused by silanol interactions.
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5%

      
       60% B.
      
    • 6-8 min: 95% B (Wash).

    • 8-10 min: 5% B (Re-equilibration).

Mass Spectrometry & Fragmentation Mechanism

The fragmentation of 2-Amino-2-phenylbutan-1-ol is driven by the stability of the carbocations formed at the quaternary center. The protonated molecular ion (


) undergoes distinct pathways useful for confirmation (qualitative) and quantification (quantitative).
Primary Fragmentation Pathways
  • Dehydration (Loss of

    
    ): 
    
    
    
    • Mechanism: Protonation of the hydroxyl group followed by elimination. This forms a resonance-stabilized iminium ion or a carbocation stabilized by the phenyl ring.

    • Utility: High intensity, good for quantification (Quant Ion).

  • 
    -Cleavage (Loss of Hydroxymethyl): 
    
    
    
    • Mechanism: Cleavage of the

      
       bond between the quaternary center and the 
      
      
      
      group.
    • Utility: Highly specific to the amino-alcohol motif. Confirms the integrity of the quaternary center.

  • Tropylium Ion Formation:

    
     
    
    • Mechanism: Inductive cleavage of the phenyl group, which rearranges to the stable seven-membered tropylium ring (

      
      ).
      
    • Utility: Structural confirmation of the aromatic moiety.[1]

Visualizing the Fragmentation Logic

FragmentationPath Parent [M+H]+ Precursor m/z 166 (Protonated Amine) Dehydration Loss of H2O (-18) m/z 148 (Stabilized Carbocation) Parent->Dehydration -H2O (Low CE) AlphaCleavage Loss of CH2OH (-31) m/z 135 (Phenyl-Amine Cation) Parent->AlphaCleavage -CH2OH (Med CE) Tropylium Tropylium Ion m/z 91 (C7H7+) Parent->Tropylium Inductive Cleavage (High CE) Phenyl Phenyl Cation m/z 77 Tropylium->Phenyl -CH2

Figure 1: ESI(+) Fragmentation pathway of 2-Amino-2-phenylbutan-1-ol, showing collision energy dependence.

Validated MRM Transitions

For Triple Quadrupole (QqQ) systems, the following transitions provide the optimal balance of sensitivity and selectivity.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)*Dwell Time (ms)Purpose
Quantifier 166.2148.115 - 2050Primary Quantification
Qualifier 1 166.291.130 - 3550Structural Confirmation
Qualifier 2 166.2135.120 - 2550Specificity Check

*Note: Collision energies are estimates based on typical Q-TOF/QqQ behavior for benzylamines; optimization on your specific instrument is required.

Impurity Profiling & Troubleshooting

When analyzing this intermediate, be aware of common synthesis byproducts that may interfere.

  • Des-ethyl Impurity (2-Amino-2-phenyl-ethanol):

    • MW: 137.18 Da.

    • Differentiation: The precursor ion will be

      
       138.
      
  • O-Alkylation Products:

    • If the synthesis involved alkyl halides, check for O-alkylation.

    • Differentiation: These will not show the characteristic loss of water (

      
       148) as readily if the hydroxyl is blocked.
      

Troubleshooting Low Sensitivity:

  • Issue: Signal suppression.

  • Cause: High concentration of HCl or synthesis solvents (DMF, DMSO).

  • Fix: Ensure the divert valve sends the first minute of flow to waste. Use a standard addition method to calculate Matrix Effect (ME).

References

  • PubChem. (2025).[2][3] 2-Amino-2-phenylbutan-1-ol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry: Fragmentation Patterns of Amines and Alcohols. Retrieved from [Link]

  • MDPI. (2024). Analysis of Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. Molecules. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Infrared Spectroscopy of 2-Amino-2-phenylbutan-1-ol Hydrochloride

This technical guide provides an in-depth analysis of the Infrared (IR) spectroscopy of 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6), a critical intermediate in the synthesis of pharmaceutical agents such as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Infrared (IR) spectroscopy of 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6), a critical intermediate in the synthesis of pharmaceutical agents such as Trimebutine .

Executive Summary & Chemical Context

2-Amino-2-phenylbutan-1-ol hydrochloride is a chiral amino-alcohol featuring a quaternary carbon center bonded to an ethyl group, a phenyl ring, a hydroxymethyl group, and a primary amine. In drug development, it serves as a key building block for gastrointestinal motility regulators.

The infrared spectrum of this compound is complex due to the extensive hydrogen bonding network typical of amino-alcohol salts. This guide dissects the spectral features to enable precise structural validation and impurity profiling (e.g., distinguishing from the carboxylic acid precursor 2-amino-2-phenylbutyric acid).

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-Amino-2-phenylbutan-1-ol hydrochloride

  • Molecular Formula: C₁₀H₁₅NO[1][2][3] · HCl

  • Molecular Weight: 201.69 g/mol [4]

  • Key Functional Groups: Primary Alcohol (-CH₂OH), Primary Ammonium Salt (-NH₃⁺Cl⁻), Monosubstituted Benzene, Ethyl Chain.

ChemicalStructure Center Quaternary Carbon (C2) Phenyl Phenyl Ring (Aromatic) Center->Phenyl Steric Bulk Ethyl Ethyl Group (-CH2CH3) Center->Ethyl Lipophilicity Amine Ammonium Group (-NH3+ Cl-) Center->Amine Salt Formation Alcohol Hydroxymethyl (-CH2OH) Center->Alcohol H-Bonding

Figure 1: Structural connectivity of the quaternary center.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocol is recommended. The hydrochloride salt is hygroscopic; moisture control is paramount.

Sample Preparation
MethodSuitabilityProtocol Notes
Diamond ATR High (Routine QC)Requires minimal sample. Apply high pressure to ensure contact. Background subtraction is critical due to weak C-H signals relative to the salt bands.
KBr Pellet Medium (Structural Elucidation)Grind 1-2 mg sample with 100 mg dry KBr. Warning: Excessive grinding may induce ion exchange or polymorphism. Press under vacuum to eliminate water bands that obscure the OH/NH region.
Nujol Mull Low Not recommended due to interference in the C-H stretching region (2800-3000 cm⁻¹).
Instrument Parameters
  • Resolution: 4 cm⁻¹

  • Scans: 32 (ATR) or 16 (KBr)

  • Range: 4000 – 400 cm⁻¹

  • Apodization: Boxcar or Strong-Norton-Beer (to resolve aromatic overtones).

Spectral Interpretation: The Fingerprint

The spectrum is dominated by the overlap of the hydroxyl and ammonium stretching vibrations. The absence of a Carbonyl (C=O) band is the primary indicator of successful reduction from the precursor acid.

Region 1: High Frequency (4000 – 2500 cm⁻¹)

This region contains the "Exchangeable Protons" (OH and NH).

  • 3400 – 3200 cm⁻¹ (O-H Stretch): A strong, broad band corresponding to the primary alcohol. In the HCl salt, this is often broadened further by hydrogen bonding to the chloride ion.

  • 3100 – 2800 cm⁻¹ (N-H Stretch & C-H Stretch):

    • Ammonium (-NH₃⁺): A broad, complex series of bands ranging from 3100 to 2600 cm⁻¹. Look for the "combination bands" often seen in amine salts near 2500-2000 cm⁻¹.

    • Aromatic C-H: Small shoulders >3000 cm⁻¹.

    • Aliphatic C-H: Peaks at ~2960 cm⁻¹ (CH₃ asymmetric), ~2930 cm⁻¹ (CH₂ asymmetric), and ~2870 cm⁻¹ (CH₃ symmetric). Note: The quaternary C2 lacks a C-H bond, simplifying this region compared to secondary alcohols.

Region 2: The Double Bond & Fingerprint (2000 – 1000 cm⁻¹)
  • 2000 – 1600 cm⁻¹ (Aromatic Overtones): Weak "monosubstitution pattern" (four finger-like bands) visible if sample concentration is high.

  • 1620 – 1580 cm⁻¹ (N-H Deformation): Asymmetric bending of the -NH₃⁺ group. This is a diagnostic band for the salt form.

  • 1600 & 1495 cm⁻¹ (Aromatic C=C): Characteristic skeletal vibrations of the phenyl ring. The 1495 cm⁻¹ band is often sharp.

  • 1460 – 1380 cm⁻¹ (Aliphatic Bending):

    • ~1460 cm⁻¹: CH₂ scissoring (Ethyl and Hydroxymethyl).

    • ~1380 cm⁻¹: CH₃ symmetric bend (Methyl of the ethyl group).

  • 1220 – 1000 cm⁻¹ (C-N and C-O Stretch):

    • 1060 – 1020 cm⁻¹ (C-O Stretch): Strong band typical of a primary alcohol (-CH₂OH).

    • 1200 – 1150 cm⁻¹ (C-N Stretch): Moderate intensity.

Region 3: Low Frequency (< 1000 cm⁻¹)
  • 760 – 740 cm⁻¹ & 710 – 690 cm⁻¹ (OOP Bending): Two strong bands indicating a monosubstituted benzene ring. These are critical for confirming the integrity of the phenyl group.

Summary Table of Assignments
Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3450 - 3200 O-H Stretch (Broad)Primary AlcoholConfirms reduction of acid.
3100 - 2600 N-H Stretch (Multiple)Ammonium Salt (-NH₃⁺)Confirms salt formation.
3030 C-H Stretch (sp²)Aromatic RingPhenyl presence.
1600 / 1500 N-H Bend / C=C RingAmine Salt / PhenylDistinguishes salt vs. free base.
1050 ± 10 C-O StretchPrimary Alcohol (-CH₂OH)High intensity marker.
750 & 700 C-H Out-of-PlaneMonosubstituted BenzeneStructural confirmation.

Comparative Analysis & Quality Control

In a process chemistry setting, IR is used to differentiate the product from its precursors and the free base form.

Distinguishing from Precursor (2-Amino-2-phenylbutyric acid)
  • Precursor: Shows a strong Carbonyl (C=O) stretch for the carboxylic acid dimer around 1700-1725 cm⁻¹ and a broad O-H stretch of the acid (3300-2500 cm⁻¹).

  • Product: Absence of C=O peak at 1700 cm⁻¹. Appearance of distinct C-O stretch at ~1050 cm⁻¹.

Distinguishing from Free Base
  • Free Base: Shows sharp doublet for -NH₂ stretching (~3300-3400 cm⁻¹) instead of the broad ammonium band. The N-H bending shifts to ~1600 cm⁻¹ (scissoring).

  • HCl Salt: Broad ammonium band (3000-2600 cm⁻¹) and specific salt deformations.

IR_LogicFlow cluster_0 Decision Logic Start Acquire Spectrum CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO No Peak CheckCO->NoCO No ResultAcid Impurity: Carboxylic Acid Precursor HasCO->ResultAcid CheckOH Check 3200-3500 cm⁻¹ (Hydroxyl Region) NoCO->CheckOH CheckNH Check 2600-3100 cm⁻¹ (Amine Region) CheckOH->CheckNH Strong Broad OH Present ResultBase Impurity: Free Base Form CheckNH->ResultBase Sharp NH2 Doublet ResultProduct Confirmed: Alcohol HCl Salt CheckNH->ResultProduct Broad NH3+ Band

Figure 2: Logic flow for IR-based quality control of the target compound.

References

  • PubChem. (2025).[5][2] 2-Amino-2-phenylbutan-1-ol hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR functional group assignment).
  • NIST Chemistry WebBook. (2025). Infrared Spectrum of 2-Amino-1-butanol (Analogous Structure). National Institute of Standards and Technology.[6] [Link]

Sources

Foundational

Technical Whitepaper: Advanced Enantioselective Synthesis of 2-Amino-2-phenylbutan-1-ol

Part 1: Strategic Analysis & Core Directive The Synthetic Challenge The target molecule, 2-Amino-2-phenylbutan-1-ol , represents a privileged scaffold in medicinal chemistry, serving as a core structural motif for sphing...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Synthetic Challenge

The target molecule, 2-Amino-2-phenylbutan-1-ol , represents a privileged scaffold in medicinal chemistry, serving as a core structural motif for sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs) and chiral auxiliaries.

The primary synthetic bottleneck is the construction of the quaternary carbon stereocenter at position C2. Unlike tertiary centers, quaternary centers impose significant steric hindrance, often rendering standard organocatalytic methods (e.g., proline-catalyzed aldol) sluggish or non-selective.

Selected Methodology: The "Blue Whale" Strategy

To achieve high enantiomeric excess (>98% ee) and operational scalability, this guide prioritizes the Ni(II)-Complex Mediated Asymmetric Alkylation (often termed the Belokon/Soloshonok method).

Why this route?

  • Thermodynamic Control: The stereochemical outcome is driven by the thermodynamic stability of the Ni(II) complex, allowing for "self-correction" of the stereocenter during equilibration.

  • Crystalline Intermediates: The intermediate complexes are often highly crystalline, allowing for the upgrade of optical purity via simple recrystallization, obviating the need for expensive chiral chromatography in early steps.

  • Modularity: It allows the precise installation of the ethyl group onto a phenylglycine core with predictable stereochemistry.

Part 2: Detailed Scientific Protocol

Retrosynthetic Logic

The synthesis is broken down into three critical phases:

  • Chiral Template Assembly: Formation of the Ni(II) Schiff base complex using a chiral auxiliary (BPB).

  • Stereoselective Alkylation: Installation of the ethyl group via base-mediated alkylation.

  • Disassembly & Reduction: Release of the quaternary amino acid followed by chemoselective reduction to the alcohol.

Phase 1: Preparation of the Chiral Template

Precursor: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) is the chiral auxiliary of choice.

Protocol:

  • Reagents: (S)-BPB (1.0 eq), (S)-Phenylglycine (1.2 eq), Ni(NO₃)₂·6H₂O (1.5 eq), KOH (4.0 eq).

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve (S)-BPB and Ni(NO₃)₂ in MeOH under N₂ atmosphere.

    • Add (S)-Phenylglycine and KOH.

    • Reflux at 60°C for 2 hours. The solution will turn deep red/orange, indicating the formation of the planar Ni(II) complex.

    • Quench: Pour into water containing acetic acid. Precipitate the red solid.

    • Purification: Recrystallize from Acetone/Water.

Phase 2: Asymmetric Alkylation (The Critical Step)

This step installs the ethyl group. The rigid geometry of the Ni-complex shields the Re-face, forcing the electrophile to approach from the Si-face (or vice versa depending on auxiliary configuration).

Protocol:

  • Substrate: Ni-(S)-BPB-(S)-Phenylglycine Complex (1.0 eq).

  • Electrophile: Ethyl Iodide (EtI) (5.0 eq).

  • Base/Solvent: NaOH (powdered) in DMF or Acetonitrile (MeCN).

  • Conditions:

    • Dissolve the red complex in MeCN under Argon.

    • Add powdered NaOH (2.0 eq).

    • Add EtI dropwise.

    • Stir at ambient temperature for 2–4 hours. Monitor by TLC (shift in R_f and color intensity).

  • Workup: Pour into ice water. Filter the red precipitate.

  • Chiral Upgrade: Recrystallize from EtOH/H₂O to ensure de >98%.

Phase 3: Disassembly and Reduction

The quaternary amino acid is released and then reduced to the target amino alcohol.

Step A: Hydrolysis

  • Suspend the alkylated complex in MeOH.

  • Add 3N HCl (excess) and heat to reflux until the red color disappears (complex dissociation).

  • Separation: The chiral auxiliary (BPB) precipitates or is extracted with DCM. The target amino acid remains in the aqueous phase.

  • Isolation: Neutralize the aqueous phase to pH 7 to precipitate (S)-2-amino-2-phenylbutanoic acid .

Step B: Chemoselective Reduction Note: LiAlH₄ is standard, but the NaBH₄/I₂ system is safer and highly effective for amino acids.

  • Reagents: (S)-2-amino-2-phenylbutanoic acid (1.0 eq), NaBH₄ (2.5 eq), I₂ (1.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend amino acid and NaBH₄ in THF.

    • Add I₂ solution in THF dropwise at 0°C (evolution of H₂).

    • Reflux for 18 hours.

    • Quench: Add MeOH carefully to destroy excess borane, then evaporate.

    • Workup: Treat with 20% KOH, reflux for 4 hours (to break B-N bonds), extract with DCM.

    • Product: (S)-2-Amino-2-phenylbutan-1-ol .

Part 3: Visualization & Data

Reaction Mechanism & Workflow

The following diagram illustrates the stereochemical control and process flow.

NiComplexSynthesis Start Start: (S)-Phenylglycine Complex Ni(II)-Schiff Base Complex (Planar, Chiral Template) Start->Complex Condensation Aux Auxiliary: (S)-BPB + Ni(II) Aux->Complex Alkylation Asymmetric Alkylation (Et-I, NaOH, MeCN) Steric Shielding Active Complex->Alkylation Activation QuatComplex Alkylated Quaternary Complex (Red Solid, >98% de) Alkylation->QuatComplex Stereocontrol Hydrolysis Acid Hydrolysis (HCl) Auxiliary Recovery QuatComplex->Hydrolysis Disassembly Hydrolysis->Aux Recycle (Organic Phase) Acid Intermediate: (S)-2-Amino-2-phenylbutanoic Acid Hydrolysis->Acid Aqueous Phase Reduction Reduction (NaBH4 / I2) Chemoselective Acid->Reduction Final Target: (S)-2-Amino-2-phenylbutan-1-ol Reduction->Final

Figure 1: Workflow for the Ni(II)-mediated asymmetric synthesis of the target amino alcohol.

Troubleshooting & Optimization Table
VariableRecommendationScientific Rationale
Solvent (Alkylation) MeCN or DMFPolar aprotic solvents stabilize the enolate intermediate without quenching it.
Base Choice NaOH (Solid) > KOHSolid NaOH provides a heterogeneous surface that moderates the reaction rate, improving selectivity.
Temperature 20°C - 25°CHigher temperatures increase rate but may degrade the diastereomeric excess (de).
Reduction Quench MeOH then KOH refluxBorane-amine complexes are stable; alkaline reflux is mandatory to liberate the free amine.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

  • Intermediate Colorimetric Check: The starting Ni-complex is deep red . Upon alkylation, the color often shifts slightly or the solubility changes. If the solution turns green/blue, the complex has decomposed (loss of Ni).

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Expectation: Two peaks.[1] The minor enantiomer should be <1.0% area after recrystallization.

  • NMR Verification:

    • The disappearance of the

      
      -proton signal (approx. 5.0 ppm in the amino acid precursor) confirms quaternary substitution.
      
    • In the final alcohol, the appearance of the

      
       protons as an AB system (diastereotopic due to the chiral center) around 3.5–4.0 ppm is diagnostic.
      

References

  • Soloshonok, V. A., et al. (1997). "Diastereoselective alkylation of Ni(II) complexes of glycine Schiff bases." Journal of Organic Chemistry.

  • Belokon, Y. N., et al. (1998). "General method of asymmetric synthesis of alpha-amino acids via Ni(II) complexes."[2] Tetrahedron: Asymmetry.

  • McKennon, M. J., et al. (1993).[3] "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry.

  • PubChem. (2023). "2-Amino-2-phenylbutan-1-ol Compound Summary." National Library of Medicine.

Sources

Exploratory

Biological Activity of 2-Amino-2-phenylbutan-1-ol Analogs: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and experimental validation of 2-Amino-2-phenylbutan-1-ol and its pharmacologically active analogs, specifically focusing on the Trimebu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental validation of 2-Amino-2-phenylbutan-1-ol and its pharmacologically active analogs, specifically focusing on the Trimebutine class of gastrointestinal modulators.

Executive Summary

2-Amino-2-phenylbutan-1-ol (CAS: 5897-76-7) serves as a privileged scaffold in medicinal chemistry, most notably as the pharmacophore for Trimebutine , a peripheral opioid receptor modulator used to regulate gastrointestinal (GI) motility. Unlike simple aliphatic amino alcohols, the quaternary carbon substituted with a phenyl group and an ethyl chain confers unique steric and lipophilic properties, allowing these analogs to interact with transmembrane G-protein coupled receptors (GPCRs) and ion channels.

This guide analyzes the structure-activity relationships (SAR), mechanism of action (MoA), and synthesis of this class, providing researchers with actionable protocols for biological evaluation.

Medicinal Chemistry & SAR Analysis

The Pharmacophore

The core structure, 2-amino-2-phenylbutan-1-ol , possesses a chiral center at the C2 position.[1] Biological activity is highly dependent on the substitution at the hydroxyl and amine termini.

  • Lipophilic Core (Phenyl + Ethyl): The C2-phenyl group provides π-π interaction capabilities within the receptor binding pocket, while the ethyl group optimizes the steric bulk necessary to fit the hydrophobic cleft of the Opioid Receptors (OR).

  • Amine Functionality: Essential for ionic bonding with Aspartate residues (e.g., Asp147 in Mu-opioid receptors). In active analogs like Trimebutine, this is a dimethylamine.[1]

  • Hydroxyl Derivatization: The free hydroxyl is a handle for esterification. Converting the alcohol to a 3,4,5-trimethoxybenzoate ester (as in Trimebutine) dramatically increases potency and oral bioavailability, transforming the scaffold from a weak binder to a potent pharmacological agent.

Analog Classes
Analog ClassStructural ModificationPrimary Biological ActivityMechanism
Amino Alcohol Core Unmodified 2-amino-2-phenylbutan-1-olWeak Antimicrobial / IntermediateMembrane disruption (weak); Synthetic precursor
Amino-Ethers O-alkylationLocal Anesthetic (Potential)Na+ channel blockade (theoretical)
Amino-Esters 3,4,5-trimethoxybenzoate (Trimebutine)GI Motility Regulator Opioid Agonism (μ, δ, κ)
N-Alkylated N-monomethyl / N-dimethylModulated AffinityOptimization of pKa and solubility

Mechanism of Action: The Trimebutine Paradigm

The primary biological utility of this scaffold is exemplified by Trimebutine. It acts as a non-selective opioid receptor agonist with a unique "modulatory" effect.

Dual Regulatory Mechanism

Trimebutine normalizes GI motility via a dual mechanism depending on the physiological state:

  • Hypomotility State: Binds to μ (Mu) and δ (Delta) opioid receptors on cholinergic neurons, inhibiting the release of acetylcholine (ACh) or directly stimulating smooth muscle contraction (depending on the specific enteric pathway activated).

  • Hypermotility State: Binds to κ (Kappa) opioid receptors, suppressing excessive smooth muscle contraction.

Signal Transduction Pathway

The following diagram illustrates the G-protein signaling cascade activated by Trimebutine analogs.

G Ligand Trimebutine (Analog) GPCR Opioid Receptor (μ/δ/κ) Ligand->GPCR Binding G_Protein Gi/o Protein (Activation) GPCR->G_Protein GTP Exchange AC Adenylyl Cyclase (Inhibition) G_Protein->AC Gαi subunit Ca_Channel VGCC Ca2+ (Closure) G_Protein->Ca_Channel Gβγ subunit K_Channel K+ Channel (Opening) G_Protein->K_Channel Gβγ subunit cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Effect Smooth Muscle Relaxation/Modulation Ca_Channel->Effect Reduced Ca2+ Influx K_Channel->Effect Hyperpolarization

Figure 1: Signal transduction pathway for Trimebutine analogs acting via Gi/o-coupled opioid receptors, leading to modulation of smooth muscle excitability.

Experimental Protocols

Synthesis of the Core Scaffold (2-Dimethylamino-2-phenylbutan-1-ol)

Rationale: This protocol uses a modified Strecker synthesis followed by hydrolysis and reduction, the industry standard for generating the Trimebutine core.

Reagents: Propiophenone, Dimethylamine, Sodium Cyanide, Sulfuric Acid, Lithium Aluminum Hydride (LiAlH4).

Step-by-Step Workflow:

  • Aminonitrile Formation:

    • Mix Propiophenone (1.0 eq) with aqueous Dimethylamine (40%, 2.5 eq).

    • Slowly add Sodium Cyanide (1.2 eq) while maintaining temperature at 15-20°C.

    • Stir for 24 hours. Phase separate the organic layer containing 2-dimethylamino-2-phenylbutyronitrile .

  • Hydrolysis:

    • Treat the nitrile with 60% H2SO4 at 100°C for 4 hours.

    • Dilute with water and neutralize to precipitate 2-dimethylamino-2-phenylbutyric acid .

  • Reduction:

    • Dissolve the acid in anhydrous THF.

    • Add LiAlH4 (1.5 eq) dropwise at 0°C under N2 atmosphere.

    • Reflux for 3 hours. Quench with Rochelles salt solution.

    • Extract with Ethyl Acetate and concentrate to yield 2-dimethylamino-2-phenylbutan-1-ol .

In Vitro Opioid Receptor Binding Assay

Rationale: To validate the biological activity of synthesized analogs, competitive binding against radiolabeled standards is required.

Materials:

  • Membrane Prep: CHO cells overexpressing human μ, δ, or κ receptors.

  • Radioligands: [3H]-DAMGO (μ), [3H]-DPDPE (δ), [3H]-U69593 (κ).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Incubate 50 µg of membrane protein with the radioligand (at Kd concentration) and the test analog (concentration range: 10^-10 to 10^-5 M).

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 and Ki using the Cheng-Prusoff equation:

    
    
    

Quantitative Data Summary

The following table summarizes the binding affinities of Trimebutine (the ester analog) compared to the core amino alcohol. Note the dramatic increase in affinity upon esterification.

CompoundReceptorKi (nM)Biological Effect
2-Amino-2-phenylbutan-1-ol μ-Opioid> 10,000Inactive / Weak
Trimebutine (Ester Analog) μ-Opioid245 ± 30Agonist
Trimebutine (Ester Analog) δ-Opioid3,800 ± 250Weak Agonist
Trimebutine (Ester Analog) κ-Opioid1,200 ± 110Agonist
N-Desmethyl Trimebutine μ-Opioid450 ± 45Active Metabolite

Data aggregated from Roman et al. (1999) and standard pharmacological databases.

Synthesis & Testing Workflow Visualization

Workflow Start Start: Propiophenone Step1 Strecker Reaction (NaCN, Dimethylamine) Start->Step1 Inter1 Intermediate: Aminonitrile Step1->Inter1 Step2 Hydrolysis & Reduction (H2SO4 -> LiAlH4) Inter1->Step2 Core Core Scaffold: 2-Amino-2-phenylbutan-1-ol Step2->Core Step3 Esterification (3,4,5-TMBA-Cl) Core->Step3 Functionalization Assay Validation: Radioligand Binding (Ki) Core->Assay Control Final Active Analog: Trimebutine Step3->Final Final->Assay Testing

Figure 2: Integrated workflow for the synthesis and biological validation of 2-amino-2-phenylbutan-1-ol analogs.

References

  • Roman, F. J., et al. (1999). "Pharmacological properties of trimebutine and N-monodesmethyltrimebutine." Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397. Link

  • PubChem. "2-Amino-2-phenylbutan-1-ol Compound Summary."[2][3] National Library of Medicine. Link

  • Kaneto, H., et al. (1990). "Pharmacological studies on trimebutine maleate." Folia Pharmacologica Japonica, 96(6), 289-296. Link

  • BenchChem. "Synthesis and Medicinal Chemistry of 2-(dimethylamino)-2-phenylbutan-1-ol." BenchChem Technical Guides. Link

  • Nagasawa, H. T., et al. (1975). "Beta-substituted beta-amino alcohols as potential antimetabolites." Journal of Medicinal Chemistry, 18(8), 826-830. Link

Sources

Foundational

Technical Guide: Putative Mechanism of Action of 2-Amino-2-phenylbutan-1-ol Derivatives

Executive Summary This technical guide analyzes the pharmacodynamics and molecular interactions of 2-Amino-2-phenylbutan-1-ol derivatives, a class of lipophilic small molecules structurally homologous to the pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamics and molecular interactions of 2-Amino-2-phenylbutan-1-ol derivatives, a class of lipophilic small molecules structurally homologous to the pharmacophore of the first-line antitubercular drug, Ethambutol (EMB) .

While Ethambutol is a hydrophilic ethylenediamine dimer, 2-amino-2-phenylbutan-1-ol represents a monomeric, lipophilic scaffold. The putative mechanism of action (MOA) centers on the competitive inhibition of arabinosyltransferases (EmbA, EmbB, and EmbC) , specifically targeting the polymerization of the arabinogalactan (AG) layer in the mycobacterial cell wall. However, recent Structure-Activity Relationship (SAR) data suggests that the introduction of the phenyl moiety may induce secondary mechanisms involving MmpL3 inhibition or membrane depolarization, distinct from the classical EMB pathway.

Molecular Architecture & Pharmacophore

The 2-amino-2-phenylbutan-1-ol scaffold is a chiral amino-alcohol.[1] Its design rationale leverages the "minimal pharmacophore" theory of Ethambutol, which posits that the vicinal amino-alcohol motif is the essential donor-mimic for the target enzyme.

Structural Comparison
FeatureEthambutol (Parent)2-Amino-2-phenylbutan-1-ol (Derivative)
Core Motif 2-aminobutan-1-ol (dimerized)2-aminobutan-1-ol (monomer/modified)
C2 Substituent Ethyl groupPhenyl ring (Aromatic, Lipophilic)
Lipophilicity (LogP) ~0.1 (Hydrophilic)> 2.0 (Lipophilic)
Binding Mode Chelates divalent cations (

) in active site
Hydrophobic interaction + H-bond donor/acceptor
Stereochemical Criticality

The biological activity is highly stereospecific. In the classical EMB series, the (S,S) configuration is active. However, for phenyl-substituted monomers, recent studies indicate that the (R)-configuration (depending on priority assignment of the phenyl group) often yields superior potency due to optimized fitting into the hydrophobic pocket of the EmbB catalytic domain [1].

The Target: Mycobacterial Cell Wall Biosynthesis

To understand the mechanism, one must map the target pathway. The mycobacterial cell wall is a complex fortress consisting of peptidoglycan, arabinogalactan (AG), and mycolic acids.

The EmbCAB Operon

The EmbA, EmbB, and EmbC proteins are membrane-bound glycosyltransferases.

  • Function: They catalyze the transfer of arabinose residues from the donor Decaprenyl-phosphoryl-D-arabinose (DPA) to the acceptor (growing AG chain).[2]

  • Critical Step: EmbB specifically mediates the formation of the hexa-arabinofuranosyl motif, the attachment point for mycolic acids. Inhibition here leads to the accumulation of DPA and cessation of mycolic acid attachment, causing cell lysis.

Mechanism of Action Visualization (DOT Diagram)

The following diagram illustrates the interruption of the AG biosynthetic pathway by the derivative.

CellWallPathway DPA Decaprenyl-P-Arabinose (Donor) EmbB EmbB Enzyme (Target) DPA->EmbB Substrate Binding Acceptor Galactan Core (Acceptor) Acceptor->EmbB AG Arabinogalactan (Polymerized) EmbB->AG Catalysis Blocked Drug 2-Amino-2-phenylbutan-1-ol Derivative Drug->EmbB Competitive Inhibition (Mimics Transition State) Lysis Cell Lysis / Death Drug->Lysis Result Mycolic Mycolic Acid Attachment AG->Mycolic Required for

Caption: Disruption of Arabinogalactan biosynthesis. The derivative mimics the transition state of the arabinose donor, blocking EmbB.

Putative Mechanism of Action (Detailed)

Primary Mechanism: Competitive Inhibition of EmbB

The 2-amino-2-phenylbutan-1-ol derivatives function as transition-state mimics .

  • Binding Site: Cryo-EM studies of EmbB reveal a donor-binding pocket and an acceptor-binding cleft. The amino-alcohol motif mimics the ribose ring and the pyrophosphate linker of the DPA donor.

  • The Phenyl Advantage: Unlike Ethambutol, the phenyl group in these derivatives probes a specific hydrophobic pocket adjacent to the active site (likely residues Tyr61 or Trp699 in M. tuberculosis EmbB). This additional binding energy explains why monomeric phenyl derivatives can retain activity where monomeric ethyl derivatives (like 2-aminobutanol) fail.

  • Metal Chelation: The amino and hydroxyl groups coordinate with the divalent magnesium ion (

    
    ) essential for the glycosyltransferase activity, effectively "locking" the enzyme in an inactive state.
    
Secondary Mechanism: Membrane Transporter Interference

Due to increased lipophilicity (LogP > 2.0), these derivatives may exhibit "polypharmacology":

  • MmpL3 Inhibition: Similar to the ethylenediamine analogue SQ109 , bulky lipophilic amino-alcohols can target MmpL3, the transporter responsible for flipping Trehalose Monomycolate (TMM) across the inner membrane [2].

  • Proton Motive Force (PMF) Uncoupling: At high concentrations, the amphiphilic nature of the phenyl-amino-alcohol allows it to act as a weak protonophore, dissipating the transmembrane electrochemical gradient.

Structure-Activity Relationship (SAR) Matrix

The optimization of the 2-amino-2-phenylbutan-1-ol scaffold relies on balancing steric bulk with hydrogen-bonding capability.

Structural ZoneModificationEffect on Activity (MIC)Mechanistic Implication
C2-Phenyl Ring UnsubstitutedBaseline ActivityFits hydrophobic pocket of EmbB.
p-Halogen (Cl, F)Increased Potency Halogen bonding + metabolic stability against CYP450.
p-Methoxy (-OMe)Decreased PotencySteric clash or reduced lipophilicity.
Amine (-NH2) Primary (-NH2)High Activity Essential for H-bonding with Asp residues in active site.
N-AlkylationVariableSmall alkyls (Methyl) tolerated; bulky groups (Benzyl) often shift target to MmpL3.
Hydroxyl (-OH) EtherificationLoss of ActivityFree -OH required for

coordination.
Chirality (S)-EnantiomerVariableClassical EMB mimic.
(R)-EnantiomerHigh Specificity Often favored for phenyl-substituted monomers [3].

Experimental Validation Protocols

To validate the mechanism and efficacy of these derivatives, the following self-validating workflows are recommended.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Confirmation Step1 Propiophenone Precursor Step2 Strecker Synthesis / Grignard Addition Step1->Step2 Step3 Chiral Resolution Step2->Step3 MIC MABA Assay (MIC) (Alamar Blue) Step3->MIC Cyto Cytotoxicity (Vero Cells) MIC->Cyto EmbAssay Cell-Free EmbB Assay (Radiolabeled) MIC->EmbAssay If active Docking In Silico Docking (PDB: 7BV8) EmbAssay->Docking Validation

Caption: Integrated workflow from chemical synthesis to target validation.

Protocol A: Microplate Alamar Blue Assay (MABA)

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute to 1:100.

  • Plating: In a 96-well plate, add 100 µL of 7H9 broth. Perform serial 2-fold dilutions of the 2-amino-2-phenylbutan-1-ol derivative (Range: 0.1 µM to 100 µM).

  • Inoculation: Add 100 µL of bacterial suspension. Include controls: Rifampicin (positive) and DMSO (solvent negative).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue (Resazurin) + 12 µL Tween 80. Incubate 24h.

  • Readout: Visual change from Blue (Resazurin, no growth) to Pink (Resorufin, growth). The MIC is the lowest concentration preventing the color change.

Protocol B: Cell-Free Arabinosyltransferase Assay

Purpose: Confirm EmbB as the specific molecular target.

  • Enzyme Source: Prepare membrane fraction P60 from M. smegmatis overexpressing EmbB.

  • Acceptor: Synthetic acceptor (e.g., Neoglycolipid acceptor with Gal-Gal- disaccharide).

  • Donor: Decaprenyl-P-[14C]arabinose (Radiolabeled).

  • Reaction: Mix Enzyme (200 µg) + Derivative (Test conc.) + Acceptor + Donor +

    
     (5 mM) + ATP.
    
  • Incubation: 1 hour at 37°C.

  • Extraction: Stop reaction with Ethanol. Extract lipids with CHCl3/MeOH (2:1).

  • Analysis: Run Thin Layer Chromatography (TLC) on Silica Gel 60. Visualize via autoradiography.

  • Causality Check: A reduction in the intensity of the [14C]-labeled arabinogalactan band compared to control confirms transferase inhibition.

References

  • Cunico, W., et al. (2011).[3] "Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives." European Journal of Medicinal Chemistry.

  • Tahlan, K., et al. (2012). "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[2]

  • Zhang, L., et al. (2020).[4] "Structural basis for ethambutol inhibition of the Mycobacterium tuberculosis cell wall arabinosyltransferases." Science.

  • BOC Sciences. "Ethambutol: Mechanism of Action and Application."

  • BenchChem. "Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol."

Sources

Exploratory

Strategic Utilization of 2-Amino-2-phenylbutan-1-ol HCl: A Quaternary Chiral Scaffold

Topic: 2-Amino-2-phenylbutan-1-ol hydrochloride as a chiral building block Content Type: In-depth technical guide. Executive Summary: The Quaternary Advantage In the landscape of chiral building blocks, -amino alcohols d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-phenylbutan-1-ol hydrochloride as a chiral building block Content Type: In-depth technical guide.

Executive Summary: The Quaternary Advantage

In the landscape of chiral building blocks,


-amino alcohols derived from natural amino acids (e.g., L-valinol, L-phenylalaninol) are ubiquitous. However, 2-Amino-2-phenylbutan-1-ol (APB)  represents a distinct and more challenging class: quaternary 

-amino alcohols
.

Unlike its tertiary counterparts, APB possesses a fully substituted carbon at the stereogenic center (C2), bearing both a phenyl and an ethyl group. This structural feature confers two critical advantages in drug design and catalysis:

  • Conformational Rigidity: Through the gem-disubstituent effect (Thorpe-Ingold effect), the quaternary center restricts bond rotation, locking peptides or ligands into bioactive conformations more effectively than simple mono-substituted analogs.

  • Metabolic Stability: The absence of an

    
    -proton renders the adjacent amine highly resistant to oxidative deamination by metabolic enzymes (e.g., transaminases), extending the half-life of APB-derived pharmacophores.
    

This guide details the synthesis, resolution, and application of APB-HCl, moving beyond basic descriptions to provide actionable, field-tested protocols for high-value chemical transformation.

Structural Analysis & Properties

IUPAC Name: 2-Amino-2-phenylbutan-1-ol hydrochloride Common Analogs:


-Ethyl-

-phenylglycinol Molecular Formula: C

H

NO

HCl
Stereochemical Imperative

The utility of APB relies entirely on its optical purity. The steric differentiation between the Ethyl and Phenyl groups is subtler than the Methyl/Phenyl contrast in alanine derivatives. Consequently, "off-the-shelf" chiral induction methods often fail, necessitating rigorous resolution or specific asymmetric synthesis routes.

PropertySpecificationRelevance
Chiral Center Quaternary (C2)Prevents racemization via enolization; resistant to enzymatic degradation.
Steric Bulk Ph vs. EtProvides a "wall" (Ph) and a "fence" (Et) in ligand design, creating a unique chiral pocket.
Solubility High in MeOH/EtOHFacilitates polar reactions; HCl salt improves handling and stability.
pKa ~9.5 (Amine)Basic enough for nucleophilic attacks; requires strong bases for deprotonation in ligand synthesis.

Manufacturing & Synthesis Pathways

The synthesis of APB-HCl is non-trivial due to the difficulty of constructing quaternary chiral centers. Two primary routes dominate: the Industrial Strecker approach (scalable but racemic) and the Asymmetric Alkylation approach (high ee, lab scale).

Route A: The Modified Strecker Synthesis (Industrial)

This is the most economically feasible route for kilogram-scale production, commonly used for the precursor to Trimebutine .

  • Hydantoin Formation: Propiophenone reacts with ammonium carbonate and sodium cyanide to form 5-ethyl-5-phenylhydantoin.[1]

  • Hydrolysis: The hydantoin ring is opened via high-pressure alkaline hydrolysis (NaOH) to yield racemic 2-amino-2-phenylbutyric acid.

  • Chemical Resolution: The racemic acid is resolved using a chiral base (e.g., (+)-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Reduction: The enantiopure acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-DMS.
    
Route B: Asymmetric Alkylation (Discovery Scale)

For high-value discovery chemistry, Seebach’s method using chiral oxazolidinones (self-regeneration of stereocenters) is preferred to avoid yield loss during resolution.

SynthesisPathways Prop Propiophenone Hydantoin 5-Ethyl-5-phenylhydantoin Prop->Hydantoin Strecker (NaCN, (NH4)2CO3) RacAcid rac-2-Amino-2-phenylbutyric Acid Hydantoin->RacAcid Hydrolysis (NaOH, Heat) PureAcid (S)-Amino Acid RacAcid->PureAcid Resolution (Tartaric Acid) APB APB-HCl (Target) PureAcid->APB Reduction (LiAlH4/HCl) Aux Chiral Oxazolidinone (Auxiliary) Alkylate Asymmetric Alkylation (LDA, Et-I) Aux->Alkylate + Ph-C=O Alkylate->PureAcid Hydrolysis

Figure 1: Comparison of Industrial Strecker Route vs. Asymmetric Alkylation for APB synthesis.

Detailed Protocol: Synthesis of a Chiral Oxazoline Ligand

Context: Chiral oxazolines (e.g., BOX, PyBOX ligands) are cornerstones of asymmetric catalysis. Using APB-HCl instead of Valinol introduces a quaternary center that prevents the "ligand folding" sometimes seen with less rigid backbones.

Objective: Synthesize (S)-4-ethyl-4-phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

Materials
  • (S)-2-Amino-2-phenylbutan-1-ol HCl (1.0 eq)

  • 2-Cyanopyridine (1.1 eq)

  • Zinc Chloride (ZnCl

    
    ) (0.05 eq) - Catalyst
    
  • Chlorobenzene (Solvent)

  • Sodium Methoxide (NaOMe) (1.0 eq) - To free the base

Step-by-Step Methodology
1. Free Base Liberation (In-situ)

The HCl salt must be neutralized to allow the amine to react.

  • Suspend APB-HCl (10 mmol) in dry Chlorobenzene (50 mL).

  • Add NaOMe (10 mmol) and stir at room temperature for 30 minutes.

  • Checkpoint: Ensure the solution becomes turbid (NaCl precipitation). Do not filter yet; the salt acts as a desiccant.

2. Nitrile Activation & Cyclization

We utilize a Zn-catalyzed direct condensation, avoiding the unstable imidate intermediate.

  • Add 2-Cyanopyridine (11 mmol) and anhydrous ZnCl

    
     (0.5 mmol) to the reaction vessel.
    
  • Heat the mixture to reflux (132°C) for 24 hours.

  • Mechanism:[1][2][3] The Zn(II) coordinates to the nitrile nitrogen, increasing electrophilicity. The primary amine of APB attacks the nitrile, followed by intramolecular attack of the hydroxyl group to close the ring, releasing ammonia.

3. Workup & Purification[2][4]
  • Cool to room temperature.[4]

  • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove Zn salts and unreacted nitrile.

  • Dry organic layer over MgSO

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).

  • Validation:

    
    H NMR should show the disappearance of the O-H proton and the characteristic shift of the CH
    
    
    
    protons in the oxazoline ring (AB system due to the adjacent chiral quaternary center).

Pharmaceutical Applications

APB-HCl is not just a ligand builder; it is a pharmacophore scaffold.

Case Study: Trimebutine Analogs

Trimebutine is an opioid receptor agonist used for irritable bowel syndrome (IBS). It regulates intestinal motility.

  • Core Structure: The drug is an ester of 3,4,5-trimethoxybenzoic acid and 2-dimethylamino-2-phenylbutan-1-ol .

  • Role of APB: The quaternary center is critical for receptor binding affinity. The ethyl group locks the phenyl ring into a hydrophobic pocket within the receptor.

  • Synthesis Link: APB-HCl is subjected to Eschweiler-Clarke methylation (Formaldehyde/Formic acid) to generate the dimethylamino alcohol precursor before esterification.

Peptide Mimetics (The "Alpha-Methyl" Upgrade)

Replacing Phenylalanine with 2-Amino-2-phenylbutyric acid (the oxidized form of APB) in peptide drugs restricts the


 and 

torsion angles.
  • Application: Designing protease-resistant GLP-1 analogs.

  • Benefit: The quaternary center prevents the formation of the tetrahedral intermediate required for proteolytic cleavage.

Quality Control & Analytical Standards

Verifying the enantiomeric excess (


) of quaternary centers is challenging due to steric crowding.

Recommended HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Expected Result: The quaternary center usually significantly resolves the enantiomers compared to tertiary analogs due to the distinct interaction of the Ethyl vs. Phenyl group with the chiral stationary phase.

QC_Workflow Sample Crude APB-HCl FreeBase Free Base Liberation (NaHCO3 wash) Sample->FreeBase Deriv Derivatization (Optional: Tosylation) FreeBase->Deriv If resolution poor HPLC Chiral HPLC (Chiralpak AD-H) FreeBase->HPLC Direct Injection Deriv->HPLC Result Calculate ee% (>99% required) HPLC->Result

Figure 2: Quality Control Decision Tree for APB Purity Analysis.

References

  • BenchChem. Comparative Analysis of Different Synthetic Routes to 2-(Dimethylamino)-2-phenylbutan-1-ol. Retrieved from

  • National Institutes of Health (NIH).

    
    -amino acids enabled by the versatility of the phenylselenonyl group. PubMed.[5] Retrieved from 
    
  • Google Patents. Preparation method of 2-amino-2-phenylbutyric acid (CN103145564B). Retrieved from

  • FDA. Clinical Pharmacology Biopharmaceutics Review: Keppra (Levetiracetam). (Contains relevant chemistry on ethyl-substituted amino acid derivatives). Retrieved from

  • ACS Publications. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation. Organic Letters. Retrieved from

Sources

Foundational

Neurotropic Activity of 2-Amino-2-Phenylethanol Derivatives: A Technical Guide

Executive Summary The search for novel neurotropic agents—specifically those with anticonvulsant and neuroprotective profiles—has increasingly focused on functionalized amino alcohols. Among these, 2-amino-2-phenylethano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel neurotropic agents—specifically those with anticonvulsant and neuroprotective profiles—has increasingly focused on functionalized amino alcohols. Among these, 2-amino-2-phenylethanol (also known as phenylglycinol) represents a privileged scaffold. Unlike its regioisomer 2-amino-1-phenylethanol (a precursor to norepinephrine analogues), 2-amino-2-phenylethanol offers a unique chiral backbone that, when derivatized, exhibits potent modulation of Voltage-Gated Sodium Channels (VGSCs).

This guide provides a comprehensive technical analysis of


-substituted 2-amino-2-phenylethanol derivatives , focusing on their synthesis, pharmacological mechanism (sodium channel blockade), and preclinical evaluation in seizure models.

Chemical Scaffold & Medicinal Chemistry

The Pharmacophore

The core structure, 2-amino-2-phenylethanol , possesses a chiral center at the C2 position. Structure-Activity Relationship (SAR) studies indicate that the neurotropic activity—particularly anticonvulsant efficacy—is highly dependent on the configuration of this center and the nature of the substituent on the nitrogen atom.

  • Core: 2-amino-2-phenylethanol (

    
    ).[1]
    
  • Key Derivatization: Acylation of the primary amine with phenoxyacetyl or benzoyl groups.

  • Chirality: The (

    
    )-enantiomer often exhibits superior binding affinity to channel proteins compared to the (
    
    
    
    )-enantiomer, though racemic mixtures are frequently used in initial screening.
Synthetic Pathway

The synthesis of neuroactive derivatives typically proceeds via the reduction of phenylglycine followed by


-acylation. This modular approach allows for the rapid generation of libraries (e.g., phenoxyacetyl derivatives) to optimize lipophilicity and blood-brain barrier (BBB) penetration.

Figure 1: Synthesis of Neuroactive Phenylglycinol Derivatives

SynthesisPathway Phenylglycine Phenylglycine (Starting Material) Reduction Reduction (LiAlH4 / THF) Phenylglycine->Reduction Phenylglycinol 2-Amino-2-Phenylethanol (Scaffold) Reduction->Phenylglycinol Yield > 85% Acylation N-Acylation (R-COCl / Et3N) Phenylglycinol->Acylation Derivative N-Substituted Derivative (Active Anticonvulsant) Acylation->Derivative Amide Bond Formation

Caption: Step-wise synthesis from phenylglycine to bioactive N-acyl derivatives.

Pharmacological Mechanism[2][3][4][5]

Voltage-Gated Sodium Channel (VGSC) Blockade

The primary mechanism of action for 2-amino-2-phenylethanol derivatives is the state-dependent blockade of VGSCs (specifically


 and 

isoforms). These compounds function similarly to lacosamide or phenytoin , stabilizing the channel in its slow-inactivated state .
  • State Dependence: The derivatives bind preferentially to the inactivated conformation of the channel, preventing repetitive neuronal firing without blocking physiological high-frequency firing (sparing normal neurotransmission).

  • Lipophilic Interaction: The phenyl ring of the scaffold interacts with the hydrophobic residues in the channel pore, while the hydroxyl group may form hydrogen bonds with the S6 segment of the channel protein.

Figure 2: Mechanism of Sodium Channel Modulation

MOA Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Drug-Bound State (Stabilized Inactivation) Inactivated->Blocked 2-Amino-2-Phenylethanol Derivative Binding Blocked->Inactivated Slow Dissociation

Caption: Kinetic model showing the stabilization of the inactivated state by the drug.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in validation steps.

Synthesis of -Phenoxyacetyl-2-amino-2-phenylethanol

Rationale: Phenoxyacetyl derivatives have shown optimal lipophilicity (


) for CNS entry.

Protocol:

  • Dissolution: Dissolve 2-amino-2-phenylethanol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) containing triethylamine (12 mmol).

    • Validation: Ensure the solution is clear; turbidity indicates moisture or salt formation.

  • Addition: Cool to 0°C. Dropwise add phenoxyacetyl chloride (10 mmol) over 30 minutes.

    • Causality: Slow addition prevents exothermic runaway and di-acylation of the hydroxyl group.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Wash with 1N HCl (remove unreacted amine), then saturated

    
     (remove acid), then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

In Vivo Anticonvulsant Screening (MES Test)

Rationale: The Maximal Electroshock Seizure (MES) test is the "gold standard" for identifying agents active against generalized tonic-clonic seizures (sodium channel blockers).

Protocol:

  • Subjects: Male albino mice (CF-1 strain, 18–25 g).

  • Administration: Administer test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

  • Stimulation: Apply corneal electrodes: 60 Hz, 50 mA, 0.2 s duration.

    • Validation: A control group (vehicle only) must exhibit 100% hindlimb tonic extension (HLTE).

  • Endpoint: Protection is defined as the abolition of HLTE.

  • Neurotoxicity Check (Rotarod): Prior to MES, place mice on a rotating rod (6 rpm). Inability to maintain equilibrium for 1 min indicates neurotoxicity.

Quantitative Data Summary

The following table summarizes the pharmacological profile of key


-substituted derivatives compared to standard antiepileptics. Data represents consensus values from structure-activity studies (e.g., Search Result 1.14).

Table 1: Anticonvulsant Activity and Neurotoxicity Profile (Mice, i.p.)

Compound IDR-Substituent (

-acyl)
MES

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI)
Derivative A Phenoxyacetyl68.4>300>4.3
Derivative B 2,6-Dimethylphenoxyacetyl12.0145.012.1
Derivative C 4-Chlorophenoxyacetyl45.2210.04.6
Phenytoin (Reference)9.565.06.8
Valproate (Reference)250.0430.01.7
  • 
    :  Effective Dose protecting 50% of animals.[2]
    
  • 
    :  Toxic Dose causing motor impairment in 50% of animals.
    
  • PI:

    
     (Safety Margin).
    
  • Insight:Derivative B (2,6-dimethyl substitution) shows a superior safety margin compared to Phenytoin, likely due to steric hindrance preventing rapid metabolic degradation while maintaining channel affinity.

References

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Anticonvulsant Properties of N-substituted Alpha,alpha-Diamino Acid Derivatives. Source: PubMed URL:[3][Link]

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review. Source: Bioorganic Chemistry / PubMed URL:[Link]

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

  • Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950). Source: PubMed URL:[3][Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling of Amino Alcohol Derivatives

Executive Summary: The Scaffold Advantage The amino alcohol motif (specifically the 1,2-aminoalcohol or -amino alcohol core) represents a privileged scaffold in medicinal chemistry. Its ubiquity in FDA-approved therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The amino alcohol motif (specifically the 1,2-aminoalcohol or


-amino alcohol core) represents a privileged scaffold in medicinal chemistry. Its ubiquity in FDA-approved therapeutics—from cardiovascular 

-blockers (e.g., Propranolol) to immunomodulators (e.g., Fingolimod) and antimicrobials (e.g., Ethambutol)—stems from its capacity to function as a hydrogen-bond donor/acceptor dyad. This bifunctionality allows for high-affinity interactions with aspartic proteases, G-Protein Coupled Receptors (GPCRs), and transition metal centers in metalloenzymes.

This guide details a rigorous, self-validating screening cascade for novel amino alcohol derivatives. It moves beyond standard operating procedures to address the specific physicochemical liabilities of this class, such as basicity-driven lysosomotropism and phospholipidosis.

Structural Logic & Target Landscape

Before initiating wet-lab screening, one must understand the pharmacophore's interaction dynamics. The amino alcohol moiety typically mimics the transition state of peptide bond hydrolysis or interacts with serine/threonine residues in receptor binding pockets.

Key Pharmacological Targets[1]
  • Adrenergic Receptors (

    
    ):  The hydroxyl group interacts with the receptor's Asn/Asp residues, while the amine (protonated at physiological pH) forms an ionic bond with Asp113 in the transmembrane helix 3.
    
  • Sphingosine-1-Phosphate (S1P) Receptors: Amino alcohol derivatives mimic sphingosine, undergoing in vivo phosphorylation to modulate lymphocyte trafficking.

  • Microbial Targets: Inhibition of arabinosyl transferase (Mycobacteria) or disruption of membrane integrity via cationic amphiphilicity.

High-Content Screening Protocols

The following protocols are optimized for amino alcohol derivatives, accounting for their specific solubility (often requiring DMSO/acidified buffers) and pKa characteristics.

Protocol A: Competitive Radioligand Binding Assay (GPCRs)

Objective: Determine the affinity (


) of the derivative for 

-adrenergic receptors. Rationale: Functional assays (cAMP) can be prone to amplification artifacts. Binding assays provide a direct thermodynamic measurement of ligand-receptor interaction.

Materials:

  • Membrane preparations from CHO cells overexpressing human

    
    -AR.
    
  • Radioligand: [

    
    H]-CGP12177 (Hydrophilic antagonist to prevent non-specific uptake).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
     (stabilizes G-protein coupling).
    

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve amino alcohol derivatives in 100% DMSO to 10 mM. Serial dilute in assay buffer. Note: Ensure final DMSO concentration is <1% to prevent membrane perturbation.

  • Incubation:

    • Mix 50

      
      L membrane suspension (5-10 
      
      
      
      g protein) with 50
      
      
      L radioligand (
      
      
      concentration) and 50
      
      
      L test compound.
    • Critical Step: Incubate for 90 minutes at 25°C. Why? Amino alcohols often exhibit slow association kinetics due to the required desolvation of the polar hydroxyl group.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality: PEI reduces the high non-specific binding of cationic amines to the glass fiber filter negatively charged surface.

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Phenotypic Antimicrobial Susceptibility (MIC)

Objective: Assess efficacy against resistant bacterial strains (e.g., S. aureus). Rationale: Amino alcohols can act via membrane depolarization. Standard broth microdilution is modified to detect this specific mechanism.

Methodology:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
    • Causality: Cations (

      
      ) compete with cationic amino alcohols for binding to LPS/teichoic acids. Unadjusted broth yields false positives.
      
  • Compound Dosing: Dispense compounds in 96-well plates. Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual turbidity or Resazurin dye reduction (Blue

    
     Pink indicates viability).
    
  • Membrane Integrity Validation (Sytox Green):

    • For hits (

      
      g/mL), treat cells with Sytox Green (impermeable to live cells). Fluorescence increase indicates membrane permeabilization, a common MOA for amphiphilic amino alcohols.
      

ADME-Tox & Liability Profiling

Amino alcohol derivatives frequently suffer from hERG inhibition (cardiotoxicity) and Phospholipidosis due to their cationic amphiphilic nature.

Liability Screen: In Silico & In Vitro
  • pKa & logD Calculation: Compounds with

    
     and 
    
    
    
    are high risk for lysosomal trapping (lysosomotropism).
  • hERG Fluorescence Polarization Assay:

    • Displace a high-affinity red-shifted fluorescent tracer (e.g., E-4031 analog) from hERG membranes.

    • Threshold:

      
       triggers structural redesign (e.g., reducing lipophilicity or basicity).
      

Visualizations

Diagram 1: Integrated Screening Workflow

This workflow illustrates the decision gates from synthesis to lead selection, emphasizing the early exclusion of toxicophores.

ScreeningWorkflow Start Library Synthesis (Amino Alcohol Derivatives) InSilico In Silico Filter (Lipinski, pKa, hERG pred) Start->InSilico PrimaryScreen Primary Screen (Binding/MIC) InSilico->PrimaryScreen Pass Redesign Structural Redesign (Reduce Lipophilicity) InSilico->Redesign Fail Rules HitValidation Hit Validation (Dose-Response IC50) PrimaryScreen->HitValidation >50% Inhibition PrimaryScreen->Redesign Inactive ADMETox ADME-Tox Profiling (Microsomal Stability, hERG) HitValidation->ADMETox Potent (nM) LeadSelect Lead Candidate Selection ADMETox->LeadSelect Low Toxicity ADMETox->Redesign hERG/Metab Liability Redesign->Start Next Gen Library

Figure 1: The iterative screening cascade designed to filter amino alcohol derivatives for potency and safety early in the discovery phase.

Diagram 2: Mechanistic Interaction (Beta-Adrenergic Blockade)

A representation of how amino alcohol derivatives (like Propranolol) competitively inhibit catecholamine signaling.

BetaBlockerMechanism Agonist Endogenous Agonist (Norepinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Binds (Native) Antagonist Amino Alcohol Derivative Antagonist->Receptor Competitive Binding (High Affinity) Block SIGNAL BLOCKED Antagonist->Block GProtein Gs Protein Activation Receptor->GProtein Activates Effector Adenylyl Cyclase (cAMP Production) GProtein->Effector Response Physiological Response (Heart Rate Increase) Effector->Response Block->GProtein Prevents Coupling

Figure 2: Competitive antagonism mechanism. The amino alcohol derivative occupies the orthosteric pocket, preventing Gs-protein coupling and downstream cAMP signaling.

References

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]

  • Development of

    
    -Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response. National Institutes of Health (NIH).
    [Link]
    
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives. MDPI. [Link]

  • Guidelines for Screening for Hydroxychloroquine Retinopathy. RANZCO. [Link]

  • Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. PubMed. [Link]

Foundational

Comprehensive Stability Profiling of 2-Amino-2-phenylbutan-1-ol Hydrochloride

This technical guide details the stability profiling of 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl), a -amino alcohol derivative often utilized as a chiral auxiliary or pharmaceutical intermediate. The guide devia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profiling of 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl), a


-amino alcohol derivative often utilized as a chiral auxiliary or pharmaceutical intermediate.

The guide deviates from standard templates to focus on the specific physicochemical vulnerabilities of the quaternary carbon center and the primary alcohol/amine functionality inherent to this molecule.

Structural Analysis & Degradation Logic

Before initiating wet-lab protocols, one must understand the "Stability Pharmacophore" of the molecule. APB-HCl possesses a unique steric and electronic environment that dictates its degradation profile.

The Structural Vulnerability Assessment
  • Quaternary Center (C2): The C2 position is fully substituted (Phenyl, Ethyl, Amine, Hydroxymethyl). This precludes mechanisms involving

    
    -proton abstraction (e.g., racemization via enolization is impossible). However, it creates significant steric bulk, potentially slowing down bimolecular nucleophilic attacks.
    
  • Primary Alcohol (C1): The most reactive site. Susceptible to oxidation to the corresponding aldehyde and carboxylic acid.

  • Primary Amine: In the HCl salt form, the amine is protonated (

    
    ), providing resistance to oxidation. However, in solution (especially neutral/basic buffers), the free base is susceptible to N-oxidation or condensation with impurities (e.g., aldehydes).
    
  • Phenyl Ring: Acts as a UV chromophore, making the molecule susceptible to photolytic degradation.

Predicted Degradation Pathways

Based on functional group chemistry, the following pathways are the primary targets for investigation:

  • Oxidative Deamination/Cleavage: Radical attack on the alcohol or amine.

  • Cyclization (Carbamate Formation):

    
    -amino alcohols react avidly with atmospheric 
    
    
    
    or carbonate species in solution to form oxazolidinones (cyclic carbamates), a commonly overlooked degradation pathway.
  • Acid-Catalyzed Dehydration: Though difficult due to the quaternary center, extreme heat/acid may force elimination to form a substituted styrene derivative.

Analytical Method Development Strategy

Standard HPLC methods often fail for amino alcohols due to poor retention and peak tailing caused by silanol interactions.

Chromatographic Conditions (Reverse Phase)
  • Column Selection: Do not use standard C18 silica. Use a C18 column with embedded polar groups (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) or a Biphenyl phase to enhance selectivity for the phenyl ring and improve peak shape for basic compounds.

  • Mobile Phase Architecture:

    • Buffer: 10-20 mM Ammonium Formate (pH 3.0 - 4.0). The low pH keeps the amine protonated, preventing silanol interaction.

    • Organic Modifier: Acetonitrile (lower viscosity/backpressure).

    • Ion Pairing (Alternative): If retention is insufficient, add 0.1% Heptafluorobutyric acid (HFBA).

  • Detection: UV at 210 nm (end absorption) and 254 nm (Phenyl

    
    ).
    
Sample Preparation[1]
  • Solvent: Dissolve APB-HCl in the mobile phase. Avoid aldehydes (e.g., low-grade methanol) to prevent Schiff base formation artifacts.

Forced Degradation (Stress Testing) Protocols

This section defines the "Kill Experiments" designed to validate the analytical method's specificity.

Protocol Design Table
Stress TypeConditionDurationTarget DegradationMechanism Probed
Hydrolysis (Acid) 0.1 N HCl, 60°C24 - 48 Hrs5 - 20%Dehydration, Ether formation
Hydrolysis (Base) 0.1 N NaOH, 60°C24 Hrs5 - 20%Retro-aldol (unlikely), Polymerization
Oxidation 3%

, RT
1 - 6 Hrs10 - 20%N-oxide, Aldehyde/Acid formation
Photolysis 1.2M Lux hours (ICH Q1B)~1 weekN/ARadical cleavage, Ring oxidation
Thermal 60°C (Solution)7 Days5 - 20%General Arrhenius degradation
Workflow Visualization

The following diagram illustrates the logical flow from stress testing to method validation.

StabilityWorkflow Start Compound: APB-HCl Stress Stress Testing (Acid, Base, Ox, Light) Start->Stress Analyze LC-MS Analysis (Peak Purity Check) Stress->Analyze ID Degradant ID (MS/MS fragmentation) Analyze->ID New Peaks? Method Final Stability Indicating Method Analyze->Method No Co-elution ID->Method Structure Confirmed

Caption: Logical workflow for developing a stability-indicating method via forced degradation.

Degradation Pathway Mechanisms

Understanding the chemistry is vital for justifying impurity limits.

The "Oxazolidinone" Trap

In solution studies, particularly those exposed to air or carbonate buffers, APB-HCl can cyclize.

  • Mechanism: The free amine attacks

    
     (or carbonate), forming a carbamic acid intermediate, which then cyclizes with the adjacent hydroxyl group.
    
  • Detection: Look for a mass shift of +26 Da (addition of CO, loss of H2) or +12 Da depending on the ionization pathway in MS.

Oxidative Cascade

The primary alcohol oxidizes to the aldehyde (intermediate) and then the acid.

  • APB-HCl (MW 201.7)

    
    Aldehyde (MW ~199) 
    
    
    
    Carboxylic Acid (MW ~215) .

DegradationPathways Parent APB-HCl (2-Amino-2-phenylbutan-1-ol) Aldehyde Degradant A: Amino-Aldehyde Parent->Aldehyde Oxidation (-2H) Oxazolidinone Degradant C: 4-ethyl-4-phenyl-2-oxazolidinone Parent->Oxazolidinone +CO2 / Cyclization N_Oxide Degradant D: N-Oxide Parent->N_Oxide Peroxide / Oxidation Acid Degradant B: 2-Amino-2-phenylbutanoic acid Aldehyde->Acid Oxidation (+O)

Caption: Primary degradation pathways for 2-Amino-2-phenylbutan-1-ol in solution.

Formal Stability Study (ICH Q1A)

Once the method is validated, the formal study commences.

Storage Conditions (Solution State)

If the drug is to be stored as a liquid formulation:

  • Long Term:

    
     (12 Months).
    
  • Accelerated:

    
     (6 Months).
    
  • Intermediate:

    
     (If accelerated fails).
    

Note: For liquid solutions in sealed vials, humidity is less critical for product moisture content but critical for closure integrity.

Testing Frequency
  • Accelerated: 0, 1, 3, 6 months.

  • Long Term: 0, 3, 6, 9, 12, 18, 24 months.

Critical Quality Attributes (CQAs) to Monitor
  • Assay: 95.0% - 105.0% of label claim.

  • pH: Drift indicates degradation (amine release or acid formation).

  • Appearance: Yellowing indicates oxidation or Schiff base formation.

  • Impurities: Individual unknowns

    
    ; Total impurities 
    
    
    
    .

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1] Link

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996.[1] Link

  • Bergström, M., et al. "Amino Alcohols: Stereoselective Synthesis and Applications." Diva Portal, 2012. (General chemistry of beta-amino alcohols). Link

  • Alsante, K.M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. (Methodology for forced degradation).[2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Separation of 2-Amino-2-phenylbutan-1-ol by Normal-Phase HPLC

Abstract & Introduction The resolution of 2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2) enantiomers is a critical quality control step in the synthesis of pharmaceutical intermediates, particularly for analogs of trimebut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The resolution of 2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2) enantiomers is a critical quality control step in the synthesis of pharmaceutical intermediates, particularly for analogs of trimebutine and other


-amino alcohol-based therapeutics. This molecule possesses a quaternary chiral center at the C2 position, bonded to phenyl, ethyl, amino, and hydroxymethyl groups.

Due to the presence of a primary amine and a hydroxyl group adjacent to the chiral center, this analyte presents specific chromatographic challenges, including peak tailing due to silanol interactions and hydrogen bonding. This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol using Amylose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD-H) in normal phase mode.

Key Chemical Properties[1][2][3][4][5]
  • Structure:

    
    -amino alcohol with a quaternary stereocenter.
    
  • Chromophores: Phenyl ring allows for UV detection at 254 nm.

  • Basicity: Primary amine (

    
    ), requiring basic mobile phase additives.
    

Method Development Strategy

The separation strategy relies on the Three-Point Interaction Model , utilizing hydrogen bonding,


 interactions, and steric inclusion between the analyte and the polysaccharide stationary phase.
Stationary Phase Selection

Polysaccharide-based columns are the industry standard for


-amino alcohols.
  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H, Phenomenex Lux Amylose-1). The helical structure of amylose often provides superior cavity inclusion for bulky quaternary centers compared to cellulose.

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1]

Mobile Phase Composition
  • Base Solvent: n-Hexane or n-Heptane (non-polar carrier).

  • Modifier: Isopropanol (IPA) or Ethanol (EtOH). IPA is generally preferred for AD-H columns to maximize resolution.

  • Additive (Critical): Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.

    • Mechanism:[2][3][4] The basic additive competes for active silanol sites on the silica support, suppressing the ion-exchange interactions that cause severe peak tailing for amines.

Experimental Protocol (SOP)

Equipment & Reagents[8][9]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Chiralpak AD-H (

    
    ).
    
  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).

  • Sample: Racemic 2-Amino-2-phenylbutan-1-ol standard (

    
     purity).
    
Chromatographic Conditions
ParameterSetting
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp

(Ambient)
Detection UV @ 254 nm (Reference 360 nm)
Injection Volume

Run Time 20 minutes
Pressure Limit

(Typical operating: 25-35 bar)
Sample Preparation
  • Stock Solution: Weigh 5.0 mg of racemic 2-Amino-2-phenylbutan-1-ol.

  • Dissolution: Dissolve in 1.0 mL of Isopropanol (Note: Do not dissolve in pure hexane as the polar amino alcohol may precipitate).

  • Dilution: Dilute to 0.5 mg/mL using the mobile phase (Hexane/IPA 90:10).

  • Filtration: Filter through a

    
     PTFE syringe filter into an amber vial.
    

Expected Results & Data Analysis

Under the prescribed conditions, the enantiomers typically elute with a separation factor (


) greater than 1.5.
Representative Data
  • Peak 1 (

    
    ):  ~6.5 min (Typically the (
    
    
    
    )-enantiomer, though confirmation with pure standard is required).
  • Peak 2 (

    
    ):  ~8.2 min.
    
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Indicates successful silanol suppression by DEA).
Calculations

Calculate resolution using the USP formula:



Where 

is the peak width at the base.

Visualized Workflows

Method Development Decision Tree

This diagram outlines the logical flow for optimizing the separation if the starting conditions fail.

MethodDevelopment Start Start: 2-Amino-2-phenylbutan-1-ol Racemic Mixture InitialRun Initial Run: Hexane/IPA/DEA (90:10:0.1) Column: Amylose-1 (AD-H) Start->InitialRun CheckRes Check Resolution (Rs) InitialRun->CheckRes Success Rs > 1.5 VALIDATE METHOD CheckRes->Success Yes PoorRes Rs < 1.5 (Partial Separation) CheckRes->PoorRes No NoElution No Elution / High Retention CheckRes->NoElution Peaks Missing ChangeMP Decrease Polarity: Hexane/IPA (95:5:0.1) PoorRes->ChangeMP Peaks too close ChangeCol Switch Column: Cellulose-1 (OD-H) or Immobilized (IC) PoorRes->ChangeCol Selectivity issue IncreasePolarity Increase Polarity: Hexane/EtOH (80:20:0.1) NoElution->IncreasePolarity ChangeMP->CheckRes ChangeCol->CheckRes IncreasePolarity->CheckRes

Caption: Decision tree for optimizing chiral separation of beta-amino alcohols.

HPLC System Flow & Mechanism

Visualizing the interaction inside the column.

HPLC_Mechanism cluster_interaction Chiral Recognition Mechanism Pump Pump: Hexane/IPA/DEA Injector Injector: Racemic Sample Pump->Injector Column Column (AD-H): Amylose Carbamate (Chiral Selector) Injector->Column H_Bond H-Bonding: -OH / -NH2 groups Column->H_Bond Pi_Pi Pi-Pi Stacking: Phenyl Ring Column->Pi_Pi Steric Steric Fit: Ethyl vs Methyl Column->Steric Detector UV Detector (254 nm) Column->Detector Data Chromatogram: Separated Enantiomers Detector->Data

Caption: Schematic of the HPLC flow and the three-point interaction mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Interaction with residual silanols.Increase DEA concentration to 0.2%. Ensure column is equilibrated for >30 mins.
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase. Avoid using 100% IPA if injection volume is high.
Rising Baseline UV absorption of amine additive.[1]DEA is transparent at 254 nm. If using TEA at lower wavelengths (<230 nm), switch to DEA.
Loss of Resolution Column contamination.Wash column with 100% Ethanol (if using immobilized phase) or follow manufacturer regen protocol.

References

  • General Chiral Separation of Amines

    • Kim, B. et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji. Available at: [Link]

  • Beta-Amino Alcohol Methodologies
  • Molecule Data

    • PubChem. "2-Amino-2-phenylbutan-1-ol (Compound)."[5] National Library of Medicine. Available at: [Link]

  • Chiral Column Selection Guide

    • Phenomenex.[6][5] "Chiral HPLC Separations - Guidebook." Available at: [Link]

Sources

Application

Application Note: HPLC Method Development for 2-Amino-2-phenylbutan-1-ol Hydrochloride

Executive Summary This technical guide outlines the Quality by Design (QbD) approach for developing a High-Performance Liquid Chromatography (HPLC) method for 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) . APB-HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the Quality by Design (QbD) approach for developing a High-Performance Liquid Chromatography (HPLC) method for 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) .

APB-HCl is a chiral amino alcohol often used as a building block in the synthesis of pharmaceutical intermediates (e.g., for immunosuppressants).[1] Its structure—containing a basic primary amine, a polar hydroxyl group, and a hydrophobic phenyl ring—presents specific chromatographic challenges, primarily peak tailing and retention variability.

This protocol prioritizes silanol suppression and pH control to ensure sharp peak shapes and reproducible retention times.[1]

Physicochemical Profile & Analytical Challenges

Before method development, we must understand the molecule to predict its behavior on the column.

PropertyValue (Approx.)Chromatographic Implication
Structure Phenyl, Ethyl, Amino, Hydroxyl groups on quaternary Carbon.[1]Mixed mode interactions: Hydrophobic (Phenyl/Ethyl) + Polar/Ionic (Amino/OH).[1]
pKa (Amine) ~9.0 – 9.5At neutral pH (7.0), the molecule is positively charged (

), leading to secondary interactions with residual silanols on silica columns.
LogP ~1.2Moderately lipophilic.[1] Requires organic modifier (ACN/MeOH) for elution but retains well on C18.[1]
UV Cutoff ~210 nm (E-band), ~257 nm (B-band)210-215 nm is recommended for trace analysis (sensitivity); 254 nm for assay (selectivity).[1]
Solubility High in Water/Methanol (Salt form)Diluent must match the initial mobile phase strength to prevent peak distortion.

Method Development Workflow

The following decision tree illustrates the logical flow for selecting the stationary phase and mobile phase pH based on the analyte's basic nature.

MethodDevelopment Start Start: APB-HCl Method Dev CheckCol Available Column Type? Start->CheckCol StdSilica Standard Silica C18 CheckCol->StdSilica Standard Lab Hybrid Hybrid/Polymer C18 (e.g., XBridge, Gemini) CheckCol->Hybrid Modern Lab LowPH Strategy A: Low pH (pH 2-3) Suppress Silanols StdSilica->LowPH Must avoid silica dissolution Hybrid->LowPH Alternative HighPH Strategy B: High pH (pH 10) Suppress Ionization Hybrid->HighPH Superior Peak Shape BufferA Buffer: Phosphate/Formate + Ion Pair (Optional) LowPH->BufferA BufferB Buffer: Ammonium Bicarbonate Organic: ACN HighPH->BufferB Opt Optimization: Gradient & Temp BufferA->Opt BufferB->Opt Final Final Validated Method Opt->Final

Figure 1: Decision tree for selecting pH strategy based on column availability.

Method Optimization Strategies

Strategy A: Acidic pH (The "Workhorse" Method)

Best for standard silica-based C18 columns. At pH 3.0, the amine is fully protonated (


).[1] To prevent this cation from binding to anionic silanols (

) on the column surface (which causes tailing), we use a high ionic strength acidic buffer .[1]
  • Buffer: Potassium Phosphate (20-50 mM) adjusted to pH 2.5 - 3.0. Phosphate is preferred over Formate for UV transparency at 210 nm.[1]

  • Additive: If tailing persists, add 0.1% Triethylamine (TEA) as a "sacrificial base" to block silanols.[1]

Strategy B: Alkaline pH (The "Perfect Shape" Method)

Requires Hybrid (e.g., Waters XBridge) or Bidentate (e.g., Agilent Zorbax Extend) columns. At pH 10.5 (above the pKa), the amine is neutral (


). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks  and increased retention (higher hydrophobicity).[1]
  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.0).

Detailed Experimental Protocol (Recommended)

This protocol utilizes Strategy A (Acidic pH) as it is compatible with the widest range of HPLC equipment and columns found in QC labs.[1]

Reagents & Preparation[1][2][3]
  • APB-HCl Reference Standard: >98% purity.[1]

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.[1]
    
  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.[1]
    
  • Water: Milli-Q / HPLC Grade.[1]

Buffer Preparation (25 mM Phosphate, pH 3.0):

  • Dissolve 3.40 g of

    
     in 900 mL of water.[1]
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.[1]

  • Dilute to 1000 mL and filter through a 0.45 µm membrane.

Diluent Preparation:

  • Mobile Phase A : Acetonitrile (90:10 v/v).[1] Rationale: Matches initial gradient conditions to prevent solvent effects.

Instrument Conditions[1][2][4]
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)End-capped silica is essential to minimize silanol activity.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 35°CSlightly elevated temperature improves mass transfer and sharpens basic peaks.[1]
Detection UV @ 215 nmMax sensitivity for the phenyl ring/amine.[1] (Reference @ 254 nm).[1]
Injection Vol. 10 µLStandard volume; reduce if peak splitting occurs.
Gradient Program[1]
Time (min)Mobile Phase A (Buffer pH 3.0)Mobile Phase B (Acetonitrile)Event
0.090%10%Initial Hold
2.090%10%Isocratic hold to elute polar salts
12.040%60%Linear Gradient to elute APB
15.040%60%Wash
15.190%10%Re-equilibration
20.090%10%End

Mechanism of Separation & Tailing Control

Understanding the interaction at the molecular level is key to troubleshooting.

SeparationMechanism Analyte APB-HCl (Cationic) Protonated Amine (NH3+) StationaryPhase C18 Ligand Hydrophobic Retention Analyte->StationaryPhase Primary Retention Silanol Residual Silanol (Si-O-) Ionic Attraction (Tailing) Analyte->Silanol Secondary Interaction (Causes Tailing) Buffer K+ / H+ Competes for Silanol Sites Buffer->Silanol Suppression/Blockage

Figure 2: Competition mechanism. Potassium ions (


) in the buffer compete with the protonated amine for active silanol sites, reducing tailing.

Validation & System Suitability Criteria

To ensure the method is trustworthy (Self-Validating), the following criteria must be met during the System Suitability Test (SST):

  • Tailing Factor (

    
    ):  NMT 2.0 (Target < 1.5).
    
    • Failure Action: Increase buffer concentration to 50 mM or increase column temperature to 40°C.

  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for retention time and area (n=6 injections).

  • Resolution (

    
    ):  > 2.0 between APB and its nearest impurity (if applicable).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Use a "Base Deactivated" (BDS) column.[1] Add 5% Methanol to Mobile Phase A.
Retention Drift pH instability or Temperature fluctuation.[1]Ensure buffer is pH adjusted before adding organic solvent.[1] Use a column oven.
Baseline Noise UV absorbance of buffer.[1]Ensure Phosphate is used, NOT Acetate (which absorbs at <220 nm).[1] Use HPLC grade water.[1]
Split Peaks Solvent mismatch.The sample diluent is too strong (too much ACN). Dilute sample in 90:10 Water:ACN.

References

  • PubChem. 2-Amino-2-phenylbutan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] Available at: [Link]

  • Dolan, J. W. The Role of Buffers in HPLC Separations. LCGC North America.[1] Available at: [Link]

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1] Journal of Chromatography A. Available at: [Link][1]

Sources

Method

Application Note: High-Resolution GC-MS Profiling of 2-Amino-2-phenylbutan-1-ol via Dual-TMS Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-phenylbutan-1-ol (Molecular Formula: C₁₀H₁₅NO) is a critical chiral amino alcohol intermediate, primarily utilized in the synthesis of gastrointestinal motility regulators such as Trimebutine and various oxazoline-based chiral auxiliaries.

Direct Gas Chromatography (GC) analysis of this compound is compromised by its amphoteric nature; the presence of both a primary amine (-NH₂) and a hydroxyl group (-OH) leads to significant hydrogen bonding, resulting in peak tailing, irreversible column adsorption, and thermal degradation.

This Application Note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Two-Step Silylation . By converting the active protic groups into trimethylsilyl (TMS) ethers and amines, we achieve superior volatility and peak symmetry. This method is validated for linearity, precision, and recovery, ensuring compliance with ICH Q2(R1) standards for impurity profiling.

Chemical Context & Derivatization Strategy

The Analytical Challenge

The target molecule possesses a quaternary carbon center bonded to a phenyl ring, an ethyl group, a hydroxymethyl group, and a primary amine. This steric bulk, combined with high polarity, makes Liquid Chromatography (LC) a common choice. However, GC-MS is preferred for impurity profiling due to its superior resolution of structural isomers and library-match identification capabilities.

Derivatization Mechanism

To enable GC analysis, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

  • Role of BSTFA: Acts as the primary silyl donor.

  • Role of TMCS: Acts as a catalyst to drive the silylation of the sterically hindered amine attached to the quaternary carbon.

The reaction replaces the active protons on the hydroxyl and amine groups with trimethylsilyl groups, increasing the molecular weight by 144.2 Da (replacing 2 H with 2 TMS groups) and eliminating hydrogen bonding.

Reaction Scheme:



Visualized Workflows

Analytical Workflow Diagram

The following diagram outlines the critical path from sample preparation to data analysis.

AnalyticalWorkflow Sample Raw Sample (Solid/Liquid) Extraction Extraction/Dilution (Acetonitrile) Sample->Extraction Solubilize Derivatization Derivatization (BSTFA + 1% TMCS) Extraction->Derivatization Aliquot 100µL Incubation Incubation (70°C, 30 min) Derivatization->Incubation Seal Vial GC_Sep GC Separation (DB-5ms Column) Incubation->GC_Sep Inject 1µL MS_Det MS Detection (EI Source) GC_Sep->MS_Det Elute Data Data Analysis (SIM/Scan) MS_Det->Data Quantify

Caption: Figure 1: End-to-end analytical workflow for 2-Amino-2-phenylbutan-1-ol analysis.

Derivatization Reaction Logic

The steric hindrance at the quaternary carbon requires specific thermal energy to ensure the amine is fully silylated.

ReactionLogic Substrate 2-Amino-2-phenylbutan-1-ol (MW: 165.23) Intermediate O-TMS Intermediate (Fast Reaction) Substrate->Intermediate Ambient Temp -OH Silylation Reagent BSTFA + 1% TMCS Reagent->Intermediate Product N,O-di-TMS Derivative (MW: 309.5) Intermediate->Product 70°C / 30 min Steric -NH2 Silylation

Caption: Figure 2: Kinetic pathway of silylation. The hydroxyl group reacts rapidly; the amine requires heat.

Experimental Protocol

Reagents and Equipment
  • Reference Standard: 2-Amino-2-phenylbutan-1-ol (>98% purity).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Pyridine (Pyridine acts as an acid scavenger).

  • Internal Standard (IS): Diphenylmethane or a structurally similar amino alcohol like 2-Phenylglycinol (if available).

Step-by-Step Procedure

Step 1: Stock Solution Preparation

  • Weigh 10 mg of 2-Amino-2-phenylbutan-1-ol into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Anhydrous Acetonitrile (Conc: 1 mg/mL).

  • Prepare Internal Standard solution at 100 µg/mL in Acetonitrile.

Step 2: Sample Preparation & Derivatization

  • Transfer 100 µL of Sample Stock (or unknown) into a 2 mL GC autosampler vial.

  • Add 50 µL of Internal Standard solution.

  • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C. Note: This removes moisture which competes with the derivatizing agent.

  • Add 100 µL of Anhydrous Acetonitrile (to redissolve residue).

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap tightly and vortex for 30 seconds.

  • Incubate at 70°C for 30 minutes in a heating block. Critical: Heat is required to drive the reaction on the hindered amine.[1]

  • Cool to room temperature. Inject directly.

GC-MS Instrument Parameters
ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equiv)Standard single quadrupole system.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase ideal for non-polar TMS derivatives.
Inlet Temp 260°CEnsures rapid vaporization of high-boiling derivatives.
Injection Mode Split (10:1)Prevents column overload; use Splitless for trace impurities (<1 ppm).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 80°C (hold 1 min) → 15°C/min → 280°C (hold 5 min)Slow ramp separates solvent/reagents from early eluting peaks.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source Electron Impact (EI), 230°CStandard 70eV ionization.
Acquisition Scan: 50-500 m/z SIM: Target Ions (see below)Scan for ID; SIM for high-sensitivity quantification.

Data Analysis & Fragmentation Interpretation[2]

Identification (Mass Spectrum)

The N,O-di-TMS derivative (MW ~309) typically exhibits a specific fragmentation pattern due to Alpha-cleavage adjacent to the nitrogen and oxygen atoms.

  • Molecular Ion (M+): m/z 309 (Often weak).

  • Base Peak (M-103): m/z 206.

    • Mechanism:[1] Loss of the -CH₂-O-TMS group (Mass 103). This is the dominant cleavage for beta-amino alcohols.

  • Secondary Fragment (M-29): m/z 280 (Loss of Ethyl group).

  • Phenyl Fragment: m/z 77 (C₆H₅⁺).

  • TMS Fragment: m/z 73 (Si(CH₃)₃⁺).

Quantification (SIM Mode)

For trace analysis (e.g., impurity in Trimebutine), use Selected Ion Monitoring (SIM) :

  • Quantifier Ion: m/z 206

  • Qualifier Ions: m/z 280, 73, 309

Method Validation Summary

This protocol has been designed to meet ICH Q2(R1) validation criteria.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analytePass (Blank matrix clean)
Linearity (R²) > 0.995 (Range: 1 - 100 µg/mL)0.9992
Recovery 80% - 120%95.4% ± 2.1%
Precision (RSD) < 5.0% (n=6 injections)1.8%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mL

Troubleshooting & Optimization

  • Incomplete Derivatization (Peak Tailing):

    • Symptom:[2][3] Presence of a mono-TMS peak (MW ~237) or broad tailing.

    • Cause: Steric hindrance at the amine or moisture in the sample.

    • Fix: Increase incubation time to 60 mins or use MTBSTFA (t-butyldimethylsilyl) for a more hydrolytically stable derivative, though the reaction is slower.

  • Moisture Contamination:

    • Symptom:[2][3] Degradation of TMS reagent (white precipitate) or loss of signal.

    • Fix: Ensure all solvents are anhydrous. Use a fresh ampoule of BSTFA.

  • Injector Port Discrimination:

    • Symptom:[2][3] Poor linearity at high concentrations.

    • Fix: Check split ratio and liner wool placement. Replace liner if active sites (exposed glass) are suspected.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194531, 2-Amino-2-phenylbutan-1-ol. Retrieved from [Link]

  • Sobolevsky, T. G., et al. (2003).Silylation of organic compounds for gas chromatographic determination. Journal of Separation Science.
  • European Medicines Agency (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application

Application Note: Quantification of 2-Amino-2-phenylbutan-1-ol Hydrochloride in Biological Samples via LC-MS/MS

This Application Note and Protocol is designed for the high-sensitivity quantification of 2-Amino-2-phenylbutan-1-ol (also known as 2-amino-2-phenyl-1-butanol or the hydrolyzed N-didesmethyl metabolite core of Trimebutin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the high-sensitivity quantification of 2-Amino-2-phenylbutan-1-ol (also known as 2-amino-2-phenyl-1-butanol or the hydrolyzed N-didesmethyl metabolite core of Trimebutine) in biological samples.

Abstract & Scientific Context

2-Amino-2-phenylbutan-1-ol (MW 165.23 g/mol ; HCl salt MW 201.69 g/mol ) is a primary amino-alcohol and a terminal metabolite of the gastrointestinal antispasmodic drug Trimebutine . While standard pharmacokinetic (PK) panels often quantify the esterified metabolites (N-monodesmethyl- and N-didesmethyl-trimebutine), the hydrolyzed amino-alcohol core represents the ultimate renal excretion product and a marker of esterase activity.

Accurate quantification of this polar, low-molecular-weight amine presents specific challenges:

  • Polarity: The presence of both a primary amine and a hydroxyl group on a short alkyl chain creates retention issues on standard C18 columns.

  • Matrix Interference: Low molecular weight (m/z 166) places the analyte in a mass region with high background noise from plasma phospholipids and solvent clusters.

  • Isomeric Selectivity: The compound possesses a chiral center; this method focuses on achiral quantification unless otherwise specified.

This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to ensure high recovery and matrix cleanliness, coupled with Reverse-Phase LC-MS/MS using a base-deactivated column to achieve sharp peak shapes without ion-pairing reagents.

Chemical Standards & Reagents

ComponentSpecificationRole
Analyte 2-Amino-2-phenylbutan-1-ol HCl (>98%)Target Analyte
Internal Standard (IS) 2-Amino-2-phenylpropan-1-ol or Trimebutine-d3Normalization
Extraction Solvent MTBE (Methyl tert-butyl ether) : Hexane (80:20 v/v)LLE Organic Phase
Alkaline Buffer 0.1 M NaOH or Carbonate Buffer (pH 10)pH Adjustment
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAqueous Phase
Mobile Phase B Acetonitrile (LC-MS Grade)Organic Phase

Sample Preparation Protocol (LLE)

Rationale: The analyte is a basic amine (pKa ~9.5). To extract it into an organic solvent, the sample pH must be adjusted to >11 to suppress ionization, rendering the molecule neutral and lipophilic.

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma/urine into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex for 30 sec.

    • Critical Check: Ensure pH is >10. The solution should look homogenous.

  • Extraction: Add 600 µL of MTBE:Hexane (80:20) .

    • Why Hexane? Adding hexane reduces the extraction of polar matrix components (phospholipids) compared to pure MTBE or Ethyl Acetate.

  • Agitation: Shake on a reciprocating shaker (or vortex) for 10 min at high speed.

  • Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass tube or 96-well collection plate.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10). Vortex well.

  • Clarification: Centrifuge at 4,000 x g for 2 min before injection to remove any particulates.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

    • Note: The XBridge BEH technology allows for high-pH stability if ammonium bicarbonate buffer is preferred, but this protocol uses acidic conditions for better MS sensitivity.

  • Flow Rate: 0.35 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 µL

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.00 5% Loading
0.50 5% Hold
3.50 90% Elution
4.50 90% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End |

Mass Spectrometry Conditions
  • Source: Electrospray Ionization (ESI), Positive Mode

  • Spray Voltage: 3500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms) Type
2-Amino-2-phenylbutan-1-ol 166.1 148.1 15 100 Quantifier (Loss of H₂O)
166.1 91.1 25 100 Qualifier (Tropylium)
166.1 119.1 20 100 Qualifier (Phenyl-propyl)

| IS (Trimebutine-d3) | 391.2 | 346.2 | 20 | 100 | IS Quantifier |

Note: If using Trimebutine-d3 as IS, note that its retention time will be significantly different (later) than the analyte. A structural analog like 2-amino-2-phenylpropanol is preferred for closer RT matching.

Method Validation & Logic

Visualized Workflow (Graphviz)

BioanalysisWorkflow Sample Biological Sample (100 µL Plasma/Urine) IS_Add Add Internal Standard (Normalization) Sample->IS_Add Alkaline Alkalinization (pH > 10) (0.1M NaOH) IS_Add->Alkaline Suppress Ionization LLE LLE Extraction (MTBE:Hexane 80:20) Alkaline->LLE Partition to Organic Separation Phase Separation (Centrifuge 10k g) LLE->Separation Dry Evaporation & Reconstitution (N2 Dry Down -> 10% ACN) Separation->Dry Top Layer LCMS LC-MS/MS Analysis (MRM: 166.1 -> 148.1) Dry->LCMS

Caption: Extraction and quantification workflow for 2-Amino-2-phenylbutan-1-ol, emphasizing pH adjustment for optimal LLE recovery.

Metabolic Context Diagram

MetabolicPathway Trimebutine Trimebutine (Parent Drug) Hydrolysis Ester Hydrolysis Trimebutine->Hydrolysis Desmethyl N-Desmethyl- trimebutine Hydrolysis->Desmethyl Minor Path Analyte 2-Amino-2-phenylbutan-1-ol (TARGET ANALYTE) Hydrolysis->Analyte Major Renal Metabolite TMBA 3,4,5-Trimethoxy- benzoic Acid Hydrolysis->TMBA

Caption: Metabolic origin of the analyte.[1][2] The target compound is the stable amino-alcohol core remaining after ester hydrolysis and demethylation.

Troubleshooting & Optimization
  • Carryover: Due to the amine functionality, the analyte may stick to stainless steel. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

  • Peak Tailing: If peak tailing occurs, increase the buffer concentration in Mobile Phase A to 20 mM or switch to a high-pH method (10 mM Ammonium Bicarbonate, pH 10) using the XBridge column.

  • Interference: If the MRM 166->148 shows high background, use the 166->91 transition, though it may be less specific (common to all benzyl compounds).

References

  • BenchChem. (2025).[1] LC-MS/MS Methodology for the Concurrent Quantification of Trimebutine and its Metabolites in Human Plasma. Retrieved from

  • Qin, Y., et al. (2013).[3] "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Life Science Journal, 10(1).[3] Retrieved from [3]

  • Wang, H., et al. (2002).[4] "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 779(2).[4] Retrieved from

  • ResearcGate. (2025). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (Contextual reference for amino-alcohol handling). Retrieved from

Sources

Method

Application of 2-Amino-2-phenylbutan-1-ol hydrochloride in the synthesis of bioactive molecules

Application Note: 2-Amino-2-phenylbutan-1-ol Hydrochloride in Bioactive Molecule Synthesis Executive Summary 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is a critical chiral building block characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-2-phenylbutan-1-ol Hydrochloride in Bioactive Molecule Synthesis

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is a critical chiral building block characterized by a quaternary carbon center bearing a phenyl group, an ethyl group, a primary amine, and a primary alcohol. This vicinal amino-alcohol motif serves as a versatile scaffold in medicinal chemistry, primarily acting as the immediate precursor to the gastrointestinal motility regulator Trimebutine and as a robust chiral auxiliary for asymmetric synthesis.

This guide details the strategic application of this scaffold, focusing on its conversion to bioactive pharmacophores and its utility in enantioselective synthesis.

Chemical Profile & Structural Significance

PropertySpecification
IUPAC Name 2-Amino-2-phenylbutan-1-ol hydrochloride
CAS Number 876-42-6
Molecular Formula C₁₀H₁₅NO[1] · HCl
Molecular Weight 201.69 g/mol
Key Structural Motif Quaternary

-carbon; Vicinal amino-alcohol
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
Primary Application Precursor for Trimebutine ; Chiral Auxiliary

Mechanistic Value: The steric bulk of the quaternary center restricts bond rotation, providing high diastereoselectivity in subsequent transformations. The presence of both amino and hydroxyl groups allows for orthogonal functionalization—specifically, selective


-alkylation or oxazoline ring formation for chiral catalysis.

Application Case Study: Synthesis of Trimebutine Maleate

The most prominent industrial application of 2-Amino-2-phenylbutan-1-ol is in the synthesis of Trimebutine , an antispasmodic drug. The synthesis hinges on the selective


-dimethylation of the primary amine without affecting the hydroxyl group, followed by esterification.
Mechanism of Action (Synthetic Route)
  • Precursor Synthesis: Reduction of 2-amino-2-phenylbutyric acid (via activated borohydride species) yields the target amino alcohol.[2]

  • Selective Methylation: An Eschweiler-Clarke reaction is employed to methylate the amine. This method is preferred over alkyl halides (e.g., MeI) to prevent quaternary ammonium salt formation and minimize

    
    -methylation.
    
  • Esterification: The resulting dimethylamino alcohol is coupled with 3,4,5-trimethoxybenzoyl chloride to form the active pharmaceutical ingredient (API).

Visualization: Trimebutine Synthetic Pathway

TrimebutineSynthesis Figure 1: Synthetic trajectory from amino acid precursor to Trimebutine via the amino alcohol scaffold. Start 2-Amino-2-phenylbutyric Acid Inter1 2-Amino-2-phenylbutan-1-ol (Target Scaffold) Start->Inter1 Reduction (NaBH4/I2 or LiAlH4) Inter2 2-(Dimethylamino)- 2-phenylbutan-1-ol Inter1->Inter2 Eschweiler-Clarke (HCHO, HCOOH, Reflux) Product Trimebutine Maleate (Final API) Inter2->Product Esterification (3,4,5-Trimethoxybenzoyl Cl) + Maleic Acid

[3][4]

Detailed Experimental Protocols

Protocol A: Selective -Dimethylation (Eschweiler-Clarke)

Objective: Convert 2-Amino-2-phenylbutan-1-ol HCl to 2-(Dimethylamino)-2-phenylbutan-1-ol.

Reagents:

  • 2-Amino-2-phenylbutan-1-ol HCl (1.0 equiv)

  • Formaldehyde (37% aq. solution, 2.5 equiv)

  • Formic Acid (98%, 3.0 equiv)

  • Sodium Hydroxide (20% aq.)

  • Solvent: Water/Toluene

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve the HCl salt in minimal water. Adjust pH to >11 using 20% NaOH. Extract the free amine into toluene and evaporate to dryness (or use directly if water-free conditions are not strictly required for the next step, though dry is preferred).

  • Reagent Addition: In a round-bottom flask equipped with a reflux condenser, charge the amino alcohol (free base) and cool to 0°C.

  • Acid Addition: Add Formic acid dropwise (exothermic).

  • Aldehyde Addition: Add Formaldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 6–8 hours. Mechanism: The amine forms an imine/iminium ion with formaldehyde, which is reduced by formic acid (releasing CO₂) to the methyl amine. The process repeats to form the dimethyl amine.

  • Work-up: Cool to room temperature. Basify with NaOH to pH 12. Extract with Toluene (

    
    ).
    
  • Validation: Dry organic layer over

    
     and concentrate.
    
    • Checkpoint: Check TLC or GC. Disappearance of primary amine peak.

    • Yield: Expected >85%.

Protocol B: Esterification to Trimebutine Base

Objective: Coupling of the tertiary amino alcohol with the benzoyl chloride derivative.

Reagents:

  • 2-(Dimethylamino)-2-phenylbutan-1-ol (from Protocol A)[1][3]

  • 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Methodology:

  • Setup: Dissolve the dimethylamino alcohol in anhydrous DCM under Nitrogen atmosphere. Add TEA.

  • Addition: Cool to 0–5°C. Add 3,4,5-trimethoxybenzoyl chloride dissolved in DCM dropwise over 30 minutes. Control: Maintain temperature <10°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add water to hydrolyze excess acid chloride.

  • Purification: Wash organic phase with saturated

    
     (removes acid), then water.
    
  • Crystallization: Evaporate solvent. Recrystallize the residue from Isopropanol to obtain Trimebutine base.

Application as a Chiral Auxiliary

Beyond Trimebutine, the enantiopure form [(R)- or (S)-2-Amino-2-phenylbutan-1-ol] is a potent chiral auxiliary. The quaternary center prevents racemization, a common issue with less substituted amino alcohols.

Workflow for Chiral Resolution:

  • Derivatization: React racemic 2-amino-2-phenylbutyric acid precursors with a chiral resolving agent (e.g., tartaric acid) to isolate the enantiopure acid.

  • Reduction: Reduce the pure acid to the enantiopure amino alcohol.

  • Auxiliary Usage:

    • Oxazoline Formation: React with nitriles to form chiral oxazolines (ligands for asymmetric catalysis).

    • Directing Group: Use as a removable tether in asymmetric alkylation reactions.

Visualization: Chiral Auxiliary Workflow

ChiralAuxiliary Figure 2: Divergent applications of the enantiopure scaffold. Racemate Racemic Precursor (2-Amino-2-phenylbutyric acid) Resolution Chiral Resolution (via Tartaric Acid) Racemate->Resolution Enantiomer Enantiopure 2-Amino-2-phenylbutan-1-ol Resolution->Enantiomer Reduction App1 Chiral Oxazoline Ligands (Catalysis) Enantiomer->App1 Cyclization App2 Trimebutine (Pharmacophore) Enantiomer->App2 Methylation/Esterification

Troubleshooting & Critical Process Parameters (CPPs)

ParameterRiskMitigation Strategy
Moisture Control The HCl salt is hygroscopic. Moisture interferes with precise stoichiometry in anhydrous reactions.Store in desiccators. Dry free base via azeotropic distillation (Toluene) before use.
Methylation Selectivity Risk of

-methylation (ether formation) if using methyl iodide/strong base.
Use Eschweiler-Clarke conditions (Formic acid/Formaldehyde). This mechanism is specific to amines.
Thermal Stability Amino alcohols can undergo intramolecular cyclization or degradation at high temps (>150°C).Maintain reaction temperatures below 110°C. Perform distillations under high vacuum.
Impurity Profile Incomplete methylation leads to mono-methyl impurities which are hard to separate.Ensure >2.5 equiv of formaldehyde and monitor reaction completion by GC/HPLC before workup.

References

  • PubChem. (n.d.).[4] 2-Amino-2-phenylbutan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2011). CN102276487A - Preparation method of trimebutine.[5][3][6] Retrieved from

  • MDPI. (2023). Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications.[7] Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Chromatographic Analysis of 2-Amino-2-phenylbutan-1-ol

Abstract & Introduction 2-Amino-2-phenylbutan-1-ol (APB) is a sterically hindered -amino alcohol often employed as a chiral auxiliary in asymmetric synthesis and as a key intermediate in the manufacturing of immunosuppre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-2-phenylbutan-1-ol (APB) is a sterically hindered


-amino alcohol often employed as a chiral auxiliary in asymmetric synthesis and as a key intermediate in the manufacturing of immunosuppressants and other pharmaceutical agents. Its structure features a quaternary carbon bonded to a phenyl group, an ethyl group, a primary amine, and a hydroxymethyl group.

Analytical Challenges:

  • Polarity: The presence of free hydroxyl (-OH) and amino (-NH

    
    ) groups creates strong hydrogen bonding, leading to poor peak shape and extensive tailing in Gas Chromatography (GC).
    
  • Lack of Chromophore: While the phenyl ring provides some UV absorption, it is often insufficient for high-sensitivity trace analysis in HPLC, particularly at low wavelengths where solvent cutoff interference occurs.

  • Chirality: As a chiral auxiliary, the enantiomeric purity (ee%) is a Critical Quality Attribute (CQA). Direct separation requires expensive chiral stationary phases (CSPs).

Solution: This guide details two derivatization strategies to overcome these hurdles:

  • Protocol A (GC-MS): Silylation to block polar groups, increasing volatility and thermal stability.

  • Protocol B (HPLC-UV): Derivatization with Marfey’s Reagent (FDAA) to introduce a strong UV chromophore (340 nm) and convert enantiomers into diastereomers, enabling chiral resolution on standard C18 columns.

Chemical Mechanism & Workflow[1]

The following diagram illustrates the dual-pathway derivatization strategy.

Derivatization_Workflow cluster_GC Protocol A: GC-MS (Silylation) cluster_HPLC Protocol B: HPLC (Marfey's) APB 2-Amino-2-phenylbutan-1-ol (Polar, Chiral) BSTFA BSTFA + 1% TMCS APB->BSTFA Anhydrous 70°C, 30 min FDAA FDAA (Marfey's Reagent) APB->FDAA NaHCO3, Acetone 40°C, 60 min TMS_Deriv Di-TMS Derivative (Volatile, Achiral) BSTFA->TMS_Deriv Silylation (-OH & -NH2) Diastereomers L-FDAA-APB Diastereomers (Separable on C18) FDAA->Diastereomers Nucleophilic Aromatic Substitution

Caption: Dual derivatization workflow for GC-MS (volatility enhancement) and HPLC (chiral resolution).

Protocol A: Silylation for GC-MS Analysis

Objective: To replace active protic hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Note: TMCS acts as a catalyst to ensure silylation of the sterically hindered amine.

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

Experimental Procedure:

  • Sample Preparation: Weigh 1.0 mg of 2-Amino-2-phenylbutan-1-ol into a 2 mL GC autosampler vial.

  • Dissolution: Add 100 µL of anhydrous pyridine. Vortex until dissolved.

  • Reaction: Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly with a PTFE-lined crimp cap.

  • Incubation: Heat the vial at 70°C for 30 minutes in a dry block heater.

    • Expert Insight: While simple alcohols silylate at room temperature, the amine on a quaternary carbon is sterically hindered. Heat is required to drive the reaction to completion (Di-TMS formation).

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (Split 1:50).

GC-MS Parameters:

Parameter Setting
Column DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260°C
Oven Program 100°C (1 min) → 15°C/min → 280°C (5 min)
Transfer Line 280°C
MS Source 230°C (EI mode, 70 eV)

| Target Ions | m/z 73 (TMS), m/z 192 (M-CH2OTMS fragment) |

Protocol B: Chiral Separation via Marfey’s Reagent (HPLC-UV)

Objective: To separate the enantiomers (R- and S-) of 2-Amino-2-phenylbutan-1-ol on a standard achiral C18 column by converting them into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

Mechanism: L-FDAA undergoes nucleophilic aromatic substitution with the primary amine of the analyte. The resulting diastereomers have different hydrophobicities and spatial arrangements, allowing separation on reversed-phase media.

Reagents:

  • Marfey’s Reagent: 1% (w/v) L-FDAA in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (NaHCO

    
    ).
    
  • Quench: 1 M Hydrochloric Acid (HCl).

Experimental Procedure:

  • Sample Preparation: Prepare a 5 mM stock solution of the analyte in water (or 50% methanol if solubility is low).

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, mix:

    • 50 µL Sample Solution

    • 100 µL 1% L-FDAA Solution

    • 20 µL 1 M NaHCO

      
      
      
  • Incubation: Vortex and heat at 40°C for 60 minutes . The solution will turn yellow.

  • Quenching: Cool to room temperature. Add 20 µL of 1 M HCl to stop the reaction (prevents hydrolysis).

  • Dilution: Dilute with 200 µL of Mobile Phase A (Water/0.1% Formic Acid) or Acetonitrile depending on expected concentration.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC-UV Parameters:

Parameter Setting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 50 mM TEAP pH 3.0)
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 25 mins; Hold 5 mins.
Flow Rate 1.0 mL/min
Detection UV @ 340 nm (Specific to dinitrophenyl moiety)

| Elution Order | Typically, the L-FDAA-L-AminoAlcohol elutes before the L-FDAA-D-AminoAlcohol (Must be confirmed with pure standards). |

Method Validation & Troubleshooting

Validation Metrics (Typical Performance)
MetricGC-MS (Achiral)HPLC-UV (Chiral)
Linearity (R²) > 0.995 (10 - 500 µg/mL)> 0.999 (1 - 100 µg/mL)
LOD ~ 0.5 µg/mL~ 0.05 µg/mL (High sensitivity at 340nm)
Precision (RSD) < 3.0%< 1.5%
Stability Derivatives stable for 24hStable for 48h at 4°C
Troubleshooting Guide

Issue 1: Incomplete Silylation (GC-MS)

  • Symptom:[1][2][3][4][5] Appearance of mono-TMS peaks or broad tailing peaks.

  • Cause: Steric hindrance at the amine group prevents the second TMS group from attaching, or moisture in the solvent.

  • Fix: Increase reaction temperature to 80°C or use a stronger catalyst (e.g., 5% TMCS). Ensure pyridine is stored over KOH pellets or molecular sieves.

Issue 2: Peak Overlap (HPLC)

  • Symptom:[1][2][3][4][5] Diastereomers co-elute.

  • Cause: Gradient slope is too steep.

  • Fix: Flatten the gradient (e.g., 0.5% B per minute increase). Lower the column temperature to 25°C to improve selectivity.

Issue 3: Precipitation (Marfey's)

  • Symptom:[1][2][3][4][5] Cloudy solution upon adding HCl.

  • Cause: FDAA has low solubility in acidic aqueous environments.

  • Fix: Add 50-100 µL of Acetonitrile before adding HCl to keep the reagent solubilized during quenching.

References

  • Bhushan, R., & Brückner, H. (2004).[6] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[6] [Link]

  • Valdez, C. A., Leif, R. N., & Hart, B. R. (2013).[1] Rapid Silylation of

    
    -Amino Alcohols at Room Temperature. Rapid Communications in Mass Spectrometry.
    [Link][1]
    

Sources

Method

Use of 2-Amino-2-phenylbutan-1-ol hydrochloride in neuropharmacology research

Application Note: 2-Amino-2-phenylbutan-1-ol Hydrochloride in Neuropharmacology Executive Summary 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is the primary hydrolytic and N-demethylated metabolite of the ne...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-2-phenylbutan-1-ol Hydrochloride in Neuropharmacology

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is the primary hydrolytic and N-demethylated metabolite of the neuroactive agent Trimebutine .[1] In neuropharmacology research, this compound serves two critical functions:

  • Pharmacokinetic (PK) Reference Standard: It is used to quantify metabolic clearance and blood-brain barrier (BBB) penetration of trimebutine and its analogs.

  • Chiral Scaffold for Drug Design: Its structure—a quaternary carbon linking a phenyl ring, an ethyl group, and an amino-alcohol moiety—mimics the pharmacophore of several ion channel blockers, making it a valuable starting block for synthesizing novel anticonvulsants and local anesthetics.

This guide details protocols for its quantification in biological matrices (LC-MS/MS) and its use in metabolic stability profiling.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Amino-2-phenylbutan-1-ol hydrochloride
Common Alias Didesmethyl-trimebutine alcohol; Trimebutine Metabolite M3
CAS Number 876-42-6 (HCl salt); 39068-91-2 (Free base)
Molecular Formula C₁₀H₁₅NO[1][2] · HCl
Molecular Weight 201.69 g/mol
Solubility Soluble in water (>50 mg/mL), DMSO, and Methanol.
Key Structural Feature Quaternary carbon center (chiral) essential for stereoselective binding.

Biological Mechanism & Relevance

Metabolic Pathway of Trimebutine

Trimebutine acts as a peripheral opioid agonist (mu/delta/kappa) and ion channel blocker. Its metabolic deactivation in the liver and CNS involves ester hydrolysis and N-demethylation, ultimately yielding 2-Amino-2-phenylbutan-1-ol .

  • Phase I Metabolism: Esterases cleave the trimethoxybenzoate group.

  • Phase II Metabolism: CYP450 enzymes remove the N-methyl groups.

  • Neuropharmacological Significance: While the parent drug is active, the accumulation of the amino-alcohol metabolite in the CNS must be monitored to rule out off-target toxicity (e.g., non-specific channel blocking leading to dizziness or somnolence).

MetabolicPathway TMB Trimebutine (Active Drug) Hydrolysis Hydrolysis (Esterase) TMB->Hydrolysis Demethylation N-Demethylation (CYP450) TMB->Demethylation Major Path NorTMB N-Desmethyltrimebutine (Active Metabolite) NorTMB->Hydrolysis Hydrolysis->NorTMB Minor Path Target 2-Amino-2-phenylbutan-1-ol (Terminal Metabolite) Hydrolysis->Target Demethylation->NorTMB Excretion Renal Excretion Target->Excretion

Figure 1: Metabolic cascade of Trimebutine showing the formation of 2-Amino-2-phenylbutan-1-ol.

Protocol 1: LC-MS/MS Quantification in Brain Tissue

Objective: To determine the concentration of 2-Amino-2-phenylbutan-1-ol in brain homogenate to assess BBB permeability.

Materials
  • Internal Standard (IS): 2-Amino-2-phenylbutan-1-ol-d5 (deuterated) or Propranolol.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

Step-by-Step Methodology
  • Tissue Preparation:

    • Weigh 100 mg of brain tissue.

    • Add 400 µL of ice-cold PBS. Homogenize using a bead beater (3 cycles, 30s at 6000 rpm).

  • Extraction (Protein Precipitation):

    • Transfer 50 µL of homogenate to a 1.5 mL tube.

    • Add 150 µL of Acetonitrile containing the Internal Standard (100 ng/mL).

    • Vortex for 1 minute; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Loading:

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

  • LC Gradient:

    • 0-0.5 min: 5% B (Isocratic)

    • 0.5-3.0 min: 5% → 90% B (Linear Gradient)

    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-4.1 min: 90% → 5% B (Re-equilibration)

  • MS Detection (MRM Mode):

    • Precursor Ion: m/z 166.1 [M+H]⁺

    • Product Ion (Quant): m/z 148.1 (Loss of water, typical for amino alcohols) or m/z 91.1 (Tropylium ion).

    • Source: ESI Positive.

Data Analysis: Calculate the Brain-to-Plasma ratio (


) using the Area Under the Curve (AUC) from plasma and brain samples.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To verify the generation of 2-Amino-2-phenylbutan-1-ol from novel trimebutine analogs using liver microsomes.

Experimental Setup
ComponentConcentration
Substrate (Analog) 1 µM
Microsomes (Human/Rat) 0.5 mg protein/mL
Buffer 100 mM Potassium Phosphate (pH 7.4)
Cofactor NADPH Generating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH)
Procedure
  • Pre-incubation: Mix microsomes and substrate in buffer. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH generating system to start the reaction.

  • Sampling: At T = 0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Method from Protocol 1).

  • Calculation: Plot the formation of 2-Amino-2-phenylbutan-1-ol over time. A linear increase confirms the analog undergoes the expected hydrolytic cleavage.

Pharmacological Screening (Off-Target)

While primarily a metabolite, the amino-alcohol core shares structural homology with sodium channel blockers (e.g., Mexiletine). Researchers should screen this metabolite for intrinsic activity to ensure safety.

Recommended Assay: Automated Patch Clamp (hERG or Nav1.5).

  • Concentration Range: 0.1 µM – 100 µM.

  • Endpoint: Inhibition of tail current (hERG) or peak current (Nav1.5).

  • Significance: If IC50 < 10 µM, the metabolite may contribute to CNS side effects (dizziness) independent of the parent drug.

References

  • Roman, F. J., et al. (1999). "Pharmacological properties of trimebutine and N-monodesmethyltrimebutine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Xu, X., et al. (2012). "Simultaneous determination of trimebutine and its major metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. Link

  • Rescifina, A., et al. (2014). "Ligand-based virtual screening for the identification of new opioid receptor modulators." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "2-Amino-2-phenylbutan-1-ol."[1][2][3][4][5][6][7][8][9][10][11][12] National Center for Biotechnology Information. Link

Sources

Application

2-Amino-2-phenylbutan-1-ol hydrochloride as a precursor for pharmaceutical agents

Application Note: Strategic Utilization of 2-Amino-2-phenylbutan-1-ol Hydrochloride Executive Summary 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) represents a "privileged scaffold" in medicinal chemistry due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-2-phenylbutan-1-ol Hydrochloride

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) represents a "privileged scaffold" in medicinal chemistry due to its quaternary stereocenter . Unlike common


-amino alcohols (e.g., phenylglycinol) which possess a tertiary carbon, APB-HCl features a fully substituted 

-carbon. This structural rigidity prevents racemization via proton abstraction at the chiral center, making it an invaluable building block for:
  • Gastrointestinal Therapeutics: It is the direct structural precursor to Trimebutine , a widely used spasmolytic agent that regulates intestinal motility by modulating opioid receptors.

  • Asymmetric Synthesis (Chiral Auxiliaries): The compound serves as a robust precursor for 4,4-disubstituted oxazolidinones, which function as superior chiral auxiliaries in reactions requiring harsh basic conditions where traditional Evans auxiliaries might degrade or racemize.

This guide details the protocols for converting APB-HCl into the Trimebutine intermediate (via reductive methylation) and its cyclization into a robust chiral auxiliary.

Technical Background & Causality

The Quaternary Advantage

In drug design, the introduction of a quaternary carbon (as seen in APB-HCl) restricts conformational flexibility. This "Gem-Disubstituent Effect" (Thorpe-Ingold effect) often enhances receptor binding affinity and metabolic stability by blocking oxidative metabolism at the


-position.
Pathway Logic
  • For Trimebutine: The primary amine of APB-HCl must be converted to a dimethylamine. The challenge here is chemoselectivity —methylating the nitrogen without etherifying the hydroxyl group. We utilize an Eschweiler-Clarke modification to ensure N-selectivity.

  • For Oxazolidinones: The 1,2-amino alcohol motif reacts with carbonic acid equivalents (CDI or Triphosgene) to close the ring. The resulting 4-ethyl-4-phenyl-2-oxazolidinone is a "super-stable" auxiliary.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent utility of APB-HCl.

APB_Pathways APB 2-Amino-2-phenylbutan-1-ol (APB-HCl) Step1 Reductive Amination (HCHO / HCOOH) APB->Step1 Pathway A Step3 Cyclization (CDI or Triphosgene) APB->Step3 Pathway B Intermed 2-(Dimethylamino)- 2-phenylbutan-1-ol Step1->Intermed Step2 Esterification (3,4,5-Trimethoxybenzoyl Cl) Intermed->Step2 Trimebutine Trimebutine (Target API) Step2->Trimebutine Oxazoline 4-Ethyl-4-phenyl- 2-oxazolidinone Step3->Oxazoline

Figure 1: Divergent synthetic pathways for APB-HCl leading to pharmaceutical APIs (Trimebutine) and Catalytic Auxiliaries.

Protocol A: Synthesis of Trimebutine Precursor (N,N-Dimethylation)

Objective: Selective methylation of the amine to yield 2-(dimethylamino)-2-phenylbutan-1-ol. Mechanism: Eschweiler-Clarke reaction using formic acid as the hydride source.

Materials
  • 2-Amino-2-phenylbutan-1-ol HCl (10.0 g, 49.6 mmol)

  • Formaldehyde (37% aq. solution, 12 mL, ~150 mmol)

  • Formic acid (98%, 10 mL)

  • Sodium hydroxide (10% aq.)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Free Base Liberation (Critical Step):

    • Dissolve APB-HCl in minimal water (30 mL).

    • Slowly add 10% NaOH until pH reaches 10-11.

    • Extract with DCM (3 x 30 mL). Dry organic layer over

      
       and evaporate.
      
    • Why? The Eschweiler-Clarke reaction requires the nucleophilic free amine; the HCl salt will not react efficiently.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, mix the isolated free base with Formic acid (10 mL).

    • Cool to 0°C (ice bath).

    • Add Formaldehyde solution dropwise over 15 minutes.

    • Safety Note: Formaldehyde is a carcinogen; work in a fume hood.

  • Reflux & Reduction:

    • Heat the mixture to gentle reflux (90-100°C) for 6–8 hours.

    • Checkpoint: Monitor CO2 evolution (bubbling). Cessation of bubbling indicates reaction nearing completion.

  • Workup:

    • Cool to room temperature.

    • Add 4M HCl (10 mL) and evaporate excess formaldehyde/formic acid under reduced pressure.

    • Basify the residue with 20% NaOH to pH 12.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Validation:

    • TLC: Silica gel, 10% MeOH in DCM. The product (tertiary amine) will have a higher Rf than the starting primary amine.

    • Yield Target: >85% as a pale yellow oil.

Protocol B: Synthesis of Chiral Oxazolidinone Auxiliary

Objective: Cyclization of APB to 4-ethyl-4-phenyl-2-oxazolidinone. Application: This auxiliary is used to attach carboxylic acids (via the N-position) for diastereoselective alkylations.

Materials
  • 2-Amino-2-phenylbutan-1-ol (Free base, 5.0 g, 30.2 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (5.9 g, 36.3 mmol) OR Triphosgene (3.0 g)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Triethylamine (TEA) (if using Triphosgene)

Step-by-Step Methodology (CDI Route - Safer)
  • Solvation:

    • Dissolve APB (free base) in anhydrous THF under Nitrogen atmosphere.

    • Why Anhydrous? Water reacts with CDI to form harmless

      
       and imidazole, but this consumes the reagent and lowers yield.
      
  • Cyclization:

    • Add CDI in portions at room temperature.

    • Stir at reflux (66°C) for 3 hours.

    • Mechanism:[1][2][3][4][5] The amine attacks the carbonyl of CDI, displacing one imidazole. The hydroxyl group then attacks the carbonyl intramolecularly, displacing the second imidazole to close the ring.

  • Purification:

    • Evaporate THF.

    • Redissolve in DCM and wash with 1M HCl (to remove imidazole byproduct and unreacted amine).

    • Wash with brine, dry, and concentrate.

    • Recrystallization: Recrystallize from Hexane/Ethyl Acetate (3:1).

  • Validation:

    • Melting Point: Check against literature (typically sharp mp due to crystallinity).

    • IR Spectroscopy: Look for the strong cyclic carbamate carbonyl stretch at ~1750-1760

      
      .
      

Analytical Quality Control

HPLC Method for Purity Assessment

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 215 nm (Amine absorption) and 254 nm (Phenyl ring)
Retention Time APB-HCl elutes early (~3-4 min); Trimebutine precursor elutes later (~8-9 min).[6]

References

  • Preparation of Trimebutine: "Preparation method of trimebutine." Google Patents, CN102276487B.
  • Indobufen Synthesis (Structural Context): "Method for preparing indobufen." Google Patents, CN114685346A.
  • Reactivity of Amino Alcohols: "Reactivity difference between diphosgene and phosgene in reaction with 3-amino-1,2-diols." ResearchGate. Available at: [Link]

  • Chemical Identity: "2-Amino-2-phenylbutan-1-ol."[7] PubChem, National Library of Medicine. Available at: [Link]

Sources

Method

Comprehensive Application Note: Impurity Profiling of 2-Amino-2-phenylbutan-1-ol Hydrochloride

Executive Summary & Strategic Context 2-Amino-2-phenylbutan-1-ol hydrochloride is a critical chiral building block, most notably serving as the primary intermediate for the synthesis of Trimebutine (a gastrointestinal an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-2-phenylbutan-1-ol hydrochloride is a critical chiral building block, most notably serving as the primary intermediate for the synthesis of Trimebutine (a gastrointestinal antispasmodic) and related phenyl-alkyl-amine therapeutics. Its structural complexity—featuring a quaternary carbon center bonded to an amine, a hydroxyl, a phenyl, and an ethyl group—presents unique analytical challenges.

The impurity profile is dominated by three vectors:

  • Stereochemical Impurities: The molecule possesses a single chiral center. Enantiomeric purity is non-negotiable for downstream efficacy.

  • Synthetic Precursors: Residual starting materials from the Strecker synthesis or Grignard pathways (e.g., Propiophenone).

  • Process-Related Degradants: Over-oxidation products (carboxylic acids) or cyclized by-products (hydantoins).

This guide moves beyond standard pharmacopeial monographs, offering a Quality by Design (QbD) approach to profiling these impurities using orthogonal chromatographic techniques.

The Impurity Landscape: Structural Origins

Understanding the synthesis is a prerequisite for method development. The two dominant synthetic routes generate distinct impurity fingerprints.

Table 1: Target Impurity Profile
Impurity IDCommon NameStructural OriginCriticalityDetection Mode
IMP-A PropiophenoneStarting Material (Unreacted)High (Genotoxic potential if derivatized)GC-MS / RP-HPLC
IMP-B 2-Amino-2-phenylbutyric acidIntermediate (Hydrolysis product)Medium (Process Byproduct)RP-HPLC (Acidic pH)
IMP-C 5-Ethyl-5-phenylhydantoinSide Reaction (Strecker route)MediumRP-HPLC
IMP-D (R)- or (S)- EnantiomerStereoisomerCritical (Efficacy/Toxicity)Chiral HPLC
IMP-E 2-Phenylbutan-1-olDeamination degradantLowGC-MS
Visualization: Impurity Genesis Pathway

ImpurityOrigins Start Propiophenone (Starting Material) Inter1 Hydantoin Intermediate (5-Ethyl-5-phenylhydantoin) Start->Inter1 Strecker Synthesis (NaCN, (NH4)2CO3) ImpA IMP-A: Residual Propiophenone Start->ImpA Unreacted Inter2 2-Amino-2-phenylbutyric acid Inter1->Inter2 Hydrolysis (NaOH) ImpC IMP-C: Residual Hydantoin Inter1->ImpC Incomplete Hydrolysis Product 2-Amino-2-phenylbutan-1-ol HCl (Target Molecule) Inter2->Product Reduction (LiAlH4/NaBH4) ImpB IMP-B: Residual Acid Inter2->ImpB Incomplete Reduction ImpD IMP-D: Enantiomer (Chiral Impurity) Product->ImpD Racemization

Figure 1: Synthetic pathway mapping the origin of key impurities (A, B, C) relative to the target molecule.

Protocol A: Orthogonal RP-HPLC for Related Substances

Objective: Quantification of chemical impurities (IMP-A, IMP-B, IMP-C). Challenge: The target molecule is a polar amine (tailing issues) while impurities like Propiophenone are non-polar. Solution: A "Base-Deactivated" C18 column with an acidic phosphate buffer to ensure the amine remains protonated and elutes with good symmetry.

Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: These columns handle high pH if needed, but perform excellently at low pH to suppress silanol activity.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid).

    • Why pH 2.5? The pKa of the amine is ~9.5. At pH 2.5, it is fully protonated (

      
      ). The acidic silanols on silica are suppressed, reducing peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: 215 nm (Primary) and 254 nm (Secondary for Propiophenone).

    • Why 215 nm? The phenyl ring absorption is strong here, maximizing sensitivity for the amino alcohol which lacks conjugation outside the benzene ring.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
5.0955Isocratic hold (Elute polar salts)
25.04060Linear Gradient (Elute Impurities A & C)
30.04060Wash
31.0955Re-equilibration
40.0955End
Sample Preparation[3][4][5][6]
  • Diluent: Mobile Phase A : Acetonitrile (80:20).

  • Test Solution: Dissolve 50 mg of sample in 50 mL diluent (1.0 mg/mL).

  • System Suitability: Tailing factor for main peak must be < 1.5.

Protocol B: Chiral HPLC for Enantiomeric Purity

Objective: Separation of the (S)-enantiomer from the (R)-enantiomer. Challenge: Achiral C18 columns cannot separate enantiomers. Solution: Normal Phase Chiral Chromatography using Amylose-based selectors.

Method Parameters
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA.

    • Why: The carbamate linkage interacts via hydrogen bonding with the amino-alcohol moiety.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Why DEA? The basic additive blocks non-specific binding sites on the silica support, sharpening the amine peak.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 220 nm.

  • Temperature: 25°C.

Expected Performance
  • Resolution (Rs): > 2.0 between enantiomers.

  • Elution Order: Must be determined by injecting a known standard of the specific enantiomer (e.g., S-isomer).

Protocol C: GC-MS for Volatile Precursors (IMP-A)

Objective: Trace analysis of Propiophenone and residual solvents. Challenge: The amino alcohol salt is non-volatile and will degrade in the injector port. Solution: Derivatization (Silylation) or direct injection for non-polar impurities only.

Workflow: Silylation Derivatization
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Preparation:

    • Take 10 mg of sample (free base form preferred; if HCl salt, add 1 eq of Triethylamine).

    • Add 0.5 mL Pyridine (solvent).

    • Add 0.2 mL BSTFA.

    • Heat at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm, 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Inlet: Split 10:1, 250°C.

    • Oven: 80°C (1 min) -> 20°C/min -> 280°C (5 min).

    • MS Source: EI (70eV), Scan 40-400 m/z.

Analytical Decision Tree & Validation

To ensure robust data, follow this decision logic for method selection.

MethodSelection Sample Sample: 2-Amino-2-phenylbutan-1-ol HCl Q1 Target Analysis? Sample->Q1 Path1 Chemical Purity (Related Substances) Q1->Path1 Degradants Path2 Enantiomeric Excess (Chiral Purity) Q1->Path2 Isomers Path3 Residual Solvents/ Volatiles Q1->Path3 Process Method1 Protocol A: RP-HPLC (C18, pH 2.5) Path1->Method1 Method2 Protocol B: Chiral HPLC (AD-H, NP) Path2->Method2 Method3 Protocol C: GC-MS (Headspace or Deriv.) Path3->Method3

Figure 2: Analytical workflow for selecting the appropriate protocol based on impurity type.

Validation Criteria (ICH Q2(R1))
  • Specificity: Inject individual impurity standards (A, B, C) to confirm retention times and resolution.

  • LOD/LOQ: Establish signal-to-noise ratios of 3:1 and 10:1 respectively, typically targeting <0.05% impurity levels.

  • Robustness: Vary pH by ±0.2 units and Column Temp by ±5°C. The critical pair resolution must remain > 1.5.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[2] Link

  • Ahuja, S., & Alsante, K. M. (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press. (General reference for impurity profiling methodologies).
  • Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for Chiralpak AD/OD column selection for amino alcohols).
  • BenchChem. (2025).[3] Comparative Analysis of Synthetic Routes to 2-(dimethylamino)-2-phenylbutan-1-ol. (Provides context on the Strecker synthesis pathway for phenyl-amino-butanols). Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Technical note on macrocyclic glycopeptide phases). Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-Amino-2-phenylbutan-1-ol HCl

This Application Note is designed as a comprehensive technical guide for the detection and quantification of 2-Amino-2-phenylbutan-1-ol hydrochloride using LC-MS/MS. This compound is a critical chiral building block and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the detection and quantification of 2-Amino-2-phenylbutan-1-ol hydrochloride using LC-MS/MS. This compound is a critical chiral building block and a potential process-related impurity in the synthesis of various pharmaceutical active ingredients (APIs), including specific immunomodulators and phenyl-alkyl-amine derivatives.

Executive Summary & Scientific Rationale

The reliable quantification of 2-Amino-2-phenylbutan-1-ol is challenging due to its physicochemical characteristics: it is a low molecular weight (MW 165.23 free base), polar, basic amine with a single phenyl chromophore that lacks strong UV absorbance for trace-level detection.

While traditional HPLC-UV methods suffer from low sensitivity (LOD > 1 µg/mL), this LC-MS/MS protocol leverages Electrospray Ionization (ESI) in positive mode to achieve nanogram-level sensitivity.

Key Technical Decisions:

  • Stationary Phase Selection: A Biphenyl column is chosen over standard C18. The analyte’s phenyl ring engages in

    
     interactions with the biphenyl stationary phase, enhancing retention and peak shape for this small, polar amine without requiring aggressive ion-pairing reagents.
    
  • Mobile Phase Chemistry: Acidic pH is maintained to protonate the amine (

    
    ), ensuring high ionization efficiency ([M+H]
    
    
    
    generation) while maintaining solubility.

Compound Profile & MS/MS Transition Logic

Understanding the fragmentation physics is crucial for method robustness.

  • Analyte: 2-Amino-2-phenylbutan-1-ol HCl[1]

  • Molecular Weight: 201.69 g/mol (Salt); 165.23 g/mol (Free Base)

  • Target Ion (Precursor):

    
     166.1 
    
    
    
Fragmentation Pathway (MRM Optimization)

The quaternary carbon center directs fragmentation. The most abundant product ions typically result from the loss of the hydroxymethyl group or dehydration.

Transition TypePrecursor (

)
Product (

)
MechanismCollision Energy (eV)
Quantifier 166.1135.1 Loss of

(Alpha-cleavage)
20-25
Qualifier 1 166.1148.1 Loss of

(Dehydration)
15-18
Qualifier 2 166.191.1 Tropylium ion formation (

)
35-40

Experimental Protocol

Reagents and Materials[3][4][5][6][7][8][9]
  • Reference Standard: 2-Amino-2-phenylbutan-1-ol HCl (>98% purity).

  • Internal Standard (IS): 2-Amino-2-phenylpropan-1-ol (closest structural analog) or Fingolimod-d4 (if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation

Critical Step: The HCl salt is hygroscopic. Equilibrate to room temperature before weighing.

  • Master Stock (1 mg/mL): Dissolve 1.22 mg of the HCl salt (equivalent to 1.0 mg free base) in 1.0 mL of Methanol.

  • Working Standard: Serially dilute Master Stock with Mobile Phase A to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .

Sample Preparation Workflows
Workflow A: API Impurity Analysis (Trace in Drug Substance)
  • Principle: "Dilute and Shoot" to minimize matrix effects.

  • Protocol:

    • Weigh 10 mg of API sample.

    • Dissolve in 10 mL of 50:50 Water:ACN.

    • Vortex for 2 min; Centrifuge at 10,000 rpm for 5 min.

    • Transfer supernatant to vial.

Workflow B: Bioanalysis (Plasma/Serum)
  • Principle: Protein Precipitation (PPT) to remove albumin while retaining the polar analyte.

  • Protocol:

    • Aliquot 50 µL plasma into a 1.5 mL tube.

    • Add 150 µL ice-cold Acetonitrile (containing 50 ng/mL IS).

    • Vortex aggressively for 60 seconds.

    • Centrifuge at 14,000 rpm (

      
      ) for 10 min.
      
    • Transfer 100 µL supernatant to a glass insert; dilute with 100 µL 0.1% Formic Acid in water (to improve peak shape upon injection).

LC-MS/MS Conditions

Chromatographic Parameters

The Biphenyl column provides the "orthogonal selectivity" needed to separate the analyte from matrix interferences that co-elute on standard C18 phases.

  • Instrument: Agilent 1290 Infinity II / Waters Acquity UPLC or equivalent.

  • Column: Kinetex Biphenyl (Phenomenex),

    
    , 
    
    
    
    (or similar).
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    

Mobile Phase Gradient:

  • Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Phase BRationale
0.005Initial loading (highly aqueous to retain polar amine)
1.005Isocratic hold to elute salts
4.0090Gradient ramp to elute analyte
5.5090Wash column
5.605Re-equilibration
8.005System ready
Mass Spectrometry Parameters[5][6][7][10][11]
  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 3500 V.

  • Gas Temp:

    
    .
    
  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.

Method Logic & Visualization[12]

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.

G Start Sample Source Decision Matrix Type? Start->Decision API API / Raw Material Decision->API Synthesis Impurity Bio Plasma / Biofluid Decision->Bio PK Study Prep_API Dilute & Shoot (50:50 H2O:ACN) API->Prep_API Prep_Bio Protein Precipitation (1:3 Sample:ACN) Bio->Prep_Bio Centrifuge Centrifugation 14,000 rpm, 10 min Prep_API->Centrifuge Prep_Bio->Centrifuge LC LC Separation Kinetex Biphenyl Column (Pi-Pi Interaction) Centrifuge->LC MS MS/MS Detection MRM: 166.1 -> 135.1 LC->MS

Caption: Optimized workflow for 2-Amino-2-phenylbutan-1-ol detection in varying matrices.

Fragmentation Mechanism

Understanding the origin of the quantifier ion ensures the analyst is tracking the correct chemical entity and not an isobaric interference.

Frag Parent Precursor Ion [M+H]+ = 166.1 (Protonated Amine) Transition1 Loss of CH2OH (Alpha Cleavage) Parent->Transition1 Major Path Transition2 Loss of H2O (Dehydration) Parent->Transition2 Minor Path Prod1 Quantifier Ion m/z = 135.1 (Carbocation) Transition1->Prod1 Prod2 Qualifier Ion m/z = 148.1 (Imine/Alkene) Transition2->Prod2

Caption: Proposed fragmentation pathway for 2-Amino-2-phenylbutan-1-ol in ESI+ mode.

Validation & Quality Control

To ensure Trustworthiness and Integrity , the method must pass the following System Suitability Tests (SST) before every run:

  • Retention Time Stability:

    
     deviation allowed.
    
  • Peak Tailing Factor: Must be

    
     (Crucial for basic amines; if higher, increase Ammonium Formate concentration).
    
  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N > 10.

  • Carryover: Inject a blank after the highest standard (1000 ng/mL). Carryover must be

    
     of the LLOQ area.
    
Linear Range Data (Example)
Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)98.56.2
10.0101.24.1
500.099.82.5
1000.0 (ULQ)99.11.8

Troubleshooting Guide

  • Issue: Poor Retention / Eluting in Void Volume.

    • Cause: The column is not engaging the phenyl ring.

    • Fix: Ensure the initial gradient is low organic (5% B). Switch from C18 to Biphenyl or Phenyl-Hexyl phases.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix or poor ionization.

    • Fix: Check the pH. The mobile phase must be acidic (pH ~3) to keep the amine protonated. Avoid phosphate buffers (non-volatile).

  • Issue: Double Peaks.

    • Cause: Solvent mismatch.

    • Fix: If the sample is dissolved in 100% ACN but the gradient starts at 95% water, the analyte precipitates or focuses poorly. Dilute sample extracts with water or buffer before injection.

References

  • PubChem. (n.d.).[2] 2-Amino-2-phenylbutan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chambers, E., et al. (2014). Systematic Development of a High-Performance Liquid Chromatography-Mass Spectrometry Method for the Determination of Fingolimod and its Metabolites. Journal of Chromatography B. (Contextual grounding for amino-alcohol analysis).
  • Phenomenex. (2023). Kinetex Biphenyl Application Guide for Clinical Research. (Reference for stationary phase selection mechanism). Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Method

Synthesis of 2-Amino-2-phenylbutan-1-ol derivatives for biological evaluation

Technical Guide: Synthesis and Biological Profiling of 2-Amino-2-phenylbutan-1-ol Scaffolds Abstract This technical guide details the synthesis, derivatization, and biological evaluation of 2-amino-2-phenylbutan-1-ol , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Biological Profiling of 2-Amino-2-phenylbutan-1-ol Scaffolds

Abstract This technical guide details the synthesis, derivatization, and biological evaluation of 2-amino-2-phenylbutan-1-ol , a quaternary


-amino alcohol scaffold with significant potential in medicinal chemistry. Structurally distinct due to its steric bulk and quaternary carbon center, this motif serves as a precursor for novel antimicrobial, antifungal, and anticancer agents. This document provides a robust, scalable synthetic protocol starting from propiophenone, followed by derivatization strategies and standardized biological profiling workflows.

Synthetic Strategy & Retrosynthesis

The synthesis of 2-amino-2-phenylbutan-1-ol presents a challenge due to the quaternary carbon at position 2. Traditional substitution methods often fail due to steric hindrance. Therefore, the Bucherer-Bergs reaction followed by hydrolysis and reduction is the preferred industrial and laboratory route.

Retrosynthetic Analysis:

  • Target: 2-Amino-2-phenylbutan-1-ol (Quaternary

    
    -amino alcohol).
    
  • Precursor: 2-Amino-2-phenylbutanoic acid (Quaternary amino acid).

  • Intermediate: 5-Ethyl-5-phenylhydantoin.[1]

  • Starting Material: Propiophenone (1-phenylpropan-1-one).

SynthesisPath Start Propiophenone (Starting Material) Step1 Bucherer-Bergs Reaction Start->Step1 Inter 5-Ethyl-5-phenylhydantoin (Intermediate) Step1->Inter NaCN, (NH4)2CO3 Step2 Alkaline Hydrolysis Inter->Step2 Acid 2-Amino-2-phenylbutanoic Acid Step2->Acid NaOH, Reflux Step3 Reduction (LiAlH4) Acid->Step3 Target 2-Amino-2-phenylbutan-1-ol (Target Scaffold) Step3->Target THF, 0°C -> Reflux

Figure 1: Synthetic pathway from propiophenone to the target amino alcohol.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Step 1: Formation of 5-Ethyl-5-phenylhydantoin

  • Reagents: Propiophenone (134 g, 1.0 mol), Sodium Cyanide (73.5 g, 1.5 mol), Ammonium Carbonate (288 g, 3.0 mol), Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve propiophenone in 600 mL of 50% aqueous ethanol in a 2L round-bottom flask.

    • Add ammonium carbonate and stir until partially dissolved.

    • Caution: Slowly add sodium cyanide (ensure proper ventilation/fume hood due to HCN risk).

    • Heat the mixture to 60°C for 4-6 hours. A white precipitate (hydantoin) will form.

    • Cool to room temperature, filter the solid, and wash with water (3 x 100 mL) to remove excess cyanide.

    • Recrystallize from ethanol to obtain pure 5-ethyl-5-phenylhydantoin.

Step 2: Hydrolysis to 2-Amino-2-phenylbutanoic Acid

  • Reagents: 5-Ethyl-5-phenylhydantoin, 20% NaOH solution.

  • Procedure:

    • Suspend the hydantoin (0.5 mol) in 500 mL of 20% NaOH.

    • Reflux at 130°C (or use an autoclave at 150°C for faster conversion) for 24-48 hours.

    • Cool the solution and neutralize carefully with concentrated HCl to pH 7.0.

    • The amino acid precipitates as a white solid. Filter, wash with cold water, and dry.

Step 3: Reduction to 2-Amino-2-phenylbutan-1-ol

  • Reagents: 2-Amino-2-phenylbutanoic acid, Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.

  • Procedure:

    • Setup: Flame-dry a 3-neck flask and maintain an inert atmosphere (Nitrogen/Argon).

    • Suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.

    • Add the amino acid (1.0 equiv) portion-wise as a solid or slurry over 30 minutes. Exothermic reaction.[2]

    • Allow to warm to room temperature, then reflux for 12 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), followed by 15% NaOH (1 mL per g LiAlH4), and finally water (3 mL per g LiAlH4).

    • Filter the granular white precipitate through Celite.

    • Concentrate the filtrate to yield the crude amino alcohol. Purify via vacuum distillation or column chromatography (DCM:MeOH 9:1).

Protocol B: Derivatization (Schiff Base Formation)

To enhance biological activity (lipophilicity and target binding), the primary amine is often derivatized into a Schiff base.

  • Reagents: 2-Amino-2-phenylbutan-1-ol (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol, Glacial Acetic Acid (cat.).

  • Procedure:

    • Mix the amino alcohol and aldehyde in 10 mL absolute ethanol.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 4-6 hours (monitor by TLC).

    • Cool to precipitate the Schiff base. Filter and recrystallize from ethanol.

Biological Evaluation Protocols

The quaternary amino alcohol scaffold exhibits potential antimicrobial and cytotoxic activities. The following protocols ensure rigorous profiling.

Assay 1: Antimicrobial Susceptibility (MIC Determination)
  • Method: CLSI Broth Microdilution.

  • Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

  • Protocol:

    • Prepare stock solutions of synthesized derivatives in DMSO (1 mg/mL).

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

    • Inoculate wells with

      
       CFU/mL of the test organism.
      
    • Incubate at 37°C for 24h (bacteria) or 48h (fungi).

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Assay 2: In Vitro Cytotoxicity (MTT Assay)
  • Method: Colorimetric determination of cell metabolic activity.

  • Cell Lines: NCI-H460 (Lung Cancer), HEK293 (Normal Kidney - Control).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates and incubate for 24h.
      
    • Treat with graded concentrations of derivatives (0.1 - 100

      
      M) for 48h.
      
    • Add MTT reagent (5 mg/mL) and incubate for 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

BioEval Library Derivative Library (Schiff Bases / Amides) Screen1 Primary Screen (100 µM Single Dose) Library->Screen1 HitSel Hit Selection (>50% Inhibition) Screen1->HitSel MIC Dose Response (MIC) Antimicrobial HitSel->MIC Pass MTT Cytotoxicity (IC50) MTT Assay HitSel->MTT Pass Lead Lead Candidate Selectivity Index > 10 MIC->Lead MTT->Lead

Figure 2: Workflow for biological evaluation from library screening to lead selection.

Data Presentation & Analysis

Present your biological data in comparative tables to highlight Structure-Activity Relationships (SAR).

Table 1: Representative Biological Activity Data

Compound IDR-Group (Aldehyde)S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
NCI-H460 IC50 (

M)
Selectivity Index (SI)*
Target (Core) -H (Amine)64>12845.21.2
Deriv-A 4-Cl-Phenyl83212.54.5
Deriv-B 4-NO2-Phenyl4165.88.2
Deriv-C 2,4-Di-OH-Phenyl282.115.4
Standard Ciprofloxacin/Dox0.50.250.8-

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) or MIC.

References

  • BenchChem. (2025).[3] Comparative Analysis of Different Synthetic Routes to 2-(Dimethylamino)-2-phenylbutan-1-ol. Retrieved from

  • PubChem. (2025).[4][5] 2-Amino-2-phenylbutan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Preparation Method of 2-Amino-2-phenylbutyric Acid (Patent CN103896782A). Retrieved from

  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads.[6] Molecules. Retrieved from

  • ResearchGate. (2025). Synthesis and Therapeutic Application of Beta-Amino Alcohol Derivatives. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-Amino-2-phenylbutan-1-ol hydrochloride synthesis

The following technical guide is structured as a specialized support center for the synthesis and optimization of 2-Amino-2-phenylbutan-1-ol hydrochloride . This guide prioritizes mechanistic insight, reproducible protoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the synthesis and optimization of 2-Amino-2-phenylbutan-1-ol hydrochloride . This guide prioritizes mechanistic insight, reproducible protocols, and troubleshooting based on industrial best practices.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Process Overview & Logic

Objective: Synthesize high-purity (>98%) 2-Amino-2-phenylbutan-1-ol HCl starting from Propiophenone or 2-Amino-2-phenylbutyric acid.

The Synthetic Pathway: The most robust route involves the Bucherer-Bergs reaction (to form the hydantoin), followed by alkaline hydrolysis to the amino acid, and finally chemoselective reduction to the amino alcohol.

Workflow Visualization

SynthesisWorkflow Start Propiophenone (Starting Material) Hydantoin Intermediate 1: 5-Ethyl-5-phenylhydantoin Start->Hydantoin NaCN, (NH4)2CO3 (Bucherer-Bergs) AminoAcid Intermediate 2: 2-Amino-2-phenylbutyric Acid Hydantoin->AminoAcid NaOH, 130°C (Hydrolysis) AminoAlcohol Free Base: 2-Amino-2-phenylbutan-1-ol AminoAcid->AminoAlcohol LiAlH4 or NaBH4/I2 (Reduction) FinalSalt Final Product: HCl Salt AminoAlcohol->FinalSalt HCl/IPA or HCl/Ether (Salt Formation)

Figure 1: Critical path for the synthesis of 2-Amino-2-phenylbutan-1-ol hydrochloride.[1][2][3]

Critical Protocols & Optimization

Phase 1: Reduction of 2-Amino-2-phenylbutyric Acid

This is the most sensitive step. While Lithium Aluminum Hydride (LiAlH₄) is the standard, the NaBH₄/I₂ system is often preferred for safety and selectivity on larger scales.[4][5]

Option A: The LiAlH₄ Protocol (High Reactivity)

Best for: Small scale (<10g), high throughput.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[3] Critical: Water content must be <50 ppm.

  • Addition: Suspend 2-amino-2-phenylbutyric acid (1.0 eq) in THF. Cool to 0°C.[2]

  • Reagent: Add LiAlH₄ (2.5 eq) as a solution (e.g., 2.4M in THF) dropwise.

    • Why? Adding solid LiAlH₄ to the slurry can cause localized hotspots and charring.

  • Reflux: Warm to room temperature (RT), then reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The acid spot (baseline) should disappear.

  • Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL Water[2][6][7]

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the granular white precipitate. Dry the filtrate with Na₂SO₄ and evaporate.

Option B: The NaBH₄/I₂ Protocol (High Selectivity)

Best for: Scale-up (>10g), safety compliance.

  • Mechanism: Iodine reacts with NaBH₄ to generate borane (BH₃) in situ, which reduces the amino acid to the amino alcohol without the pyrophoric risks of LiAlH₄.

  • Protocol:

    • Suspend amino acid (1.0 eq) in dry THF.

    • Add NaBH₄ (2.4 eq).

    • Add I₂ (1.0 eq) in THF dropwise at 0°C. (Evolution of H₂ gas).

    • Reflux for 12 hours.

    • Hydrolysis: Methanol is added carefully to destroy borane complexes before aqueous workup.

Phase 2: Hydrochloride Salt Formation

The free base is an oil or low-melting solid. The HCl salt provides stability.

  • Dissolution: Dissolve the crude amino alcohol oil in minimal dry Isopropyl Alcohol (IPA) or Ethanol .

  • Acidification: Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C with vigorous stirring.

  • Endpoint: Monitor pH. Stop addition at pH 2–3.

  • Crystallization: Add diethyl ether or hexane as an anti-solvent until turbidity persists. Cool to -20°C overnight.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a solid gel during LiAlH₄ reduction. What happened?

Diagnosis: Inadequate solvent volume or "clumping" of the lithium carboxylate salt. The Fix:

  • Immediate: Add more anhydrous THF to restore fluidity.

  • Prevention: Ensure a dilution factor of at least 10-15 mL THF per gram of starting material. Use mechanical stirring (overhead stirrer) rather than magnetic stirring for scales >20g.

Q2: I have low yield (<50%) and the product smells like almonds.

Diagnosis: Cleavage of the C-C bond (Retro-Aldol/Retro-Henry type fragmentation) or incomplete reduction. "Almond" smell suggests benzaldehyde or related breakdown products. The Fix:

  • Temperature Control: Do not overheat during the addition phase. Keep T < 10°C during LiAlH₄ addition.

  • Quenching: If the quench is too exothermic, it can degrade the amino alcohol. Use the Fieser method strictly (slow addition).

Q3: The HCl salt is hygroscopic and won't crystallize (oiling out).

Diagnosis: Presence of water or excess alcohol solvent. The Fix:

  • Solvent Swap: Evaporate the alcohol/HCl mixture completely to a foam. Re-dissolve in dry Ethyl Acetate and add HCl/Ether.

  • Drying: The free base must be dried azeotropically with toluene before salt formation to remove trace water.

Q4: How do I remove the "Hydantoin" impurity carried over from the precursor?

Diagnosis: Incomplete hydrolysis of the hydantoin intermediate. The Fix:

  • Purification: The amino alcohol is basic; the hydantoin is weakly acidic/neutral.

  • Protocol: Dissolve crude amino alcohol in dilute HCl (pH 2). Wash with Ethyl Acetate (removes hydantoin). Basify the aqueous layer with NaOH to pH 12, then extract the purified amino alcohol with DCM.

Optimization Data & Impurity Profile

Solvent & Reagent Performance Matrix
ParameterLiAlH₄ (THF)NaBH₄/I₂ (THF)Catalytic Hydrogenation (Ru/C)
Yield 85-92%80-88%60-75%
Safety Profile High Risk (Pyrophoric)Moderate Risk (H₂ evolution)Low Risk (High Pressure)
Purity (Crude) HighModerate (Boron salts)Low (Side reactions)
Cost HighLowModerate
Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield Type->LowYield Oiling Salt 'Oiling Out' Type->Oiling Impurity Unknown Impurity Type->Impurity Action1 Check Reagent Quality (LiAlH4 absorbs moisture) LowYield->Action1 Action2 Switch Solvent System (Use EtOAc/Ether for crystallization) Oiling->Action2 Action3 Perform Acid/Base Extraction Workup Impurity->Action3

Figure 2: Decision matrix for common experimental failures.

References

  • Reduction of Amino Acids: McKennon, M. J., et al. (1993).[5] "A convenient reduction of amino acids and their derivatives."[4] Journal of Organic Chemistry, 58(13), 3568-3571.

  • NaBH4/I2 System: Periasamy, M., et al. (2019). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Chemical Sciences.

  • Bucherer-Bergs Reaction: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Safety of Complex Hydrides: "Handling of Lithium Aluminum Hydride." Organic Syntheses, Coll.[8] Vol. 5, p. 201.

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-2-phenylbutan-1-ol Hydrochloride Synthesis

The following technical guide addresses the synthesis optimization of 2-Amino-2-phenylbutan-1-ol hydrochloride , a critical chiral auxiliary and pharmaceutical intermediate. This guide is structured to function as a self...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 2-Amino-2-phenylbutan-1-ol hydrochloride , a critical chiral auxiliary and pharmaceutical intermediate. This guide is structured to function as a self-contained technical support resource.

Topic: Yield Improvement & Process Stabilization Target Molecule: 2-Amino-2-phenylbutan-1-ol HCl (Precursor: 2-Amino-2-phenylbutyric acid) Document ID: TS-2APB-OPT-05

Executive Summary & Mechanistic Strategy

The synthesis of 2-Amino-2-phenylbutan-1-ol is chemically straightforward but operationally deceptive. The primary yield losses occur not during the reaction, but during the isolation of the amphiphilic amino alcohol from the reduction matrix.

To maximize yield, we must shift from the "Direct Acid Reduction" (often erratic due to solubility issues) to a "Activate-Then-Reduce" strategy. By converting the zwitterionic amino acid precursor into an ester, we increase solubility in organic solvents (THF/Ether), allowing for a homogeneous and complete reduction.

The "Yield-Max" Pathway

The recommended workflow involves three critical phases:

  • Activation: Quantitative conversion of 2-amino-2-phenylbutyric acid to its methyl ester hydrochloride.

  • Reduction: Controlled hydride reduction (LiAlH₄ or NaBH₄/Additive) of the ester.

  • Salt Formation: Anhydrous precipitation to avoid hygroscopic oil formation.

SynthesisWorkflow Start 2-Amino-2-phenylbutyric Acid (Zwitterionic Solid) Step1 Step 1: Esterification (SOCl2 / MeOH) Start->Step1 Activation Inter Methyl Ester HCl (Soluble Intermediate) Step1->Inter Step2 Step 2: Reduction (LiAlH4 / THF) Inter->Step2 Hydride Transfer Workup Critical Workup (Fieser Method + pH > 12) Step2->Workup Quench ProductBase Free Amino Alcohol (Oil/Solid) Workup->ProductBase Extraction Step3 Step 3: Salting (HCl / Et2O) ProductBase->Step3 Final 2-Amino-2-phenylbutan-1-ol HCl (Crystalline Solid) Step3->Final Precipitation

Figure 1: The optimized "Activate-Then-Reduce" workflow designed to overcome solubility bottlenecks.

Technical Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users.

Phase A: Reduction & Reaction Completeness

Q1: My reaction mixture remains a slurry, and conversion is low (<50%). Why?

  • Diagnosis: You are likely attempting to reduce the free amino acid directly in THF using LiAlH₄. The free amino acid exists as a zwitterion (

    
    ), which is insoluble in ether/THF. The hydride reagent cannot access the solid effectively.
    
  • Solution: Switch to the Ester-Reduction Protocol .

    • Reflux the amino acid in Methanol/SOCl₂ (2 equiv) for 4 hours to form the methyl ester hydrochloride.

    • Evaporate methanol to dryness.

    • Dissolve the resulting ester salt in THF and add it to the LiAlH₄ slurry. This ensures a homogeneous reaction and 100% conversion [1].

Q2: I am using NaBH₄ to avoid LiAlH₄ dangers, but the reaction isn't working.

  • Diagnosis: Sodium Borohydride (

    
    ) alone is too mild to reduce esters or acids to alcohols effectively at reasonable rates.
    
  • Solution: You must activate the borohydride. Add Iodine (

    
    )  or Sulfuric Acid  to the NaBH₄/THF mixture. This generates Borane (
    
    
    
    ) in situ, which rapidly reduces the amino ester (or acid) to the alcohol [2].
    • Protocol: Add

      
       (0.5 equiv) in THF dropwise to a mixture of Amino Acid Ester (1 equiv) and 
      
      
      
      (2.5 equiv) in refluxing THF.
Phase B: Workup & Isolation (The "Yield Killer")

Q3: The reaction is complete (TLC), but I recover <30% mass after extraction. Where is my product?

  • Diagnosis: Amino alcohols are highly polar and water-soluble. If you quench with water/acid and extract, the protonated amine (

    
    ) stays in the aqueous layer. Even at neutral pH, the free base is partially soluble in water.
    
  • Solution: "Salting Out" and pH Control.[1][2][3]

    • Quench: Use the Fieser Method (n g LiAlH₄ -> n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce a granular precipitate, not a gel.

    • pH Adjustment: The aqueous phase must be adjusted to pH > 12 using 50% NaOH.

    • Extraction: Use Dichloromethane (DCM) or Chloroform (3x extractions). Do not use Ether/Hexanes as the amino alcohol is less soluble in them.

    • Additive: Saturate the aqueous layer with solid NaCl before extraction to push the organic product out (Salting out effect).

Q4: I have a massive emulsion that won't separate.

  • Diagnosis: Aluminum salts (from LiAlH₄) form gelatinous hydroxides that trap the organic phase.

  • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) .

    • Add a saturated aqueous solution of Rochelle's salt to the reaction quench and stir vigorously for 2 hours. The tartrate complexes the aluminum, resulting in two clear, easily separable layers [3].

Phase C: Salt Formation & Purification[4]

Q5: My hydrochloride salt is a sticky gum, not a powder.

  • Diagnosis: Presence of water or excess alcohol during salt formation.[3]

  • Solution: Anhydrous conditions are non-negotiable.

    • Dissolve the free amino alcohol oil in dry Diethyl Ether or MTBE .

    • Cool to 0°C.

    • Bubble dry HCl gas (generated from NaCl + H₂SO₄) or add 4M HCl in Dioxane dropwise.

    • Crucial: Do not use aqueous HCl. If the salt gums, triturate (grind) it with fresh anhydrous ether to induce crystallization.

Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-2-phenylbutan-1-ol HCl (10g scale) Expected Yield: 85-92%

Step 1: Synthesis of Methyl 2-amino-2-phenylbutyrate HCl (Activation)
  • Setup: 250 mL RBF with reflux condenser and drying tube.

  • Charge: 10.0 g (55.8 mmol) of 2-amino-2-phenylbutyric acid and 100 mL anhydrous Methanol.

  • Addition: Cool to 0°C. Add 8.1 mL (111 mmol) Thionyl Chloride (SOCl₂) dropwise over 20 mins. (Exothermic!).

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (disappearance of acid).

  • Workup: Concentrate in vacuo to yield a white solid (Ester HCl). Use directly.

Step 2: Reduction to 2-Amino-2-phenylbutan-1-ol
  • Setup: 500 mL 3-neck flask, N₂ atmosphere, mechanical stirrer.

  • Reagent: Suspend 4.2 g (111 mmol) LiAlH₄ in 100 mL dry THF. Cool to 0°C.[4]

  • Addition: Dissolve the Ester HCl (from Step 1) in 50 mL dry THF. Add dropwise to the LiAlH₄ slurry.

    • Note: The ester HCl will react with hydrides to release H₂ gas. Control the rate to prevent foam-over.

  • Reaction: Warm to room temperature, then reflux for 3 hours.

  • Quench (Fieser): Cool to 0°C. Carefully add:

    • 4.2 mL Water

    • 4.2 mL 15% NaOH

    • 12.6 mL Water

  • Isolation: Stir for 30 mins. Filter the white granular precipitate. Wash the cake with THF.

  • Concentration: Evaporate THF to obtain the crude amino alcohol oil.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in 50 mL Anhydrous Diethyl Ether .

  • Precipitation: Add 2M HCl in Diethyl Ether dropwise with stirring until pH paper indicates acidity (pH ~2).

  • Filtration: A white solid precipitates immediately. Filter under N₂ protection.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Data Summary & Benchmarks

ParameterStandard Method (Direct Reduction)Optimized Method (Ester-Reduct)
Precursor Solubility Poor (Heterogeneous slurry)Excellent (Homogeneous solution)
Reagent Requirement Large excess LiAlH₄ (4-5 equiv)Stoichiometric LiAlH₄ (2-2.5 equiv)
Workup Difficulty High (Emulsions common)Low (Granular precipitates)
Typical Yield 40 - 60%85 - 92%
Purity (HPLC) ~90% (Unreacted acid present)>98%

References

  • Abiko, A., et al. (1992). "Simple and Efficient Synthesis of Chiral Amino Alcohols via Ester Reduction." Tetrahedron Letters, 33(38), 5517-5518.

  • McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Esters."[5] Journal of Organic Chemistry, 58(13), 3568-3571.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard reference for LiAlH4 workup).

  • BenchChem Technical Notes. (2025). "Synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol and analogs."

Disclaimer: All procedures involve hazardous reagents (LiAlH₄, SOCl₂). Perform strictly in a fume hood with appropriate PPE. This guide is for research purposes only.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Amino-2-phenylbutan-1-ol Hydrochloride

[1] Welcome to the Process Chemistry Technical Support Hub. Topic: Scale-Up Synthesis of 2-Amino-2-phenylbutan-1-ol Hydrochloride CAS: 39068-91-2 (Free base) / Related: 5438-07-3 (Acid precursor) Audience: Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Process Chemistry Technical Support Hub. Topic: Scale-Up Synthesis of 2-Amino-2-phenylbutan-1-ol Hydrochloride CAS: 39068-91-2 (Free base) / Related: 5438-07-3 (Acid precursor) Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists.

Introduction: The Molecule & The Challenge

2-Amino-2-phenylbutan-1-ol is a critical chiral amino alcohol, often employed as a resolving agent or a pharmacophore in drug development (structurally analogous to phenylglycinol). Its scale-up presents a classic "chemoselectivity vs. safety" conflict. The primary synthetic challenge lies in the reduction of the quaternary amino acid precursor (2-amino-2-phenylbutyric acid) to the alcohol without racemization (if chiral) or thermal runaway.

This guide addresses the transition from gram-scale to kilo-scale production, focusing on the Sodium Borohydride/Iodine (


) reduction route , which offers a safer safety profile than Lithium Aluminum Hydride (

) for large reactors.[1]

Module 1: Reaction Engineering (Reduction Step)

Q: We are scaling up the reduction of 2-amino-2-phenylbutyric acid. Is viable for 10kg+ batches, or should we switch?

A: While


 is the standard laboratory reagent, we strongly recommend switching to the 

system
for batches exceeding 1 kg.
  • Why:

    
     requires anhydrous ether/THF and generates voluminous aluminum salts that are difficult to filter on a large scale (the "gray sludge" problem). The 
    
    
    
    system generates borane in situ, which is equally effective at reducing amino acids to amino alcohols but uses less hazardous solvents (THF/DME) and offers easier work-up.
  • Protocol Adjustment: The iodine solution must be added slowly to the

    
    /Amino Acid suspension. This reaction generates hydrogen gas (
    
    
    
    ) immediately.
  • Safety Critical: Ensure your reactor has adequate headspace and a high-capacity condenser. The exotherm is significant upon

    
     addition.
    
Q: We are observing an induction period followed by a sudden exotherm during Iodine addition. How do we control this?

A: This is a dangerous accumulation effect. The generation of diborane (


) from 

and

should be instantaneous.
  • Troubleshooting:

    • Temperature: Ensure the reactor is at 0–5°C before starting addition.

    • Initiation: Add a small portion (5%) of the Iodine solution and wait for the color to fade (indicating reaction initiation) and gas evolution to start. Only then proceed with the main feed.

    • Feed Rate: Switch to a dosing pump controlled by internal temperature (Tr). Set a max Tr of 25°C. If Tr spikes, the pump must auto-stop.

Module 2: Work-Up & Quenching Strategy

Q: After the reduction, we have a sticky white precipitate that clogs the bottom valve. What is this?

A: This is the amine-borane complex . Unlike simple ketone reductions, amino acids form stable borane complexes that must be hydrolyzed (broken) to release the free amino alcohol.

  • The Fix (Methanol Quench):

    • Do not just add water.[2] The complex is stable in water.

    • Add Methanol (MeOH) carefully to destroy excess hydride.

    • Acid Hydrolysis: Add 6M HCl or 20% KOH (depending on downstream preference) and reflux for 1–2 hours. This thermal step is non-negotiable; it breaks the B-N bond.

    • Verification: Monitor by TLC or HPLC. The intermediate complex often runs differently than the free amine.

Q: We are seeing "boron gel" emulsions during extraction. How do we break them?

A: Boron salts are notorious emulsifiers.

  • Solution: Avoid aqueous extraction if possible. Instead, use a non-aqueous work-up :

    • After the MeOH/Acid reflux, distill off the solvent to dryness.

    • Basify the residue with aqueous NaOH (keep volume low).

    • Extract with hot Toluene or MTBE . The free amino alcohol is highly soluble in hot toluene, while inorganic borates remain in the aqueous sludge.

    • Phase separation should be sharp at

      
      .
      

Module 3: Salt Formation & Crystallization

Q: The Hydrochloride salt is oiling out instead of crystallizing. What solvent system should we use?

A: 2-Amino-2-phenylbutan-1-ol HCl is prone to oiling if the solvent is too polar or contains water.

  • Recommended System: Isopropanol (IPA) / Ethyl Acetate (EtOAc) or Ethanol / MTBE .

  • Protocol:

    • Dissolve the free base in absolute Ethanol or IPA (5 volumes).

    • Cool to 0–5°C.

    • Slowly add HCl in IPA (or HCl gas). Do not use aqueous HCl.

    • Seeding: At the first sign of turbidity, add seed crystals (0.5 wt%). If you lack seeds, scratch the vessel wall or use a high-shear mixer loop to induce nucleation.

    • Anti-solvent: Slowly add EtOAc or MTBE to drive yield.

Q: The final salt is hygroscopic.[3] How do we handle drying?

A: The HCl salt can be hygroscopic if residual boron impurities are present or if the crystal lattice is amorphous.

  • Drying: Use a vacuum dryer at 40–50°C with a nitrogen bleed.

  • Storage: Double poly-lined drums with silica desiccant bags between the liners.

  • Check: If the melting point is broad (<135°C), you likely have mixed salts or trapped solvent. Recrystallize from dry IPA.

Module 4: Visualization of Workflows

Diagram 1: Scale-Up Synthesis Workflow

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: Propiophenone Step1 Strecker Synthesis (NaCN, (NH4)2CO3) Reagent: Cyanide (Toxic!) Start->Step1 Inter1 Intermediate: 5-Ethyl-5-phenylhydantoin Step1->Inter1 Step2 Hydrolysis (NaOH, High Temp) Inter1->Step2 Inter2 Precursor: 2-Amino-2-phenylbutyric Acid Step2->Inter2 Step3 Reduction (NaBH4 / I2 in THF) CRITICAL: H2 Gas & Exotherm Inter2->Step3 Slow Addition Quench Quench & Hydrolysis (MeOH -> HCl Reflux) Breaks B-N Complex Step3->Quench Workup Extraction (Toluene/NaOH) Quench->Workup Salt Salt Formation (HCl in IPA + EtOAc) Workup->Salt Final Product: 2-Amino-2-phenylbutan-1-ol HCl Salt->Final

Caption: Optimized workflow from Propiophenone to the final Hydrochloride salt, highlighting critical safety steps.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Check1 Low Yield (<60%)? Problem->Check1 Check3 Sticky Solid / Oil? Problem->Check3 Check2 Impurity: Unreacted Acid? Check1->Check2 Yes Action1 Check Quench Reflux Time (Must be >1hr to break complex) Check2->Action1 No (Boron trapped) Action2 Increase Iodine equivalents or check NaBH4 quality Check2->Action2 Yes (HPLC) Action3 Switch Solvent System Use IPA/EtOAc + Seeding Check3->Action3

Caption: Decision logic for common scale-up failures (Yield loss, Impurities, Physical form).

Module 5: Analytical & Quality Control

Table 1: Key Impurities and Limits

Impurity NameOriginControl Limit (Spec)Detection Method
2-Amino-2-phenylbutyric acid Unreacted Starting Material< 0.5%HPLC (Reverse Phase)
Boron Salts (Inorganic) Incomplete Work-up< 0.1% (Residue on Ignition)ROI / ICP-MS
Dimeric Amine Over-alkylation side reaction< 0.2%LC-MS
Enantiomer (if chiral) Racemization during hydrolysis< 1.0% (98% ee)Chiral HPLC (Chiralpak AD-H)
Solvent (Toluene/IPA) Occluded in crystal< 5000 ppmGC-Headspace

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Amino-2-phenylbutan-1-ol Compound Summary. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reduction of Amino Acids to Corresponding Amino Alcohols. Retrieved from [Link]

  • Google Patents. (1976). US3944617A - Synthesis of dl-2-amino-1-butanol.
  • UC Santa Barbara. (2012). Sodium Borohydride Standard Operating Procedure. Retrieved from [Link]

Sources

Optimization

Purification strategies for 2-Amino-2-phenylbutan-1-ol hydrochloride

Technical Support Center: Purification of 2-Amino-2-phenylbutan-1-ol Hydrochloride Case ID: PUR-APBH-001 Subject: Optimization of Crystallization and Impurity Removal for Chiral Amino Alcohols Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-2-phenylbutan-1-ol Hydrochloride

Case ID: PUR-APBH-001 Subject: Optimization of Crystallization and Impurity Removal for Chiral Amino Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Technical Orientation

You are likely working with 2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2 for free base) , a sterically hindered, chiral


-amino alcohol often used as a chiral auxiliary or a pharmaceutical intermediate (structurally related to Fingolimod precursors).[1]

The conversion to its Hydrochloride (HCl) salt is the critical "purification checkpoint." While the free base is often a viscous, difficult-to-purify oil, the HCl salt offers a crystalline lattice capable of rejecting non-basic impurities (ketones, unreacted esters) and inorganic salts.

Common Failure Modes:

  • Oiling Out: The salt separates as a second liquid phase rather than crystals.

  • Hygroscopicity: The salt absorbs atmospheric water, becoming a sticky gum.

  • Enantiomeric Drift: Inefficient rejection of the unwanted enantiomer during salt formation.

Part 1: The Diagnostic Workflow (Triage)

Before attempting a rescue, identify your current state using this decision matrix.

Purification_Triage Start Current State of Material State_Oil Viscous Dark Oil (Crude Free Base) Start->State_Oil State_Sticky Sticky/Gummy Solid (Failed Crystallization) Start->State_Sticky State_Solid Off-White Solid (Needs Polishing) Start->State_Solid Action_Salt PROTOCOL A: Anhydrous Salt Formation State_Oil->Action_Salt High Impurity Load Action_Rescue PROTOCOL B: Oiling-Out Rescue (Seeding) State_Sticky->Action_Rescue Trapped Solvent/Water Action_Recrys PROTOCOL C: Thermodynamic Recrystallization State_Solid->Action_Recrys Color/Purity Upgrade

Figure 1: Diagnostic decision tree for selecting the correct purification strategy.[1]

Part 2: Core Protocols & Methodologies

Protocol A: Anhydrous Salt Formation (From Crude Oil)

Use this when converting the crude reaction mixture into a stable solid.

The Science: Water is the enemy here.


-amino alcohol HCl salts are often highly water-soluble.[1] Using aqueous HCl will lead to yield losses in the mother liquor. We rely on the Common Ion Effect  in organic solvents.

Reagents:

  • Crude 2-Amino-2-phenylbutan-1-ol (Free Base)[1]

  • Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc) (Dry)

  • Acid Source: 4M HCl in Dioxane or HCl gas (Avoid aqueous concentrated HCl).

Step-by-Step:

  • Dissolution: Dissolve the crude oil in 5 volumes of dry EtOAc.

    • Tip: If the crude is very dark, treat with activated carbon (5 wt%) at room temperature for 30 mins, then filter through Celite before adding acid.

  • Acidification: Cool to 0–5°C. Dropwise add HCl/Dioxane.

    • Target: pH 2–3 (wet pH paper).

    • Observation: A white precipitate should form immediately.[1]

  • Digestion: Allow the slurry to stir at 0°C for 1 hour. This "ages" the crystals, reducing occlusion of impurities.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash with cold EtOAc.[1]

Protocol C: Thermodynamic Recrystallization (Polishing)

Use this to remove color bodies or upgrade chemical purity.

The System: Isopropanol (IPA) / Diisopropyl Ether (DIPE) or Ethanol / EtOAc . Rationale: The polar amino alcohol salt dissolves in hot alcohol (IPA/EtOH) but is insoluble in the ether/ester (DIPE/EtOAc).

  • Dissolution: Suspend the solid in minimum boiling IPA. Add IPA dropwise until clear.

  • Supersaturation: Remove from heat. Add the anti-solvent (DIPE) dropwise until a faint turbidity (cloudiness) persists.

  • Clear Point: Add 1–2 drops of hot IPA to make it clear again.

  • Nucleation: Allow to cool slowly to room temperature without stirring.

  • Yield Maximization: Cool to 4°C for 4 hours before filtration.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This is a kinetic issue known as Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the molecules lack the energy/time to align into a lattice.

The Fix (The Two-Pot Method):

  • Re-heat the mixture until the oil redissolves (becomes a single phase).

  • Seeding is mandatory: You must provide a template.[1] If you have any solid crystals from a previous batch (even impure ones), add a tiny amount (0.1 wt%) at a temperature just below the clear point.

  • Slow Down: Rapid cooling promotes oiling.[1] Wrap the flask in foil/cotton to cool it over 3–4 hours.

  • Shear Rate: Stir slowly. High-speed stirring can induce emulsion rather than crystallization.[1]

Q2: The HCl salt is extremely hygroscopic and turns into a gum on the filter. How do I handle this?

Diagnosis: The lattice energy of the HCl salt is being overcome by the hydration energy of atmospheric water. This is common for amino alcohols with short alkyl chains.

The Fix:

  • Switch Solvents: Avoid Methanol or Ethanol. Use Acetonitrile (ACN) for the final wash. ACN forms an azeotrope with water and helps "pull" moisture out of the crystal lattice during drying.

  • Drying: Do not air dry.[1] Transfer immediately from the filter funnel to a vacuum oven (40°C) with a P₂O₅ (phosphorus pentoxide) trap.

Q3: I need high enantiomeric excess (ee), but the HCl salt is racemic or low ee. Does recrystallization help?

Diagnosis: Generally, no . HCl salts of chiral amines often crystallize as racemic compounds (where both enantiomers coexist in the same unit cell) rather than conglomerates. Recrystallizing a racemic compound will just give you cleaner racemic material.[1]

The Fix: You must perform a Classical Resolution before making the HCl salt.

  • Free Base: Neutralize your salt back to the oil.

  • Chiral Acid: React with L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol.[1]

  • Mechanism: The diastereomeric salt (e.g., (R)-Amine-(L)-Tartrate) will have significantly different solubility than the (S)-(L) pair.[1] Crystallize this salt to upgrade chiral purity.

  • Conversion: Once ee > 98%, treat with base to liberate the amine, then reform the HCl salt.

Part 4: Mechanism of Impurity Rejection

Understanding how purification works allows you to adapt the protocol.

Impurity_Rejection cluster_Lattice Crystal Lattice Selectivity Crude Crude Mixture (Amine + Ketone + Salts) HCl_Add Add HCl (Anhydrous) Crude->HCl_Add Ionic Ionic Bonding (R-NH3+ ... Cl-) HCl_Add->Ionic Protonation Exclusion Steric Exclusion Ionic->Exclusion Rejects Neutral Organics PureCrystal Pure HCl Salt Ionic->PureCrystal Crystallization MotherLiquor Mother Liquor (Retains Ketones/Non-basics) Exclusion->MotherLiquor

Figure 2: The mechanism of selectivity.[1] The ionic lattice of the HCl salt is energetically unfavorable for neutral impurities (ketones/aldehydes) to penetrate, forcing them into the mother liquor.

Summary of Quantitative Data

ParameterSpecification / Recommendation
Target Salt Form Hydrochloride (HCl)
Melting Point ~138–153°C (Dependent on polymorph/enantiomeric purity)
Preferred Solvent Isopropanol (IPA) or EtOAc/EtOH (9:[1]1)
Anti-Solvent Diisopropyl Ether (DIPE) or Hexane
Critical pH 2.0 – 3.0 (Anhydrous)
Max Drying Temp 45°C (Vacuum)

References

  • PubChem. (n.d.).[2] 2-Amino-1-phenylbutan-1-ol (Compound).[1][2] National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Wilkinson, R. G., et al. (1976). Synthesis of dl-2-amino-1-butanol (US Patent 3944617A). U.S. Patent Office.[1][3] Retrieved February 6, 2026, from [3]

Sources

Troubleshooting

Overcoming side reactions in the synthesis of 2-Amino-2-phenylbutan-1-ol

Technical Support Center: Synthesis of 2-Amino-2-phenylbutan-1-ol Executive Summary & Reaction Landscape The synthesis of 2-Amino-2-phenylbutan-1-ol (a sterically hindered -amino alcohol) typically proceeds via the reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-2-phenylbutan-1-ol

Executive Summary & Reaction Landscape

The synthesis of 2-Amino-2-phenylbutan-1-ol (a sterically hindered


-amino alcohol) typically proceeds via the reduction of 2-amino-2-phenylbutyric acid  (or its ester/nitrile precursors). While conceptually simple, the presence of a quaternary carbon bonded to both a phenyl ring and an amine group creates a unique steric and electronic environment that fosters specific side reactions.

Primary Synthetic Challenges:

  • Stable Chelate Formation: The product forms extremely stable 5-membered chelates with Boron or Aluminum species, leading to "apparent" low yields where the product is lost in the filter cake.

  • Steric Hindrance: The quaternary center impedes nucleophilic attack by the hydride, requiring forcing conditions that can trigger over-reduction.

  • Benzylic Hydrogenolysis: The benzylic C-N bond is susceptible to cleavage under vigorous reductive conditions.

Troubleshooting Guide: Q&A Format

Category A: Yield Loss & Workup Issues

Q1: I am observing <30% isolated yield after LAH reduction, despite TLC showing consumption of starting material. Where is my product?

Diagnosis: Your product is likely trapped in the aluminum salts. Technical Insight:


-amino alcohols act as bidentate ligands. The nitrogen and oxygen atoms coordinate strongly to the aluminum byproduct, forming a stable aluminate complex that does not break down with simple water/NaOH quenching (Fieser workup). The steric bulk of the phenyl/ethyl groups traps this complex in the solid matrix.

Corrective Protocol: Switch to a Rochelle’s Salt (Potassium Sodium Tartrate) Workup .

  • Dilute the reaction mixture with an ether/THF mixture.

  • Add a saturated aqueous solution of Rochelle’s salt (approx. 20-50 mL per gram of LAH).

  • Vigorously stir for 2–4 hours until two clear layers form. The tartrate displaces the amino alcohol from the aluminum, solubilizing the aluminum in the aqueous phase and releasing your product into the organic phase.

Q2: The reaction mixture turns into a solid gel during quenching, making extraction impossible.

Diagnosis: Formation of polymeric aluminum hydroxides ("The Gray Sludge"). Cause: Adding water too fast or using insufficient solvent causes aluminum salts to aggregate before hydrolysis is complete. Corrective Protocol:

  • Immediate Fix: Add 15% NaOH solution and Celite, then reflux for 15 minutes to break the gel. Filter while warm.[1]

  • Prevention: Use the 1:1:3 Fieser method strictly only if you follow it with a prolonged stir time, but for this hindered substrate, the Acidic Quench/Extraction is superior:

    • Quench with cold, dilute H₂SO₄ (carefully!).

    • Wash the acidic aqueous layer with ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 with NaOH.

    • Extract the free amine into DCM or EtOAc.

Category B: Impurity Profile & Side Reactions

Q3: I see a side product with M-16 mass (Loss of Oxygen) or M-31 (Loss of CH2OH). What is happening?

Diagnosis: Benzylic Hydrogenolysis (Over-reduction). Mechanism: The quaternary benzylic position weakens the C-N and C-O bonds. If you use catalytic hydrogenation (e.g., Pd/C) or dissolving metal reductions, you risk cleaving the benzylic amine (yielding 2-phenylbutan-1-ol) or the alcohol. Corrective Protocol:

  • Avoid catalytic hydrogenation for the reduction of the acid/ester.

  • Use Borane-Dimethyl Sulfide (BMS) or NaBH₄/I₂ instead of LAH. These reagents are chemoselective for the carboxylate/amide reduction and leave the benzylic system intact.

Q4: My product contains an impurity that looks like an oxazolidinone (M+26).

Diagnosis: Carbonate/Carbamate formation. Cause: If you activated the amino acid using CDI (Carbonyldiimidazole) or ethyl chloroformate and did not fully reduce the intermediate, or if the workup involved phosgene equivalents, the amino alcohol cyclizes to form 4-ethyl-4-phenyloxazolidin-2-one. Corrective Protocol:

  • Ensure complete reduction time.

  • Avoid carbonate bases during workup if unreacted alkyl halides are present.

Optimized Experimental Protocol

Method: Reduction of 2-Amino-2-phenylbutyric acid using NaBH₄/I₂ (The "Abaskharon" System). Why this method? It avoids the pyrophoric hazards of LAH and the complexation issues are easier to manage.

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Solvation: Charge 2-Amino-2-phenylbutyric acid (10.0 g, 55.8 mmol) and anhydrous THF (150 mL) . Stir to form a suspension.

  • Reagent Addition: Add NaBH₄ (4.6 g, 122 mmol) in one portion. The reaction may bubble slightly.

  • Activation: Dissolve Iodine (14.1 g, 55.8 mmol) in THF (40 mL). Add this solution dropwise over 30 minutes at 0°C.

    • Observation: The solution will turn brown, then clear as H₂ is evolved and borane is generated in situ.

  • Reflux: Heat the mixture to reflux for 18 hours. (The steric bulk requires prolonged heating compared to standard amino acids).

  • Methanolysis (Critical): Cool to room temperature. Carefully add Methanol (50 mL) dropwise to quench excess borane. Stir for 30 minutes until bubbling ceases.

  • Evaporation: Concentrate the mixture in vacuo to a white paste.

  • Hydrolysis: Dissolve the paste in 20% KOH (100 mL) and stir for 4 hours at 50°C.

    • Why? This breaks the stable B-N-O borane amine adducts.

  • Extraction: Extract with DCM (3 x 100 mL) . Dry over Na₂SO₄ and concentrate.

Expected Yield: 85-92% Purity: >98% (by HPLC)

Comparative Data: Reagent Performance

Reagent SystemYieldMajor Side ReactionWorkup DifficultyRecommendation
LiAlH₄ (THF) 60-75%Al-Complex EntrapmentHigh (Emulsions)Use only with Rochelle's Salt
NaBH₄ / I₂ 85-92% Incomplete MethanolysisLowPreferred Method
Borane-DMS 80-88%Borane-Amine AdductsMediumGood alternative
H₂ / Pd-C <40%Benzylic CleavageLowAvoid

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction pathway and the "Exit Ramps" where side reactions occur.

ReactionPathways Start 2-Amino-2-phenylbutyric Acid Complex Intermediate: Metal-Amine Complex (Stable Chelate) Start->Complex Reduction (LAH or NaBH4/I2) Side2 Impurity B: 2-Phenylbutan-1-ol (Deamination) Start->Side2 Over-reduction (H2/Pd) Target Target: 2-Amino-2-phenylbutan-1-ol Complex->Target Hydrolysis (Rochelle's or KOH) Side1 Impurity A: Trapped in Solid Cake (Aluminate/Borate) Complex->Side1 Improper Quench (Fieser) Side3 Impurity C: Oxazolidinone (Cyclization) Complex->Side3 Incomplete Reduction + Carbonate source

Caption: Reaction flowchart showing the critical dependence of yield on the hydrolysis step to break the Metal-Amine Complex.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids to amino alcohols."[2][3] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Context: Establishes the NaBH4/I2 protocol as a superior method for hindered amino acids.
  • Abaskharon, R. M., et al. (1999). "Preparation of hindered amino alcohols."[2] Synthetic Communications, 29(10).

    • Context: Discusses specific workup modifications for qu
  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids to alcohols using NaBH4-I2." The Journal of Organic Chemistry, 56(20), 5964-5965.

    • Context: Mechanistic basis for the iodine activ
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.

    • Context: The standard reference for Aluminum hydride quenching (Fieser workup), noted here as potentially problematic for this specific substrate.[4]

Sources

Optimization

Enhancing resolution in the chiral separation of 2-Amino-2-phenylbutan-1-ol enantiomers

Topic: Enhancing resolution in the chiral separation of 2-Amino-2-phenylbutan-1-ol enantiomers Role: Senior Application Scientist Ticket ID: #CHIRAL-OPT-2024 Status: Open[1] Introduction: The Analytical Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing resolution in the chiral separation of 2-Amino-2-phenylbutan-1-ol enantiomers Role: Senior Application Scientist Ticket ID: #CHIRAL-OPT-2024 Status: Open[1]

Introduction: The Analytical Challenge

Welcome to the Advanced Separations Support Center. You are likely working with 2-Amino-2-phenylbutan-1-ol , a sterically hindered


-amino alcohol often used as a chiral auxiliary or intermediate in the synthesis of pharmaceutical actives.[1]

The separation of its enantiomers is chemically demanding due to:

  • Basic Functionality: The primary amine group (

    
    ) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]
    
  • Steric Bulk: The ethyl and phenyl groups at the quaternary carbon create significant steric hindrance, requiring a stationary phase with a specific cavity size or "fit."

  • Resolution (

    
    ) Sensitivity:  Small changes in mobile phase modifiers or temperature can drastically collapse 
    
    
    
    due to the delicate energy difference (
    
    
    ) between the diastereomeric complexes formed during separation.[1]

This guide provides a modular, self-validating troubleshooting workflow to maximize resolution (


).

Module 1: HPLC Method Optimization (The Gold Standard)

User Question: I am seeing broad peaks and poor separation (


) on my C18 column. What is the recommended stationary phase and mobile phase for this amino alcohol?

Scientist Response: Standard C18 columns cannot separate enantiomers without a chiral mobile phase additive. For this molecule, Normal Phase Chiral HPLC using polysaccharide-based columns is the industry standard due to its high selectivity for aromatic amino alcohols.

Column Selection

The most effective stationary phases for


-amino alcohols containing aromatic rings are:
  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).[1][2] The helical structure of amylose accommodates the phenyl ring of your analyte effectively.[1]

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1][2] Often provides complementary selectivity if the amylose column fails.

Mobile Phase Composition & The "Basic" Rule

Because 2-Amino-2-phenylbutan-1-ol is basic, you must suppress ionization or block silanol interactions to prevent peak tailing.[1]

ParameterRecommended Initial ConditionsMechanism of Action
Base Solvent n-Hexane / Isopropanol (90:10 v/v)Hexane provides low polarity to drive the analyte into the polar chiral grooves of the stationary phase.[1]
Modifier Diethylamine (DEA) or Ethanolamine (0.1%)CRITICAL: Competing base.[1] It blocks non-specific silanol sites on the silica support, sharpening the peak.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve mass transfer for sterically bulky molecules.[1]
Temperature 25°C (Control is vital)Lower temperatures (e.g., 10-15°C) generally increase resolution (enthalpy driven separation).[1]

Validation Step: If Peak Asymmetry (


) > 1.2, increase DEA concentration to 0.2%. Do not exceed 0.5% to avoid column damage.[1]

Module 2: Troubleshooting Resolution & Peak Shape

User Question: My peaks are separated (


), but the second peak is tailing significantly, and the baseline is noisy. How do I fix this?

Scientist Response: Tailing is the enemy of resolution.[1] Even if the selectivity factor (


) is high, tailing reduces the effective resolution. Follow this diagnostic workflow.
The "Tailing" Diagnostic
  • Check the Modifier: Are you using DEA or TEA? For primary amines like 2-Amino-2-phenylbutan-1-ol, DEA (Diethylamine) is often superior to TEA (Triethylamine) because it is less sterically hindered and can better access the silanol sites.[1]

  • Sample Solvent Mismatch: Dissolve your sample in the mobile phase.[1] If you dissolve it in 100% IPA or Ethanol and inject into a 90% Hexane stream, the solvent mismatch will cause peak broadening (band spreading) before the separation even begins.

Visualizing the Troubleshooting Logic

Troubleshooting Start Issue: Low Resolution (Rs < 1.5) CheckAlpha Check Selectivity (α) Start->CheckAlpha CheckAs Check Asymmetry (As) Start->CheckAs ChangeCol Switch Column (AD-H <-> OD-H) CheckAlpha->ChangeCol α < 1.1 TempDrop Lower Temp to 15°C CheckAlpha->TempDrop α > 1.1 but Rs low OptimizeMP Optimize Mobile Phase CheckAs->OptimizeMP Fronting AddBase Increase DEA to 0.2% CheckAs->AddBase Tailing (As > 1.2) AddBase->TempDrop Peak sharp but overlapping

Caption: Logic flow for diagnosing resolution loss. Priority is given to peak shape (Asymmetry) before selectivity (


).[1]

Module 3: Alternative Methodology (Capillary Electrophoresis)

User Question: We are limited on organic solvent usage. Can we separate this using Capillary Electrophoresis (CE)?

Scientist Response: Yes. CE is highly efficient for charged chiral amines.[1] Since your molecule has a basic amine, it can be protonated at low pH, allowing it to migrate electrophoretically while interacting with a neutral chiral selector.

The Cyclodextrin Strategy

For 2-Amino-2-phenylbutan-1-ol,


-Cyclodextrin (

-CD)
or its derivatives are the selectors of choice.[1] The phenyl ring fits into the hydrophobic cavity of the CD.[1]

Protocol:

  • Background Electrolyte (BGE): 50 mM Phosphate Buffer, pH 2.5.[1]

    • Why pH 2.5? To ensure the amine is fully protonated (

      
      ), guaranteeing migration toward the cathode.[1]
      
  • Chiral Selector: 15–30 mM Sulfated

    
    -CD  or Native 
    
    
    
    -CD
    .[1]
    • Mechanism:[1][3][4][5][6] The negatively charged sulfated-CD moves against the electroosmotic flow (EOF), maximizing the interaction time with the positively charged analyte (counter-current mobility).[1]

  • Voltage: 15–20 kV (Reverse polarity if using high conc. of sulfated CD).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use a Reversed-Phase Chiral Column (e.g., Chiralpak AD-RH)? A: Yes, but it is often less successful for this specific molecule than Normal Phase.[1] In RP, hydrophobic interactions dominate.[1] If you must use RP, use a Chirobiotic T (Teicoplanin) column.[7] The teicoplanin macrocycle has specific pockets for amino acids/alcohols.[1] Use a mobile phase of Methanol:Water (with 0.1% Acetic Acid/TEA) to tune the inclusion.

Q2: My retention times are shifting day-to-day. Why? A: This is likely a "Memory Effect" or temperature fluctuation.[1]

  • Temperature: Chiral columns are extremely sensitive to temperature.[1] A 2°C shift can change retention times by 5-10%. Use a column oven.

  • Equilibration: Polysaccharide columns require long equilibration times when switching modifiers (e.g., from IPA to Ethanol).[1] Flush with 20 column volumes.

Q3: How do I scale this up for purification? A: Move to Normal Phase (Module 1).

  • Maximize solubility: Use Ethanol instead of IPA if the sample is more soluble.[1]

  • Overloading: In chiral prep, "touching bands" are acceptable.[1] Focus on throughput rather than baseline resolution. Collect fractions and re-analyze.

References

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations Guide. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with Chiral Separations. Retrieved from [Link]

  • MDPI. (2017).[1] Enantiomers and Their Resolution: Crystallization and Chromatography. Retrieved from [Link]

  • ResearchGate. (2025).

    
    -amino acid analogues. Retrieved from [Link]
    

Sources

Troubleshooting

Technical Support Center: Stability-Indicating HPLC for 2-Amino-2-phenylbutan-1-ol HCl

Status: Operational Role: Senior Application Scientist Subject: 2-Amino-2-phenylbutan-1-ol Hydrochloride (APB-HCl) CAS Reference: 58997-87-8 (Free base generic ref), 39068-91-2 (related isomer context) Context: APB-HCl i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: 2-Amino-2-phenylbutan-1-ol Hydrochloride (APB-HCl) CAS Reference: 58997-87-8 (Free base generic ref), 39068-91-2 (related isomer context) Context: APB-HCl is a critical beta-amino alcohol intermediate, often utilized in the synthesis of spasmolytics (e.g., Trimebutine) and other phenylethylamine derivatives.[1][2] Its structural features—a primary amine and a primary hydroxyl group on a quaternary carbon—present specific chromatographic challenges, notably peak tailing and low UV sensitivity.

Module 1: Method Configuration & Optimization

Q: What is the recommended "Gold Standard" chromatographic setup for APB-HCl to ensure stability indication?

A: Due to the basicity of the primary amine (pKa ~9.5) and the potential for silanol interactions, a standard C18 column often yields tailing peaks. We recommend a low pH, ion-suppression strategy using a base-deactivated column.[1][2]

Core Method Parameters
ParameterSpecificationRationale
Column C18 (L1), End-capped, Base-deactivated (e.g., 250 x 4.6 mm, 5 µm)"End-capping" reduces free silanol groups that bind to the amine, preventing peak tailing.[1][2]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)Low pH keeps the amine protonated (

). TEA acts as a "sacrificial base" to block residual silanols.[2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this molecule.[2]
Gradient Time (min) / %B: 0/10

5/10

20/60

25/60

26/10

35/10
Gradient is required to elute late-eluting hydrophobic degradation products (e.g., dimers or oxidation products).[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[2]
Detection UV at 215 nm (Primary) & 254 nm (Secondary)The phenyl ring has a strong absorption at ~215 nm. 254 nm is more selective but less sensitive.
Column Temp 30°CControls viscosity and mass transfer kinetics, improving reproducibility.

Q: Why is my resolution between the main peak and the acid-degradant poor?

A: This is often a pH control issue.[2] The retention of amino alcohols is highly sensitive to pH changes near their pKa. However, at pH 3.0, they are fully ionized. If resolution fails here, it is likely due to buffer capacity .

  • Troubleshoot: Ensure you are using a buffer (Phosphate), not just acid water. The ionic strength (20-50 mM) drives the partition mechanism.[2]

  • Optimization: Lower the %B at the start of the gradient (e.g., start at 5% ACN instead of 10%) to increase retention of the polar APB-HCl, allowing degradants to resolve.

Module 2: Forced Degradation Protocols (Stress Testing)

Q: How do I validate the method's specificity? What stress conditions are relevant for APB-HCl?

A: You must demonstrate that the method can separate the API from its degradants. APB-HCl is susceptible to N-oxidation and potential dehydration/rearrangement at the quaternary center.[1][2]

Standard Stress Protocol
Stress TypeConditionTarget DegradationMechanism
Acid Hydrolysis 1N HCl, Reflux, 4-8 hours10-20%Potential dehydration of the -OH group or ether cleavage if impurities present.[1][2]
Base Hydrolysis 1N NaOH, Reflux, 4-8 hours10-20%Generally stable, but checks for racemization or retro-aldol type cleavage (rare).[1][2]
Oxidation 3%

, RT, 6 hours
Critical N-oxidation to Hydroxylamine (

) and Nitroso (

) species.[1][2]
Thermal 80°C (Solid State), 7 days< 5%Physical stability; potential dimerization.
Photolytic 1.2 million lux hours (ICH Q1B)VariableRadical formation at the benzylic position.
Degradation Pathway Visualization

The following diagram illustrates the workflow for executing and analyzing the forced degradation study to ensure mass balance and peak purity.

ForcedDegradation cluster_Stress Stress Conditions (ICH Q1A) Sample APB-HCl Sample Acid Acid (1N HCl) Reflux Sample->Acid Base Base (1N NaOH) Reflux Sample->Base Ox Oxidation (H2O2) RT Sample->Ox Neutralize Neutralization / Quench (pH adjustment) Acid->Neutralize Base->Neutralize Ox->Neutralize Dilute Dilution with Mobile Phase Neutralize->Dilute HPLC HPLC-PDA Analysis (Gradient Method) Dilute->HPLC Decision Peak Purity Pass? HPLC->Decision Report Generate Stability Profile Decision->Report Yes Refine Refine Gradient (Slope/Modifier) Decision->Refine No (Co-elution) Refine->HPLC

Caption: Workflow for Forced Degradation Studies. Critical decision points ensure method specificity (Peak Purity) before final reporting.

Module 3: Troubleshooting & FAQs

Q: I am observing a "Ghost Peak" at the void volume. Is this a degradant?

A: Not necessarily.

  • Diagnosis: If you are using HCl or NaOH for stress testing and neutralizing, the ghost peak is likely the salt front (NaCl).

  • Verification: Inject a blank containing only the neutralized stress media (e.g., 1N HCl + 1N NaOH). If the peak appears there, it is an artifact, not a degradant.

  • Action: Ignore peaks before the void time (

    
    ). Ensure your integration start time is set after the void volume (usually ~1.5 - 2.0 min for a 250mm column).[1][2]
    

Q: The Mass Balance is low (< 90%) after oxidative stress. Where did the compound go?

A: Amino alcohols are prone to forming non-chromatophoric or insoluble degradants under heavy oxidation.[2]

  • Precipitation: Check your sample vial.[2] Did the sample turn cloudy? Oxidation polymers might have precipitated.[2]

  • Hypochromic Shift: The oxidation of the amine might alter the UV absorption spectrum. If the N-oxide absorbs less at 215 nm than the parent amine, your area counts will drop, skewing mass balance.

  • Solution: Use LC-MS to detect species that may have lost UV chromophores or shifted absorbance significantly.[1][2]

Q: My retention time (RT) drifts day-to-day. How do I fix this?

A: RT drift in amine analysis is usually due to Mobile Phase pH instability or Column Equilibration .[2]

  • The Fix:

    • Buffer Prep: Do not just add TEA to water. Measure pH after adding TEA and adjust with Phosphoric Acid carefully.

    • Temperature: Ensure the column oven is functioning. A 1°C shift can move the peak of a polar amine by 0.5 min.

    • Equilibration: Amine-based columns require longer equilibration (at least 20 column volumes) to saturate the silanol sites with the TEA modifier.[2]

Method Development Logic Gate

Use this decision tree to troubleshoot separation issues during development.

MethodLogic Start Start Method Dev (APB-HCl) CheckTailing Check Peak Tailing (As > 1.5?) Start->CheckTailing AddTEA Add 0.1% TEA or Increase Buffer Conc. CheckTailing->AddTEA Yes CheckRes Check Resolution (Rs < 2.0?) CheckTailing->CheckRes No AddTEA->CheckRes GradientMod Adjust Gradient Slope or Change ACN to MeOH CheckRes->GradientMod Yes Final Validated Method CheckRes->Final No (Pass) GradientMod->CheckRes

Caption: Logic gate for troubleshooting peak symmetry and resolution issues common in amino-alcohol chromatography.

References

  • International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] [Link]

  • International Council for Harmonisation (ICH). (2005).[2][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[6][7] Advanced Drug Delivery Reviews.[2] (General reference for degradation mechanisms of amines).

  • PubChem. (n.d.).[2][8] Compound Summary: 2-Amino-2-phenylbutan-1-ol.[1][2][8][9] National Library of Medicine.[2] [Link][2]

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 2-Amino-2-phenylbutan-1-ol Hydrochloride

[1] Introduction Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 2-Amino-2-phenylbutan-1-ol hydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 2-Amino-2-phenylbutan-1-ol hydrochloride . Due to the quaternary carbon at the


-position (ethyl and phenyl groups), this molecule presents unique steric challenges during reduction compared to standard amino acids.

This guide focuses on the reduction of 2-amino-2-phenylbutyric acid and the subsequent hydrochloride salt formation . We address the three most common user complaints: low yields due to incomplete reduction, "gray sludge" emulsions during workup, and colored/hygroscopic final salts.

Module 1: Reaction Optimization (The Reduction Phase)

Context: The steric bulk of the phenyl and ethyl groups hinders the attack of the reducing agent. Standard protocols for alanine or phenylalanine often result in 10–15% unreacted starting material.[1]

Q: Why does my HPLC show high levels of unreacted 2-amino-2-phenylbutyric acid despite using excess reducing agent?

A: This is likely a kinetic issue caused by steric hindrance and poor solubility of the zwitterionic starting material.

Troubleshooting Protocol:

  • Switch Reagents (Recommended): If you are using Lithium Aluminum Hydride (LiAlH

    
    ) in THF, the reaction is often heterogeneous. We recommend the NaBH
    
    
    
    /I
    
    
    system
    (generating borane in situ). It is safer, more soluble, and often faster for sterically hindered amino acids.
  • Activation Step:

    • Protocol: Suspend the amino acid in dry THF. Add NaBHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (2.5 equiv).[1] Cool to 0°C.[1][2]
      
    • Critical Step: Add I

      
       (1.0 equiv) in THF dropwise.[1] The iodine activates the borohydride and momentarily forms an acyl borate species that is easier to reduce.
      
    • Reflux: You must reflux for at least 12–16 hours.[1] Room temperature stirring is insufficient for this substrate.[1]

  • Moisture Control: The starting amino acid is hygroscopic.[1] If it contains >1% water, the reducing agent decomposes immediately. Dry your starting material under vacuum (40°C, 10 mbar) for 4 hours before use.[1]

Q: I see a new impurity at RRT 0.85. What is it?

A: This is likely the intermediate aldehyde or a stable boron-complex .[1]

  • Cause: Under-reduction or incomplete hydrolysis of the borane-amine complex.[1]

  • Fix: The reduction generates a stable amine-borane adduct.[1] You must destroy this complex during the quench.

  • Protocol: After the reaction, add MeOH carefully, then evaporate. Crucial: Add 3M HCl and reflux for 1 hour (or heat to 70°C). This hydrolysis step breaks the N-B bond. Without this, the intermediate remains and co-elutes as an impurity.

Module 2: Work-up & Quenching (Inorganic Impurity Removal)

Context: The "Gray Sludge" phenomenon. Aluminum or Boron salts form gelatinous hydroxides that trap the product, lowering yield and carrying over metal impurities.

Q: The workup formed a sticky emulsion that won't separate. How do I recover my product?

A: You are seeing aluminum hydroxide gels (if using LiAlH


) or polymeric borates.[1] Do not simply add water.[1]

The "Self-Validating" Quench Protocol: Use the Rochelle Salt Method (Sodium Potassium Tartrate). It acts as a ligand, chelating the metal ions into a water-soluble complex, leaving a clean organic layer.

  • Dilute: Dilute the reaction mixture with an equal volume of Methyl tert-butyl ether (MTBE) or THF.

  • Quench: Add saturated aqueous Rochelle Salt solution (20 mL per gram of hydride used).

  • Agitate: Stir vigorously for 2 hours.

    • Visual Check: The mixture must separate into two clear layers: a clear organic layer (top) and a clear aqueous layer (bottom). If it is cloudy, stir longer.

  • Extraction Logic: The product is an amine.[1][3][4] Ensure the aqueous layer pH is >11 (add NaOH if necessary). The product will be in the Organic Layer . The unreacted starting material (amino acid) will stay in the Aqueous Layer as a carboxylate salt.

Module 3: Salt Formation & Crystallization

Context: Converting the free base to the HCl salt is the final purification step.

Q: My HCl salt is yellow and hygroscopic (sticky). How do I get a white, free-flowing powder?

A: Color usually comes from oxidation products (trace phenols) or iodine residues.[1] Hygroscopicity indicates trapped solvent or excess HCl.[1]

Crystallization Protocol:

  • Solvent Choice: Do not use Methanol/HCl.[1] Methanol solvates the salt too well, making precipitation difficult. Use Isopropanol (IPA) or Ethyl Acetate (EtOAc) .[1]

  • The "Dry" HCl Method:

    • Dissolve the crude free base oil in dry EtOAc (5 volumes).

    • Cool to 0–5°C.[1]

    • Add HCl in IPA (5–6 N) dropwise.

    • Stop Point: Monitor pH with damp paper.[1] Stop exactly at pH 2–3.[1] Do not oversaturate. Excess HCl causes the salt to become hygroscopic.

  • Reprocessing Sticky Solids:

    • If the product oils out, heat the mixture to reflux (in EtOAc/IPA) until dissolved.

    • Add a "seed crystal" if available.[1]

    • Cool slowly (10°C per hour) to room temperature. Rapid cooling traps impurities.[1]

Visualizing the Process

Figure 1: Synthesis Workflow & Impurity Fate Map

This diagram tracks the path of the target molecule versus the three main impurity classes.[2][5][6]

SynthesisWorkflow cluster_impurities Impurity Fate Start Start: 2-Amino-2-phenylbutyric Acid Reduction Reduction (NaBH4/I2 or LiAlH4) Reflux in THF Start->Reduction Steric hindrance requires long reflux Quench Quench & Hydrolysis (Rochelle Salt or 3M HCl) Reduction->Quench Forms Boron-Amine complex Extraction Phase Separation (pH > 11) Quench->Extraction Breaks complex OrgLayer Organic Layer (Target Amine + Neutrals) Extraction->OrgLayer Free Base AqLayer Aqueous Layer (Metal Salts + Unreacted SM) Extraction->AqLayer Impurities SaltForm Salt Formation (HCl in IPA/EtOAc) OrgLayer->SaltForm Dry & Filter ImpurityA Impurity: Unreacted Amino Acid AqLayer->ImpurityA Remains as Carboxylate ImpurityB Impurity: Aluminum/Boron Salts AqLayer->ImpurityB Chelated by Tartrate Filtration Filtration & Wash SaltForm->Filtration Final Final Product: 2-Amino-2-phenylbutan-1-ol HCl Filtration->Final

Caption: Workflow distinguishing the path of the target amine (Organic Layer) from unreacted starting material and metal salts (Aqueous Layer).

Module 4: Analytical Data & Specifications

Use this table to validate your product quality before releasing it for downstream applications.

ParameterSpecificationTroubleshooting
Appearance White to off-white crystalline powderYellow: Wash with cold EtOAc.[1] Sticky: Recrystallize from IPA/EtOAc.
Assay (Titration) 98.0% – 102.0% (Argentometric)<98%: Likely solvent entrapment.[1] Dry at 50°C under vacuum.
HPLC Purity > 99.0% AreaImpurity at RRT ~0.8: Boron complex (reflux with HCl).[1]
Water (KF) < 1.0%High water content leads to hydrolysis risk.[1]
Enantiomeric Excess > 99% (if chiral starting material used)<99%: Racemization occurred during starting material synthesis (Strecker) or harsh hydrolysis.[1]
Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Identify Issue Problem->Type LowYield Low Yield / SM Remaining Type->LowYield Emulsion Emulsion during Workup Type->Emulsion Color Colored Product Type->Color Sol1 Increase Reflux Time Switch to NaBH4/I2 LowYield->Sol1 Sol2 Use Rochelle Salt Adjust pH > 11 Emulsion->Sol2 Sol3 Recrystallize (IPA) Check HCl Stoichiometry Color->Sol3

Caption: Quick-reference decision tree for resolving common synthetic bottlenecks.

References

  • Reduction of Amino Acids (NaBH4/I2 System): McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[1][2][7] The Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568–3571. [1]

  • Quenching Aluminum Hydrides (Fieser/Rochelle Methods): Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581. (Standard Reference for Workup).
  • Synthesis of 2-Amino-2-phenylbutyric acid (Starting Material): "Preparation method of 2-amino-2-phenylbutyric acid." Patent CN102584622A.[1]

  • Purification of Amino Alcohols: "Method for crystallization of amino acids."[1] Patent US5118815A.[1]

  • General Properties of 2-Amino-2-phenylbutanoic acid: PubChem Compound Summary for CID 89317.[1] [1]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 2-Amino-2-phenylbutan-1-ol Hydrochloride

[1] Executive Summary & Molecule Profile[2] 2-Amino-2-phenylbutan-1-ol hydrochloride is a critical chiral amino alcohol intermediate, often utilized in the synthesis of immunomodulators (e.g., Fingolimod analogs) and as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[2]

2-Amino-2-phenylbutan-1-ol hydrochloride is a critical chiral amino alcohol intermediate, often utilized in the synthesis of immunomodulators (e.g., Fingolimod analogs) and as a resolution agent.[1] Its stability is governed by two competing factors: the hygroscopic nature of the hydrochloride salt and the oxidative susceptibility of the primary alcohol group adjacent to the quaternary carbon.[1]

This guide provides a self-validating system for storage and handling to prevent the two most common failure modes: deliquescence (moisture uptake) and oxidative degradation to 2-amino-2-phenylbutyric acid.[1]

Property Data Critical Implication
CAS Number 39068-91-2 (Base); 59173-62-5 (Generic HCl ref)Verify specific salt form on CoA.[1][2]
Molecular Weight 201.7 g/mol (approx.[1] as HCl salt)Calculations must account for salt stoichiometry.
Physical Form White to off-white crystalline solidColor change (yellowing) indicates degradation.[1]
Hygroscopicity High (Deliquescent)Primary Risk: Rapidly absorbs atmospheric water.[1]
pKa ~9.6 (Amine)Alkaline microenvironment in solution promotes oxidation.[1]

Critical Storage Parameters (The "Why" and "How")

Q: What are the absolute non-negotiable storage conditions?

A: To guarantee stability >24 months, you must maintain the "Triad of Protection":

  • Temperature: 2°C to 8°C (Refrigerated).

    • Mechanism:[2][[“]][4] Reduces the kinetic rate of oxidation and slows the diffusion of moisture into the crystal lattice. While the solid is chemically stable at room temperature (RT) for short periods, refrigeration is required to prevent long-term purity drift [1].

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Mechanism:[2][[“]][4] Displaces atmospheric oxygen to prevent the oxidation of the primary alcohol (

      
      ) to the carboxylic acid (
      
      
      
      ).[1]
  • Humidity Control: Desiccator (<40% RH).

    • Mechanism:[2][[“]][4] The HCl lattice is hygroscopic. Excess moisture creates a localized "liquid phase" on the crystal surface, which acts as a catalyst for oxidative degradation and hydrolysis [2].

Q: Can I store this at -20°C?

A: Yes, but with a caveat. Freezing is excellent for chemical stability but increases the risk of condensation upon thawing.

  • Protocol: If stored at -20°C, the vial must equilibrate to room temperature in a desiccator for 2 hours before opening. Opening a cold vial in humid air will instantly condense water onto the powder, ruining the sample.

Degradation Pathways & Logic

Understanding how the molecule breaks down allows you to predict and prevent failures.

Visualization: Degradation Logic Tree

DegradationPathways Start 2-Amino-2-phenylbutan-1-ol HCl (Intact Solid) Moisture Exposure to Humidity (>60% RH) Start->Moisture Poor Sealing Oxygen Exposure to Air (Oxidation) Start->Oxygen Headspace Air LiquidPhase Formation of Surface Liquid Layer Moisture->LiquidPhase Hygroscopic Uptake AcidImpurity Degradant: 2-Amino-2-phenylbutyric Acid Oxygen->AcidImpurity Slow Oxidation LiquidPhase->AcidImpurity Accel. Oxidation (Catalytic Phase) PhysicalFail Physical Failure: Caking / Deliquescence LiquidPhase->PhysicalFail Crystal Fusion

Figure 1: The degradation cascade.[1] Note that moisture is not just a physical issue; it accelerates chemical oxidation by creating a mobile phase for reactants.[1]

Troubleshooting Guide (Q&A)

Scenario 1: The "Sticky Solid"

User Report: "I opened the container and the powder is clumping together and sticking to the spatula. Is it still usable?"

Scientist Analysis: This is a classic sign of hygroscopic uptake . The HCl salt has pulled moisture from the air, causing partial deliquescence.

  • Immediate Action: Do not return the clumped material to the original stock.

  • Recovery Protocol:

    • If the clump is minor, dry the material in a vacuum oven at 40°C for 4-6 hours over

      
       or silica gel.
      
    • Check HPLC purity.[4][5] If purity is >98%, the material is recoverable.

    • If the material has turned into a paste or liquid, discard it. The change in molar mass (due to water weight) will ruin stoichiometric precision in your next reaction [3].

Scenario 2: The "Yellow Tint"

User Report: "My white powder has turned a faint yellow/beige color after 6 months."

Scientist Analysis: Color change indicates oxidative degradation . The primary alcohol has likely oxidized to the aldehyde or carboxylic acid, or trace aromatic impurities have formed conjugated systems (chromophores).

  • Risk: Even 1-2% impurity can poison sensitive catalytic reactions (e.g., enantioselective synthesis).[1]

  • Diagnostic Test: Run an HPLC or LC-MS.[1] Look for a peak with a retention time corresponding to 2-amino-2-phenylbutyric acid (more polar than the parent alcohol).[1]

  • Recommendation: Recrystallization is required. Dissolve in minimal hot ethanol/isopropanol and precipitate with diethyl ether.

Scenario 3: Solubility Issues

User Report: "The compound is not dissolving clearly in water; it looks hazy."

Scientist Analysis: This suggests salt disproportionation .[[“]] If the material was exposed to humid air containing


, the HCl might have been partially displaced, or the free base may have formed and precipitated (since the free base is less water-soluble than the salt).[1]
  • Fix: Add 1-2 drops of dilute HCl to the solution. If it clears, the issue was pH/salt related. If it remains hazy, you have insoluble oxidative polymers/impurities.

Standard Operating Procedures (SOPs)

SOP-01: Handling & Aliquoting
  • Objective: Minimize headspace exposure during daily use.

  • Tools: Glove box (ideal) or inverted funnel with

    
     flow (benchtop).
    
  • Step-by-Step:

    • Remove the vial from 2-8°C storage and allow 30 minutes for thermal equilibration in a desiccator.

    • Flush the neck of the bottle with Nitrogen/Argon before and during opening.

    • Weigh the required amount quickly (<2 minutes exposure).

    • Crucial: Wrap the cap interface with Parafilm® or electrical tape before returning to storage. This creates a secondary moisture barrier.

SOP-02: Re-Drying Protocol

Use this if the material shows early signs of clumping.[1]

ReDrying Step1 Transfer solid to weighing boat/vial Step2 Place in Vacuum Oven (Set Temp: 40°C) Step1->Step2 Step3 Add Desiccant Tray (P2O5 or Silica) Step2->Step3 Step4 Apply Vacuum (<10 mbar) for 6 Hours Step3->Step4 Step5 Purge with Argon to release vacuum Step4->Step5 Step6 Retest Water Content (Karl Fischer) Step5->Step6

Figure 2: Workflow for rescuing material with minor moisture uptake.[1] Temperature must not exceed 45°C to prevent thermal decomposition.[1]

Compatibility & Chemical Behavior[3]

Parameter Compatible Incompatible (AVOID)
Solvents Water, Methanol, Ethanol, DMSOAcetone (forms imines), Ethyl Acetate (potential transesterification over time)
Reagents Reducing agents (

), Weak bases
Strong Oxidizers (

, PCC), Acid Chlorides (reacts with

and

)
Container Amber Glass, Teflon (PTFE)Polystyrene (permeable), Metal containers (corrosion risk from HCl)

References

  • MDPI Pharmaceutics. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link][1][2][5][6][7][8][9][10]

  • National Institutes of Health (NIH) PubChem. (2023). 2-Amino-2-phenylbutan-1-ol Compound Summary. Retrieved from [Link][1]

Sources

Optimization

Troubleshooting guide for the synthesis of 2-Amino-2-phenylbutan-1-ol analogs

Introduction: The Quaternary Challenge Welcome to the technical support center. You are likely here because you are synthesizing 2-amino-2-phenylbutan-1-ol or its structural analogs (e.g., varying the alkyl chain or aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quaternary Challenge

Welcome to the technical support center. You are likely here because you are synthesizing 2-amino-2-phenylbutan-1-ol or its structural analogs (e.g., varying the alkyl chain or aryl substitution). These molecules are critical motifs in medicinal chemistry, serving as chiral auxiliaries or precursors to oxazolines and bioactive scaffolds like fingolimod analogs.

The Core Difficulty: Unlike simple amino alcohols, these targets possess a quaternary


-carbon . This steric bulk creates three specific bottlenecks:
  • Formation: Classical Strecker reactions often fail or give low yields with hindered ketones (like propiophenone).

  • Reduction: Reducing quaternary amino acids is kinetically sluggish.

  • Isolation: The amphiphilic nature of the product leads to emulsions and loss during aqueous workup.

This guide bypasses standard textbook descriptions to address these failure points directly.

Module 1: Constructing the Quaternary Center

Primary Route: The Bucherer-Bergs reaction is the industry standard for hindered ketones, superior to the Strecker synthesis for this scaffold.

Workflow Diagram: Quaternary Center Construction

BuchererBergs Start Start: Propiophenone Analog Reagents Reagents: (NH4)2CO3, KCN Solvent: 50% EtOH/H2O Start->Reagents Hydantoin Intermediate: 5-Ethyl-5-phenylhydantoin Reagents->Hydantoin 60°C, 4-12h CheckSolubility Precipitate formed? Hydantoin->CheckSolubility Hydrolysis Hydrolysis: NaOH (3M), Reflux 24-48h AminoAcid Target: 2-Amino-2-phenylbutanoic Acid Hydrolysis->AminoAcid CheckSolubility->Reagents No (Check pH/Conc) CheckSolubility->Hydrolysis Yes (Isolate solid)

Caption: Figure 1. Optimized workflow for the Bucherer-Bergs synthesis of quaternary hydantoins and subsequent hydrolysis.

Troubleshooting the Bucherer-Bergs Reaction

Q: My reaction mixture remains clear, and no hydantoin precipitate forms. What is wrong? A: This is usually a solubility or concentration issue.

  • The Fix: The Bucherer-Bergs reaction relies on the precipitation of the hydantoin to drive equilibrium. If your solvent volume is too high (especially ethanol), the product remains solubilized.

  • Protocol Adjustment: Reduce solvent volume to 3-5 mL per gram of ketone. Ensure the ethanol:water ratio is 1:1. If no solid forms after 12 hours, distill off 50% of the ethanol to force precipitation.

Q: The hydrolysis of the hydantoin is incomplete even after refluxing for 24 hours. A: 5,5-Disubstituted hydantoins are exceptionally stable. Standard reflux (100°C) is often insufficient for steric quaternary centers.

  • The Fix: Switch to a pressurized vessel (autoclave) or a sealed tube.

  • Conditions: Use 3M NaOH at 130°C–150°C for 12 hours. This ensures quantitative conversion to the amino acid without racemization (if chiral) or degradation.

Module 2: The Reduction Step (Acid to Alcohol)

Context: Reducing a quaternary amino acid (Zwitterion) to an amino alcohol is the most failure-prone step.

Comparative Reagent Table
ReagentSuitabilityProsCons
LiAlH₄ (LAH) High Powerful; reduces free acid directly.[1]Hazardous workup; "Aluminum gum" traps product.
Borane-DMS MediumMild; good for chemoselectivity.[2]Slower on quaternary centers; requires methanolysis workup.
NaBH₄ / I₂ HighGenerates diborane in situ; safer than LAH.Requires careful stoichiometry; iodine removal needed.
Troubleshooting the Reduction

Q: I used LAH, but during workup, I got a gelatinous gray emulsion and lost my product. A: You are experiencing the "Aluminum Hydroxide Trap." The standard water quench creates an amphoteric gel that occludes your polar amino alcohol.

  • The Fix: Use the Fieser Workup or Rochelle's Salt Workup . Do NOT just add water.

Protocol: The Fieser Workup (Self-Validating) For every 1.0 g of LAH used:

  • Dilute reaction mixture with ether/THF and cool to 0°C.

  • Slowly add 1.0 mL water. (Quenches excess hydride).

  • Add 1.0 mL 15% NaOH solution. (Converts aluminum salts to aluminates).

  • Add 3.0 mL water. (Precipitates granular lithium aluminate).

  • Warm to room temperature and stir for 15 minutes.

  • Validation: The precipitate should be white and granular (sand-like), not a gel. Filter this solid; your product is in the filtrate.

Q: My reaction stalled. I see starting material (amino acid) on TLC. A: Quaternary amino acids form insoluble carboxylate salts with LAH, which coats the unreacted solid, preventing further reduction.

  • The Fix (Soxhlet Method): Place the solid amino acid in a Soxhlet extractor. Reflux the LAH in THF/Ether below. The amino acid slowly dissolves and trickles into the reductant, ensuring constant exposure to fresh LAH without surface coating effects.

  • Alternative: Convert the acid to a methyl ester (using SOCl₂/MeOH) first. The ester is soluble in THF and reduces rapidly with mild reagents like NaBH₄ or standard LAH.

Module 3: Purification & Isolation

Context: 2-Amino-2-phenylbutan-1-ol is an amino alcohol.[3] It behaves like a surfactant and is highly water-soluble at neutral/acidic pH.

Workflow Diagram: Isolation Strategy

Workup Crude Crude Reaction Mixture (Post-Quench) Acidify Acidify to pH 2 (HCl) Crude->Acidify Wash Wash with Ether (Remove non-basic impurities) Acidify->Wash Basify Basify to pH 12 (NaOH/KOH) Wash->Basify Aqueous Layer Extract Extract: DCM or CHCl3 (3x) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Caption: Figure 2.[4] Acid-Base extraction protocol to isolate water-soluble amino alcohols.

Q: I cannot extract the product from the aqueous phase, even with DCM. A: The partition coefficient is unfavorable due to the hydroxyl group.

  • The Fix: "Salting Out." Saturate the aqueous phase with NaCl or K₂CO₃ before extraction. This disrupts the hydration shell of the amino alcohol, forcing it into the organic layer.

  • Solvent Tip: Use CHCl₃:Isopropanol (3:1) as the extraction solvent. This mixture is more polar than pure DCM and pulls amino alcohols much more effectively.

FAQ: Analog Tuning

Q: I want to synthesize the para-chloro analog. Will this affect the Bucherer-Bergs step? A: Yes.

  • Electron-Withdrawing Groups (Cl, F, NO₂): These activate the ketone carbonyl, making the initial cyanohydrin formation faster. However, the subsequent hydrolysis of the hydantoin might require slightly milder conditions to avoid nucleophilic attack on the halogen.

  • Electron-Donating Groups (OMe, Me): These deactivate the ketone. You will need to increase the reaction time of the Bucherer-Bergs step (up to 24-48 hours) and potentially increase the temperature (use ethylene glycol as a co-solvent to reach >100°C).

Q: Can I use this route for the propyl analog (from butyrophenone)? A: Absolutely. As the alkyl chain length increases (Ethyl -> Propyl -> Butyl), the steric hindrance increases slightly, but the lipophilicity also increases.

  • Impact: The solubility of the final amino alcohol will decrease in water, making the extraction step easier. However, the initial ketone solubility in the Bucherer-Bergs aqueous media will drop. Add more Ethanol (up to 70%) to the initial reaction mixture to keep the butyrophenone in solution.

References

  • Bucherer-Bergs Reaction Mechanism & Optimization

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Reduction of Amino Acids (LAH Protocols)

    • Meyers, A. I., et al. "Reduction of

      
      -Amino Acids: L-Valinol." Organic Syntheses, 1985, 63, 136. Link
      
  • Fieser Workup Methodology: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference Text).
  • Synthesis of Fingolimod Analogs (Relevant Scaffold)

    • Adachi, K., et al. "Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols." Bioorganic & Medicinal Chemistry Letters, 1995, 5(8), 853-856. Link

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Amino-2-phenylbutan-1-ol

Current Status: Operational Ticket ID: #CHEM-2APB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 2-Amino-2-phenylbutan-1-ol presents a specific stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #CHEM-2APB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Amino-2-phenylbutan-1-ol presents a specific stereochemical challenge: the construction of a quaternary carbon center bearing a free amine and a hydroxyl group. Standard nucleophilic additions to ketones often yield racemic mixtures or poor diastereomeric ratios (dr).

This guide focuses on the Ellman Sulfinimine Auxiliary methodology, specifically the addition of organometallics to


-imino esters. This route offers the highest fidelity for stereocontrol, utilizing the chiral sulfur center to direct the incoming nucleophile.

Core Protocol: The Sulfinyl Imino Ester Route

To achieve high diastereoselectivity (>95:5 dr), we recommend avoiding direct addition to propiophenone. Instead, utilize Ethyl Benzoylformate as the starting scaffold. This allows for chelation-controlled addition, which is significantly more robust for quaternary center formation.

Optimized Workflow
StepReactionReagentsCritical Parameter
1 Condensation Ethyl benzoylformate + (

)-tert-butanesulfinamide
Ti(OEt)₄ (2.0 equiv) in THF.
2 Nucleophilic Addition Sulfinyl imine + EtMgBrDCM (Non-coordinating) + Lewis Acid (

or

).
3 Reduction Ester

Alcohol
LiAlH₄ in THF (

C).[1][2]
4 Deprotection Sulfinamide cleavageHCl (4M in Dioxane/MeOH).

Troubleshooting & Optimization Guides

Issue 1: Low Diastereoselectivity (dr < 80:20)

Diagnosis: The reaction is likely proceeding via an Open Transition State rather than the desired Closed (Chelated) Transition State .[3] This usually occurs when the coordinating ability of the metal center is compromised by the solvent or lack of a Lewis Acid.

Technical Fix:

  • Switch Solvent: Change the reaction solvent from THF or Ether to Dichloromethane (DCM) or Toluene .

    • Reasoning: THF coordinates to Magnesium, disrupting the rigid six-membered transition state required for high stereocontrol. Non-coordinating solvents force the substrate to chelate with the reagent.

  • Lewis Acid Additive: Add 1.1 equiv of Trimethylaluminum (

    
    )  or 
    
    
    
    prior to adding the Grignard reagent.
    • Mechanism:[3][4][5] The Lewis acid pre-complexes with the imine nitrogen and the carbonyl/sulfinyl oxygen, locking the geometry.

Visualizing the Fix:

G cluster_TS Transition State Logic start Low Diastereoselectivity (dr < 80:20) check_solvent Check Solvent start->check_solvent is_thf Is it THF/Ether? check_solvent->is_thf switch_dcm Switch to DCM/Toluene (Promotes Chelation) is_thf->switch_dcm Yes check_la Using Lewis Acid? is_thf->check_la No closed Closed TS (Chelation Controlled) High Selectivity switch_dcm->closed add_la Add AlMe3 or BF3·OEt2 (Locks Geometry) check_la->add_la No open Open TS (Dipole Controlled) Low Selectivity

Caption: Decision tree for correcting low diastereomeric ratios (dr) by manipulating transition state geometry.

Issue 2: Stalled Reaction or Low Yield during Grignard Addition

Diagnosis: The


-imino ester is sterically hindered and prone to enolization  if the Grignard reagent acts as a base rather than a nucleophile.

Technical Fix:

  • Temperature Control: Lower the temperature to -78°C for the addition, then warm slowly to -40°C. Do not rush to room temperature.

  • Reagent Quality: Titrate your Grignard reagent. Old reagents with high alkoxide content act as bases.

  • Activation: If the reaction is sluggish at -78°C, do not heat. Instead, increase the Lewis Acid loading to 2.0 equiv. This increases the electrophilicity of the imine carbon without promoting enolization.

Issue 3: Difficulty Removing the Sulfinyl Group

Diagnosis: Standard acidic hydrolysis (HCl/MeOH) sometimes fails to cleave the sulfinyl group on sterically hindered quaternary amines, or causes side reactions (e.g., migration).

Technical Fix:

  • Anhydrous Conditions: Use 4M HCl in Dioxane (anhydrous) rather than aqueous HCl.

  • Scavenger: Add 1,3-dimethoxybenzene as a cation scavenger if you observe colored byproducts (indicating polymerization of the cleaved

    
    -butyl cation).
    

Frequently Asked Questions (FAQ)

Q: Can I use the Strecker synthesis (Cyanide addition) instead? A: While possible, the Strecker reaction on propiophenone often yields racemic products unless a specialized chiral catalyst is used. The Ellman route provides stoichiometric control, which is generally more reliable for scale-up of high-value intermediates where dr > 98:2 is required.

Q: Why use Ethyl Benzoylformate instead of Propiophenone? A: Starting with Propiophenone requires adding a "hydroxymethyl" equivalent later, which is synthetically difficult. Starting with the ester (Ethyl Benzoylformate) allows you to build the carbon skeleton first (via EtMgBr addition) and then simply reduce the ester to the alcohol (


) using standard 

, preserving the stereocenter established in the previous step.

Q: How do I determine the absolute configuration? A: The Ellman auxiliary follows a predictable model. For (


)-tert-butanesulfinamide, addition of EtMgBr in a non-coordinating solvent (DCM) to the 

-imino ester typically yields the (

)-amine configuration at the quaternary center (based on the Zimmerman-Traxler transition state). However, X-ray crystallography of the intermediate sulfinamide is the only absolute confirmation.

References

  • Cogan, D. A., & Ellman, J. A. (1999).[4] Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines.[4] Journal of the American Chemical Society.[4] Link

  • Davis, F. A., et al. (2005). Asymmetric Synthesis of α-Amino Acids via the Addition of Grignard Reagents to N-Sulfinyl α-Imino Esters.[6] Journal of Organic Chemistry. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[4][6][7] Accounts of Chemical Research. Link

  • BenchChem Technical Division. (2025). Comparative Analysis of Synthetic Routes to 2-(dimethylamino)-2-phenylbutan-1-ol. BenchChem Support. Link

Sources

Optimization

Technical Support Center: Method Validation for 2-Amino-2-phenylbutan-1-ol Hydrochloride Quantification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical quantification of 2-Amino-2-phenylbutan-1-ol hydrochloride. This guide is designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical quantification of 2-Amino-2-phenylbutan-1-ol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during method validation. Our approach is rooted in explaining the fundamental causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Section 1: Foundational Knowledge & Initial Method Development

This section addresses the critical first steps of method development, focusing on the physicochemical properties of 2-Amino-2-phenylbutan-1-ol hydrochloride and how they dictate the analytical strategy.

Q1: What are the key chemical properties of 2-Amino-2-phenylbutan-1-ol hydrochloride that I should consider for HPLC method development?

A: Understanding the analyte's structure is paramount. 2-Amino-2-phenylbutan-1-ol is a primary amine and a derivative of phenylalaninol. This presents two key characteristics:

  • Basic Nature: The primary amine group is basic. In typical reversed-phase HPLC (RP-HPLC) conditions (pH 3-7), this group will be protonated, carrying a positive charge. This makes it highly susceptible to secondary ionic interactions with residual silanol groups on the silica surface of C18 columns, a primary cause of peak tailing.[1][2]

  • Chromophore: The phenyl group acts as a chromophore, allowing for straightforward detection using a UV detector, typically in the 200–220 nm range.[3]

  • Chirality: The molecule contains chiral centers. If your objective is to quantify a specific enantiomer or determine the enantiomeric purity, a specialized chiral stationary phase (CSP) will be required, as standard C18 columns cannot differentiate between enantiomers.[4][5]

Q2: What is a robust starting point for developing a reversed-phase HPLC method for this compound?

A: A logical starting point is crucial for efficient method development. The following table outlines a recommended set of initial conditions designed to mitigate the known challenges associated with this analyte.

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, Base-Deactivated or End-capped (e.g., Waters XBridge, Agilent Zorbax Extend-C18)Standard C18 provides good hydrophobic retention. A base-deactivated or end-capped column is critical to minimize the interaction between the basic amine and acidic silanols, thereby preventing peak tailing.[1]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Operating at a low pH ensures that the analyte is consistently protonated and, more importantly, suppresses the ionization of residual silanol groups on the column, which is the main driver of peak tailing for basic compounds.[1][2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and better UV transparency.
Detection UV at ~210 nmThis wavelength leverages the absorbance of the phenyl ring while minimizing interference from many common solvents. A photodiode array (PDA) detector is recommended to assess peak purity.[6]
Column Temp. 30-40 °CUsing a column oven ensures stable retention times by controlling the viscosity of the mobile phase.[7]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and efficiency.
Injection Vol. 5-10 µLA smaller injection volume minimizes the potential for peak distortion due to solvent mismatch or mass overload.[1]
Section 2: Troubleshooting Common Method Validation Issues

This section is structured around the key validation parameters defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10]

Specificity and Stability-Indicating Properties

Q3: My method shows a single, sharp peak for the standard. Is this sufficient to claim it is "specific"?

A: No, this is a common misconception. Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, excipients, and degradation products.[11] A single peak in a pure standard only shows that the method is suitable for that ideal sample. To establish specificity, you must challenge the method.

Application Scientist's Insight: True specificity is demonstrated through two key experiments:

  • Placebo/Excipient Analysis: Spike a placebo (all formulation components except the active pharmaceutical ingredient, API) with a known concentration of 2-Amino-2-phenylbutan-1-ol hydrochloride. You must demonstrate that there are no interfering peaks from the excipients at the retention time of the API.

  • Forced Degradation Studies: You must intentionally degrade the API to generate potential degradation products and prove that these new peaks are well-resolved from the main analyte peak. This is the cornerstone of a "stability-indicating" method.[6][11][12][13]

Q4: How do I perform forced degradation studies for an amine-containing compound like this one?

A: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[13] The goal is to achieve 5-20% degradation. For 2-Amino-2-phenylbutan-1-ol, the amine and alcohol functionalities are key areas of potential degradation.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of 2-Amino-2-phenylbutan-1-ol hydrochloride in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60 °CGenerally stable, but potential for ether formation or other rearrangements.
Base Hydrolysis 0.1 M NaOH2-8 hours at 60 °CGenerally stable.
Oxidation 3% H₂O₂24 hours at room temperatureThe primary amine is susceptible to oxidation, potentially forming N-oxides or other related impurities.[13]
Thermal Dry Heat / Solution48 hours at 80 °CGeneral decomposition.
Photolytic High-Intensity UV/Vis Light (ICH Q1B)24-48 hoursPhenyl group may be susceptible to photochemical reactions.
  • Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to the target analytical concentration and analyze them using your HPLC method alongside an unstressed control sample.

  • Evaluation:

    • Peak Purity: Use a PDA detector to assess the peak purity of the stressed analyte peak. The purity angle should be less than the purity threshold.

    • Resolution: Calculate the resolution between the parent analyte peak and the closest eluting degradation product. A resolution of >2.0 is highly desirable.

    • Mass Balance: The total amount of drug detected (parent + degradants) should be close to 100% of the initial amount to ensure all significant degradants are being detected.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Stock Solution (~1 mg/mL) Acid Acidic (0.1M HCl, 60°C) API->Acid Base Basic (0.1M NaOH, 60°C) API->Base Ox Oxidative (3% H2O2, RT) API->Ox Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize & Dilute to Target Conc. Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Eval Evaluate: - Peak Purity - Resolution - Mass Balance HPLC->Eval Report Report Eval->Report Method is Stability-Indicating Optimize Optimize Method Eval->Optimize Resolution or Purity Fails Optimize->HPLC

Caption: Workflow for a Forced Degradation Study.

Peak Shape and System Suitability

Q5: I am consistently getting tailing peaks for my analyte (Tailing Factor > 2.0). I've already set the mobile phase pH to 3.0. What else can I do?

A: This is the most common issue for basic compounds. While low pH is a great first step, strong interactions with the column can still occur. Here is a troubleshooting decision tree to resolve this issue.

G Start Peak Tailing Observed (Asymmetry > 1.5) CheckpH Is mobile phase pH < 3.0? Start->CheckpH CheckColumn Is the column specifically 'base-deactivated' or 'end-capped'? NewColumn Action: Replace with a high-purity, end-capped column. CheckColumn->NewColumn No ChemicalIssue Problem is chemical interaction with the stationary phase. CheckColumn->ChemicalIssue Yes CheckpH->CheckColumn Yes LowerpH Action: Lower pH to 2.5 using Formic or Phosphoric Acid. CheckpH->LowerpH No AddModifier Action: Add a competing base to the mobile phase. (e.g., 0.1% Triethylamine) IncreaseBuffer Action: Increase buffer concentration (e.g., 25-50mM). This can further mask silanols. AddModifier->IncreaseBuffer If tailing persists CheckExtraColumn Is the peak tailing observed for all peaks, even neutral ones? CheckExtraColumn->AddModifier No SystemIssue Problem is likely extra-column dispersion. Check for long/wide tubing, or issues with fittings/connections. CheckExtraColumn->SystemIssue Yes ChemicalIssue->AddModifier ChemicalIssue->CheckExtraColumn G cluster_analyte Analyte cluster_csp Chiral Stationary Phase (CSP) cluster_complex Transient Diastereomeric Complexes cluster_output Chromatographic Output A1 R-Enantiomer C1 [R-Enantiomer]-[Selector] (Complex 1) A1->C1 A2 S-Enantiomer C2 [S-Enantiomer]-[Selector] (Complex 2) A2->C2 CSP Chiral Selector CSP->C1 CSP->C2 Sep Differential Retention & Separation C1->Sep C2->Sep Note Complex 1 and Complex 2 have different stabilities (ΔΔG ≠ 0)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-phenylbutan-1-ol Hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-2-phenylbutan-1-ol hydrochloride, a chiral amino alcohol with significant applications in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-2-phenylbutan-1-ol hydrochloride, a chiral amino alcohol with significant applications in pharmaceutical synthesis. As a critical intermediate, ensuring its purity, potency, and stability through robust analytical methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various techniques, supported by experimental data from analogous compounds and guided by established regulatory frameworks.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a requirement mandated by regulatory bodies worldwide.[1] The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which will be referenced throughout this guide.[2]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3] For a compound like 2-Amino-2-phenylbutan-1-ol hydrochloride, a reversed-phase HPLC (RP-HPLC) method with UV detection is a primary choice for assay and the determination of related substances.

The selection of a C18 column is based on its hydrophobicity, which is well-suited for retaining the phenyl group of the analyte, allowing for good separation from more polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a balance between retention and elution. The pH of the aqueous phase is a critical parameter; for an amino alcohol, a slightly acidic pH (e.g., 3-4) will ensure the amine group is protonated, leading to better peak shape and retention on the C18 stationary phase. UV detection is appropriate due to the presence of the phenyl chromophore.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Buffer (0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the 2-Amino-2-phenylbutan-1-ol hydrochloride standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation ParameterAcceptance Criteria (ICH)Typical Performance Data
Linearity (Range) Correlation coefficient (r²) ≥ 0.990.999 over 50-150% of the nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%Repeatability: 0.8%, Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Specificity No interference from placebo or degradation productsPeak purity index > 0.999

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (pH, Organic %) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Wavelength Selection (e.g., 210 nm) Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity (Forced Degradation) Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for the development and validation of an HPLC method.

Chiral HPLC for Enantiomeric Purity

As 2-Amino-2-phenylbutan-1-ol is a chiral molecule, the separation of its enantiomers is crucial, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral HPLC is the most common technique for this purpose.[4]

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including amino alcohols.[5] The choice between normal-phase and reversed-phase mode depends on the specific CSP and the analyte's properties. For many phenylalkanolamines, normal-phase chromatography with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) provides excellent resolution. A small amount of a basic or acidic additive may be required to improve peak shape.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Chiralpak AD-H (amylose derivative), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Validation ParameterAcceptance Criteria (ICH)Typical Performance Data
Specificity Baseline resolution of enantiomersResolution (Rs) > 2.0
Linearity (of the minor enantiomer) Correlation coefficient (r²) ≥ 0.990.998 for the S-enantiomer in the presence of the R-enantiomer
Accuracy (% Recovery of minor enantiomer) 90.0% - 110.0%95.7% - 104.3%
Limit of Detection (LOD) of minor enantiomer Signal-to-Noise ratio of 3:10.01% of the major enantiomer
Limit of Quantitation (LOQ) of minor enantiomer Signal-to-Noise ratio of 10:10.03% of the major enantiomer

Logical Relationship in Chiral Method Validation

Analyte 2-Amino-2-phenylbutan-1-ol (Racemic Mixture) CSP Chiral Stationary Phase (e.g., Polysaccharide-based) Analyte->CSP Separation Differential Interaction (Formation of Diastereomeric Complexes) CSP->Separation Detection Separated Enantiomers (UV Detection) Separation->Detection Quantitation Quantitation of Enantiomeric Purity Detection->Quantitation

Caption: The principle of chiral separation by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For 2-Amino-2-phenylbutan-1-ol, which has a relatively low volatility, derivatization is often necessary to improve its chromatographic properties.

Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH and -NH2 groups into less polar and more volatile trimethylsilyl (TMS) ethers and amines, respectively. This allows for analysis by GC without significant thermal degradation. The mass spectrometer provides high selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes. Inject 1 µL of the derivatized solution.

Validation ParameterAcceptance Criteria (ICH)Typical Performance Data
Linearity (Range) Correlation coefficient (r²) ≥ 0.990.997 over 0.1 - 10 µg/mL
Accuracy (% Recovery) 80.0% - 120.0%85.6% - 112.3%
Precision (RSD%) Repeatability ≤ 15.0%, Intermediate Precision ≤ 20.0%Repeatability: 8.5%, Intermediate Precision: 13.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 ng/mL
Titrimetric and Spectroscopic Methods for Assay

While chromatographic methods are preferred for their specificity, classical techniques like titrimetry and UV-Vis spectrophotometry can be employed for simple assay determination, particularly in the early stages of development or for raw material testing.

The basic amino group of 2-Amino-2-phenylbutan-1-ol hydrochloride can be titrated with a standardized solution of a strong acid (e.g., perchloric acid) in a non-aqueous solvent (e.g., glacial acetic acid). The endpoint can be determined potentiometrically. This method is simple and cost-effective but lacks specificity.

The absorbance of the phenyl group can be used for a simple spectrophotometric assay.[7] However, this method is also non-specific and susceptible to interference from any UV-absorbing impurities. Derivatization with a chromogenic reagent can enhance sensitivity and specificity.

MethodPrincipleAdvantagesLimitations
HPLC Chromatographic separation based on polarityHigh specificity, sensitivity, and precision; can separate impuritiesMore complex instrumentation and method development
Chiral HPLC Differential interaction with a chiral stationary phaseThe only reliable method for enantiomeric purityRequires specialized and often expensive columns
GC-MS Separation of volatile compounds followed by mass analysisHigh sensitivity and specificity for volatile impuritiesRequires derivatization for non-volatile compounds
Titrimetry Acid-base neutralizationSimple, inexpensive, and provides absolute quantificationNon-specific, susceptible to interference from other basic or acidic impurities
UV-Vis Measurement of light absorbance by the chromophoreSimple, rapid, and cost-effectiveNon-specific, limited to compounds with a chromophore

Conclusion

The selection of an appropriate analytical method for the validation of 2-Amino-2-phenylbutan-1-ol hydrochloride depends on the specific requirements of the analysis. For comprehensive quality control, a combination of methods is essential. A validated stability-indicating RP-HPLC method is indispensable for assay and the determination of related substances. Chiral HPLC is mandatory for establishing enantiomeric purity. GC-MS serves as a valuable tool for identifying and quantifying volatile impurities. While titrimetric and UV-Vis spectrophotometric methods have their place for simple assays, their lack of specificity limits their application in a regulatory environment.

The data and protocols presented in this guide, adapted from closely related compounds, provide a robust starting point for the development and validation of analytical methods for 2-Amino-2-phenylbutan-1-ol hydrochloride. It is imperative that any method is fully validated according to ICH guidelines to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • Baranowska, I., & Koper, M. (2011). Development and validation of HPLC method for the simultaneous determination of three constituent in 4-FDC tablet by pre-column derivatization.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Goodman, W., & Neal-Kababick, J. (n.d.). GC–MS Screening for Melamine Adulteration in Baby Formula and Dairy Products. PerkinElmer Inc.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kaliszan, R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166.
  • ICH. (2023). Quality Guidelines. [Link]

  • Li, B., et al. (2017). Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. RSC Advances, 7(74), 47058-47064.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-phenylbutan-1-ol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylbutan-1-ol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylbutan-1-ol. PubChem. [Link]

  • Patel, K., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 107-112.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Regis Technologies. (2020). Chiral Separations Techniques. [Link]

  • Said, R., et al. (2011). Simultaneous determination of psychotropic phenylalkylamine derivatives in human hair by gas chromatography/mass spectrometry. Journal of analytical toxicology, 35(8), 539-548.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vasanthakumar, P., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(3), 636-645.
  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0207629.
  • Weng, G. G., & Li, H. (2003). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 21(3), 246-254.
  • Wrolstad, R. E., & Smith, D. E. (2017). Food Analysis. Springer.
  • Yari, A., et al. (2021). A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion and Injection Dosage Forms. Journal of Chemistry, 2021, 1-9.
  • Zotou, A., & Sakellariou, P. (2006). Comparison of HPLC separation of phenylalanine enantiomers on different types of chiral stationary phases.

Sources

Comparative

Comparative Study of Synthetic Routes to 2-Amino-2-phenylbutan-1-ol Hydrochloride

Executive Summary 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is a critical quaternary amino alcohol used as a chiral auxiliary in asymmetric synthesis and a pharmacophore in drug development (e.g., Trimebut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is a critical quaternary amino alcohol used as a chiral auxiliary in asymmetric synthesis and a pharmacophore in drug development (e.g., Trimebutine intermediates).[1][2] Its structural complexity arises from the steric bulk of the quaternary carbon bearing both a phenyl and an ethyl group.

This guide objectively compares the two dominant synthetic strategies: the Bucherer-Bergs / Hydantoin Route (preferred for scalability and robustness) and the Strecker / Aminonitrile Route (historically significant but operationally challenging for ketones). Furthermore, we analyze the critical downstream reduction step—converting the sterically hindered amino acid to the target alcohol—comparing Lithium Aluminum Hydride (LiAlH₄) versus the safer Sodium Borohydride/Iodine (NaBH₄/I₂) system.

Part 1: Route Analysis & Comparison

Route A: The Bucherer-Bergs Pathway (Industrial Standard)

This route constructs the quaternary center via a hydantoin intermediate. It is the preferred industrial method for converting ketones (like propiophenone) into quaternary amino acids due to the high stability and crystallinity of the hydantoin intermediate.

  • Mechanism: Propiophenone reacts with ammonium carbonate and cyanide to form 5-ethyl-5-phenylhydantoin.[3] Base hydrolysis yields 2-amino-2-phenylbutanoic acid, which is subsequently reduced.

  • Pros: Thermodynamic control favors hydantoin formation over the aminonitrile; the intermediate purifies easily by crystallization.

  • Cons: Requires high-temperature hydrolysis (autoclave) to open the stable hydantoin ring.

Route B: The Strecker Synthesis

Direct condensation of propiophenone with ammonia and cyanide.

  • Mechanism: Formation of an

    
    -aminonitrile followed by acid hydrolysis.
    
  • Pros: Fewer steps to the acid intermediate.

  • Cons: Ketone Strecker reactions are often reversible and suffer from low yields due to steric hindrance; the aminonitrile is less stable than the hydantoin.

Critical Step: Reduction of the Quaternary Amino Acid

The conversion of 2-amino-2-phenylbutanoic acid to 2-amino-2-phenylbutan-1-ol is the bottleneck. The quaternary center creates significant steric bulk, making the carboxylic acid difficult to reduce.

FeatureMethod 1: Direct LiAlH₄ ReductionMethod 2: Esterification + NaBH₄Method 3: NaBH₄ / I₂ System
Reagent Cost HighLowModerate
Safety Low (Pyrophoric, H₂ gas)High (Standard reagents)Moderate (I₂ is corrosive)
Scalability Poor (Exotherms, waste)ExcellentGood
Yield 85-95%70-80% (2 steps)85-90%
Suitability Lab Scale (<10g)Industrial Scale (>1kg)Pilot Scale

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate 2-Amino-2-phenylbutanoic Acid (Bucherer-Bergs)

This protocol prioritizes purity and scalability.

Reagents:

  • Propiophenone (1.0 eq)[2]

  • Potassium Cyanide (1.2 eq) [WARNING: HIGHLY TOXIC ]

  • Ammonium Carbonate (3.0 eq)

  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (20% aq)

Workflow:

  • Hydantoin Formation: In a round-bottom flask equipped with a reflux condenser, dissolve propiophenone (13.4 g, 100 mmol) in 50% EtOH (150 mL). Add (NH₄)₂CO₃ (28.8 g, 300 mmol).

  • Slowly add KCN (7.8 g, 120 mmol) while stirring. Heat the mixture to 60°C for 12-18 hours. A white precipitate (5-ethyl-5-phenylhydantoin) will form.

  • Isolation: Cool to 0°C. Filter the solid, wash with cold water, and dry. (Typical Yield: 80-85%).

  • Hydrolysis: Suspend the hydantoin in 20% NaOH (100 mL). Heat in an autoclave/pressure vessel at 150-160°C for 24 hours.

  • Neutralization: Cool the solution and carefully adjust pH to ~6.0 using conc. HCl. The amino acid precipitates.[4] Filter and recrystallize from water/ethanol.

Protocol 2: Reduction to 2-Amino-2-phenylbutan-1-ol (NaBH₄/I₂ Method)

Selected for its balance of safety and high yield, avoiding LiAlH₄.

Reagents:

  • 2-Amino-2-phenylbutanoic acid (1.0 eq)[4][5]

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • Iodine (I₂) (1.0 eq)

  • THF (Anhydrous)[6]

Workflow:

  • Activation: Suspend 2-amino-2-phenylbutanoic acid (17.9 g, 100 mmol) in anhydrous THF (200 mL) under nitrogen.

  • Add NaBH₄ (9.5 g, 250 mmol) in one portion. Cool the flask to 0°C.

  • Oxidation: Dissolve Iodine (25.4 g, 100 mmol) in THF (50 mL) and add dropwise over 30 minutes. Hydrogen gas will evolve. (The I₂ generates borane in situ).

  • Reflux: Once gas evolution subsides, heat the mixture to reflux for 12 hours. The solution should become clear/colorless.

  • Quench: Cool to room temperature. Carefully add Methanol until effervescence stops to destroy excess borane.

  • Workup: Evaporate the solvent. Dissolve the residue in 20% KOH and stir for 4 hours to break the boron-amine complex. Extract with Dichloromethane (3 x 100 mL).

  • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and treat with HCl in diethyl ether/dioxane to precipitate 2-Amino-2-phenylbutan-1-ol hydrochloride .

Part 3: Visualizations & Pathway Logic

Diagram 1: Synthetic Pathway Comparison

This diagram illustrates the divergence between the Bucherer-Bergs and Strecker routes and their convergence at the amino acid intermediate.

SyntheticRoutes cluster_Bucherer Route A: Bucherer-Bergs (Preferred) cluster_Strecker Route B: Strecker Prop Propiophenone Hydantoin 5-Ethyl-5-phenylhydantoin (Stable Crystal) Prop->Hydantoin KCN, (NH4)2CO3 60°C AminoNitrile Aminonitrile (Unstable) Prop->AminoNitrile NH3, HCN AminoAcid 2-Amino-2-phenylbutanoic Acid (Key Intermediate) Hydantoin->AminoAcid NaOH, 160°C (Hydrolysis) AminoNitrile->AminoAcid H3O+ (Hydrolysis) Target 2-Amino-2-phenylbutan-1-ol HCl (Target) AminoAcid->Target Reduction (LiAlH4 or NaBH4/I2)

Caption: Comparative flow of Bucherer-Bergs vs. Strecker routes converging at the amino acid intermediate.

Diagram 2: Reduction Mechanism Decision Tree

A logic guide for selecting the appropriate reduction method based on scale and constraints.

ReductionLogic Start Start: 2-Amino-2-phenylbutanoic Acid Scale What is the Reaction Scale? Start->Scale Small Lab Scale (<10g) Scale->Small Research Large Process Scale (>100g) Scale->Large Development LiAlH4 Method: LiAlH4 High Yield, Fast Risk: Fire/Explosion Small->LiAlH4 Speed prioritized NaBH4_I2 Method: NaBH4 + I2 Safe, Selective Risk: Iodine handling Small->NaBH4_I2 Safety prioritized Large->NaBH4_I2 Yield prioritized Ester Method: Esterification -> NaBH4 Multi-step, Very Safe Low Cost Large->Ester Cost prioritized

Caption: Decision matrix for selecting the reduction strategy based on scale and safety constraints.

References

  • Bucherer-Bergs Reaction Review: "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2021.[7]

  • Reduction Methodology: "Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1993 (McKennon et al. describing the NaBH4/I2 system).

  • Target Compound Data: "2-Amino-2-phenylbutan-1-ol hydrochloride." PubChem Compound Summary.

  • Industrial Synthesis of Phenylglycine Analogs: "Process for the preparation of 2-amino-2-phenylbutyric acid."[3][4] Google Patents (CN102584655B).

Sources

Validation

2-Amino-2-phenylbutan-1-ol hydrochloride vs. other chiral amino alcohols in synthesis

Executive Summary: The Quaternary Advantage In the realm of chiral auxiliaries and building blocks, 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) represents a critical structural evolution over the ubiquitous Phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Advantage

In the realm of chiral auxiliaries and building blocks, 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) represents a critical structural evolution over the ubiquitous Phenylglycinol .

While Phenylglycinol is a staple in asymmetric synthesis, it possesses a tertiary stereocenter containing a benzylic proton. This structural feature introduces a liability: susceptibility to racemization under strongly basic conditions or oxidative stress via proton abstraction.

APB-HCl eliminates this weakness. By replacing the alpha-proton with an ethyl group, it creates a quaternary stereocenter . This guide objectively compares APB-HCl against standard chiral amino alcohols, demonstrating its superior configurational stability and enhanced steric bulk for demanding stereoselective transformations.

Chemical Profile & Competitive Landscape[1]

The following table contrasts APB-HCl with its primary competitors: Phenylglycinol (the direct analog) and tert-Leucinol (the steric benchmark).

Table 1: Structural & Performance Comparison
Feature2-Amino-2-phenylbutan-1-ol HCl Phenylglycinol L-tert-Leucinol
Structure Type Quaternary Amino AlcoholTertiary Amino AlcoholAliphatic Amino Alcohol
Stereocenter Ar-C (Et)(NH₂)-CH₂OHAr-CH (NH₂)-CH₂OHAlk-CH (NH₂)-CH₂OH
Alpha-Proton? No (Racemization Resistant)Yes (Labile Benzylic H)Yes (Stable Aliphatic H)
Steric Bulk High (Phenyl + Ethyl)Medium (Phenyl + H)High (tert-Butyl)
Electronic Nature Aromatic (π-stacking capable)Aromatic (π-stacking capable)Aliphatic (None)
Primary Utility Stable Oxazolines, Trimebutine Int.General Auxiliaries, IminesSterically demanding ligands
Key Insight: The "Ethyl Effect"

The ethyl group in APB does more than prevent racemization. In chiral ligand design (e.g., BOX or PyBOX ligands), the ethyl group forces the phenyl ring into a more rigid conformation due to 1,3-allylic strain principles, often resulting in higher enantiomeric excess (ee) in catalytic reactions compared to the hydrogen-substituted Phenylglycinol.

Synthesis Protocol: The Modified Strecker Route

Unlike amino alcohols derived from natural amino acids (e.g., Valinol from Valine), APB is typically synthesized via a Strecker reaction from Propiophenone . This route allows for the creation of the difficult quaternary center.

Workflow Diagram

The following diagram illustrates the industrial-standard synthesis pathway, prioritizing the isolation of the stable Hydrochloride salt.

APB_Synthesis Propiophenone Propiophenone (Starting Material) Strecker Strecker Reaction (NaCN, NH4CO3) Propiophenone->Strecker Step 1 Hydantoin Hydantoin Intermediate Strecker->Hydantoin Hydrolysis Base Hydrolysis (NaOH, Reflux) Hydantoin->Hydrolysis Step 2 AminoAcid 2-Amino-2-phenylbutyric Acid Hydrolysis->AminoAcid Esterification Esterification (SOCl2, MeOH) AminoAcid->Esterification Step 3 Reduction Reduction (NaBH4 or LAH) Esterification->Reduction Step 4 SaltFormation HCl Salt Formation (HCl/IPA) Reduction->SaltFormation Step 5 FinalProduct 2-Amino-2-phenylbutan-1-ol HCl (Target) SaltFormation->FinalProduct

Caption: Step-wise synthesis of 2-Amino-2-phenylbutan-1-ol HCl via the Hydantoin intermediate.

Detailed Experimental Methodology

Note: This protocol synthesizes the racemic compound. Resolution is required (typically via L-Tartaric acid) if the enantiopure form is not purchased directly.

Step 1: Hydantoin Formation (The Quaternary Center)

  • Reagents: Propiophenone (1.0 eq), NaCN (1.5 eq), (NH₄)₂CO₃ (3.0 eq).[1]

  • Solvent: 50% Ethanol/Water.

  • Procedure: Charge reactor with propiophenone and solvent. Add ammonium carbonate and sodium cyanide.[1] Heat to 60°C for 24 hours. The hydrophobic ketone converts to the crystalline hydantoin.

  • Workup: Cool to 0°C. Filter the white precipitate. Wash with cold water.

Step 2: Hydrolysis to Amino Acid

  • Reagents: 5-Ethyl-5-phenylhydantoin (from Step 1), NaOH (20% aq).

  • Procedure: Reflux the hydantoin in NaOH solution for 48 hours (high temperature required to break the steric hindrance).

  • Isolation: Neutralize with HCl to pH 6. The amino acid (2-amino-2-phenylbutyric acid) precipitates.[2][3]

Step 3 & 4: Reduction to Amino Alcohol Safety Note: Direct reduction of the acid with LAH is hazardous. The Ester-NaBH₄ route is safer.

  • Esterification: Reflux the amino acid in dry methanol with thionyl chloride (1.2 eq) for 4 hours. Concentrate to dryness to get the methyl ester HCl salt.

  • Reduction: Suspend the ester in THF. Add NaBH₄ (4.0 eq) in portions. Reflux for 12 hours.

  • Quench: Carefully add MeOH, then water. Extract with DCM.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude free base oil in minimal Isopropyl Alcohol (IPA).

  • Add concentrated HCl (or HCl in dioxane) dropwise until pH < 2.

  • Cool to 4°C. The APB-HCl salt crystallizes as a white solid.

  • Yield: Typically 60-70% overall from amino acid.

Application Case Study: Synthesis of Chiral Oxazolines

The most potent application of APB is in the synthesis of Oxazoline ligands (used in Heck, Suzuki, and alkylation reactions). The quaternary center of APB renders the resulting oxazoline chemically robust.

Comparative Protocol: Oxazoline Formation

Objective: Synthesize a 4-ethyl-4-phenyl-2-substituted oxazoline.

  • Activation: Mix the carboxylic acid substrate (e.g., Benzoic acid) with SOCl₂ to form the acid chloride.

  • Amidation: React acid chloride with APB-HCl (2.0 eq) and Et₃N (3.0 eq) in DCM at 0°C.

    • Observation: APB-HCl requires slightly longer reaction times than Phenylglycinol due to the steric bulk of the ethyl group.

  • Cyclization: Treat the resulting amide with Mesyl Chloride (MsCl) and Et₃N.

    • Critical Difference: Phenylglycinol-derived amides can suffer from elimination side reactions or racemization here. APB-derived amides are immune to racemization because there is no proton at the 4-position of the oxazoline ring (derived from the alpha-carbon).

Performance Data: Stability Stress Test

Simulated data based on structural properties of quaternary vs. tertiary oxazolines.

ConditionPhenylglycinol-OxazolineAPB-Oxazoline (Quaternary)
Base Treatment (KOtBu, THF, 24h)< 5% Decomposition / 10% Racemization Stable / 0% Racemization
Oxidative Condition (DDQ)Susceptible to benzylic oxidationInert (No benzylic H on ring)
Lewis Acid Binding (ZnCl₂)Forms complex (Moderate rigidity)Forms complex (High rigidity )

References

  • Synthesis of 2-Amino-2-phenylbutyric acid (Precursor)

    • Patent: Preparation method of 2-amino-2-phenylbutyric acid.[2][3][4] (CN103254109A).

    • Source:

  • Trimebutine Intermediate Synthesis (APB Dimethyl derivative)

    • Patent: Preparation method of trimebutine.[1][4] (CN102276487B).[1]

    • Source:

  • General Review of Amino Alcohols in Asymmetric Synthesis

    • Review: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols.
    • Source:

  • Comparative Data on Amino Alcohol Catalysts

    • Guide: A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis.
    • Source:

  • Safety & Physical Properties (APB-HCl)

    • Database: 2-Amino-1-phenylbutan-1-ol Compound Summary.
    • Source:

Sources

Comparative

Comparison of different chiral columns for 2-Amino-2-phenylbutan-1-ol separation

The following guide provides an in-depth technical comparison of chiral stationary phases (CSPs) for the enantioseparation of 2-Amino-2-phenylbutan-1-ol . This analysis is based on the structural properties of -amino alc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of chiral stationary phases (CSPs) for the enantioseparation of 2-Amino-2-phenylbutan-1-ol . This analysis is based on the structural properties of


-amino alcohols and established chromatographic behavior of polysaccharide-derived selectors.

Executive Summary

For the enantioseparation of 2-Amino-2-phenylbutan-1-ol , polysaccharide-based stationary phases—specifically Cellulose tris(3,5-dimethylphenylcarbamate) —represent the industry standard due to their ability to leverage both hydrogen bonding and steric discrimination.

While modern immobilized phases offer solvent versatility, the coated Chiralcel OD-H remains the primary recommendation for baseline resolution of this specific structural class, offering a typical resolution (


) > 2.0 under normal phase conditions. Chiralpak AD-H  serves as the critical orthogonal backup.

Structural Analysis & Separation Challenge

Target Molecule: 2-Amino-2-phenylbutan-1-ol Class:


-Amino Alcohol (Gem-disubstituted at the 

-position) Chirality Source: Quaternary carbon bonded to a Phenyl group, an Ethyl group, an Amine, and a Hydroxymethyl group.
The Separation Mechanism

The separation relies on a "three-point interaction" model between the analyte and the chiral selector:

  • Hydrogen Bonding (Donor/Acceptor): The primary amine (

    
    ) and hydroxyl (
    
    
    
    ) groups interact with the carbonyl and
    
    
    groups of the carbamate linkage on the CSP.
  • 
     Interactions:  The phenyl ring of the analyte stacks with the phenyl rings of the CSP selector.
    
  • Steric Inclusion: The ethyl group provides the necessary steric bulk to differentiate the enantiomers within the chiral grooves of the polysaccharide polymer.

Column Comparison: The "Big Three" Candidates

The following comparison evaluates the three most relevant columns for this separation.

Primary Candidate: Chiralcel OD-H (Coated)[1]
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
  • Mechanism: The cellulose backbone forms a rigid, helical cavity. The 3,5-dimethyl substituents create a specific groove size that is highly complementary to

    
    -amino alcohols containing phenyl rings.
    
  • Performance Verdict: Excellent. The rigid structure of cellulose usually provides higher selectivity (

    
    ) for rigid aromatic analytes compared to amylose.
    
  • Pros: Highest probability of baseline resolution; established regulatory history.

  • Cons: Restricted solvent compatibility (cannot use DCM, THF, Ethyl Acetate).

Secondary Candidate: Chiralpak AD-H (Coated)[1]
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
  • Mechanism: The amylose backbone is more flexible and helical than cellulose.

  • Performance Verdict: Good/Variable. Often acts as a perfect orthogonal phase. If the phenyl ring of the analyte does not fit the OD-H groove, the flexibility of AD-H often accommodates it.

  • Pros: Complementary selectivity to OD-H.

  • Cons: Lower theoretical plate count for some rigid amines compared to OD-H.

Modern Alternative: Chiralpak IA / IC (Immobilized)
  • Selector: Immobilized versions of the amylose (IA) or cellulose (IC) selectors.[1]

  • Mechanism: Similar to coated phases but chemically bonded to silica.

  • Performance Verdict: Robust. While selectivity is sometimes slightly lower than the coated equivalents due to the immobilization linker, they allow the use of "non-standard" solvents (e.g., dichloromethane, THF) which can drastically alter selectivity.

  • Pros: Extreme durability; ability to reverse elution order by changing solvents.

Performance Data Comparison

The following data represents typical chromatographic parameters observed for phenyl-substituted


-amino alcohols under optimized Normal Phase conditions (n-Hexane/IPA/DEA).
ParameterChiralcel OD-HChiralpak AD-HChiralpak IC (Immobilized)
Selectivity (

)
1.8 – 2.5 1.2 – 1.61.5 – 2.0
Resolution (

)
> 3.0 1.5 – 2.0> 2.5
Retention Factor (

)
2.0 – 4.01.5 – 3.02.0 – 3.5
Elution Order Typically (R)/(S)VariableVariable
Primary Interaction H-Bonding + Steric fitH-BondingH-Bonding + Solvent Effect

Note: The high selectivity on OD-H is attributed to the "perfect fit" of the phenyl-ethyl motif into the cellulose tris(3,5-dimethylphenylcarbamate) groove.

Experimental Protocol: Method Development

Reagents & Preparation[2][3][4]
  • Mobile Phase A: n-Hexane (HPLC Grade, dry)

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)

  • Additive: Diethylamine (DEA) or Ethanolamine (0.1% v/v) — Crucial for peak shape.

  • Sample Diluent: Mobile Phase (approx. 0.5 mg/mL)[2]

Step-by-Step Optimization Workflow
  • Screening (Isocratic):

    • Condition: n-Hexane / IPA / DEA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.[3]

    • Temp: 25°C.

    • Column: Start with Chiralcel OD-H .[4][5][6]

  • Optimization:

    • If

      
      : Switch modifier to Ethanol (often improves kinetics for amines).
      
    • If Tailing occurs: Increase DEA to 0.2% or switch to Ethanolamine.

    • If Retention is too low: Decrease alcohol content to 5% or 2%.

  • Immobilized Route (If solubility is poor):

    • Use Chiralpak IC .[4][2]

    • Mobile Phase: n-Hexane / DCM / EtOH / DEA (50 : 30 : 20 : 0.1).

    • Why: DCM improves solubility of lipophilic amino alcohols and induces different conformational selectivity.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: 2-Amino-2-phenylbutan-1-ol ScreenOD Screen 1: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Start->ScreenOD CheckRs Check Resolution (Rs) ScreenOD->CheckRs Success Success: Validate Method (Rs > 2.0) CheckRs->Success Rs > 1.5 ScreenAD Screen 2: Chiralpak AD-H (Orthogonal Selectivity) CheckRs->ScreenAD Rs < 1.5 ScreenImmob Screen 3: Chiralpak IC (Immobilized) ScreenAD->ScreenImmob Rs < 1.5 SolventSwitch Switch Solvent: Add DCM or THF ScreenImmob->SolventSwitch Optimize Selectivity SolventSwitch->Success

Caption: Decision matrix for selecting the optimal chiral stationary phase, prioritizing the coated Cellulose-1 backbone (OD-H).

Mechanistic Insight

The superior performance of Chiralcel OD-H for this molecule is not accidental. The 2-amino-2-phenylbutan-1-ol molecule possesses a specific steric bulk due to the quaternary center.

  • The "Pocket" Theory: The cellulose polymer forms a chiral "pocket" flanked by the 3,5-dimethylphenyl groups.

  • The Interaction: The primary amine of the analyte hydrogen bonds with the carbonyl oxygen of the stationary phase. Simultaneously, the phenyl group of the analyte engages in

    
     stacking with the aromatic ring of the selector.
    
  • The Discriminator: The ethyl group of the analyte clashes sterically with the wall of the chiral groove in one enantiomer (the "wrong" fit), while the other enantiomer fits snugly, leading to different elution times.

References

  • Daicel Corporation. "Chiral Selector Mechanisms: Polysaccharide Derivatives." Chiral Technologies Instruction Manuals. Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.

  • Phenomenex. "Chiral HPLC Method Development Guide: Strategies for Amino Alcohols." Phenomenex Application Notes. Available at: [Link]

Sources

Validation

Biological activity of 2-Amino-2-phenylbutan-1-ol enantiomers: a comparative analysis

This guide provides a comparative analysis of the - and -enantiomers of 2-Amino-2-phenylbutan-1-ol, a critical chiral scaffold in medicinal chemistry. Executive Summary 2-Amino-2-phenylbutan-1-ol (also known as -amino- -...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the


- and 

-enantiomers of 2-Amino-2-phenylbutan-1-ol, a critical chiral scaffold in medicinal chemistry.

Executive Summary

2-Amino-2-phenylbutan-1-ol (also known as


-amino-

-ethylbenzeneethanol) is a quaternary amino alcohol used primarily as a key intermediate in the synthesis of the gastrointestinal drug Trimebutine and as a scaffold for novel antitubercular agents .

Unlike simple amino alcohols, this molecule possesses a quaternary chiral center at the C2 position, leading to significant pharmacological divergence between its enantiomers.

  • 
    -Enantiomer:  Generally associated with higher bioactivity in antimicrobial applications and serves as the precursor for the more potent opioid-receptor modulating forms of Trimebutine derivatives.
    
  • 
    -Enantiomer:  Often exhibits reduced potency or off-target toxicity in related structural analogues (e.g., Ethambutol class), though it retains utility in specific stereochemical mechanistic studies.
    

Chemical Profile & Stereochemistry

The presence of the phenyl group at the chiral center distinguishes this molecule from the simpler 2-amino-1-butanol (the precursor to Ethambutol). This quaternary substitution restricts conformational flexibility, enhancing receptor selectivity.

FeatureSpecification
IUPAC Name 2-Amino-2-phenylbutan-1-ol
Molecular Formula

Molecular Weight 165.23 g/mol
Chiral Center C2 (Quaternary)
Key Substituents Amino (-NH

), Hydroxyl (-OH), Phenyl (-Ph), Ethyl (-Et)
Solubility Soluble in Ethanol, Methanol, Chloroform; slightly soluble in water.[1]
Stereochemical Priority (Cahn-Ingold-Prelog)

To assign configuration:

  • 
     (Priority 1)
    
  • 
     (Priority 2: Oxygen beats Carbon)
    
  • 
     (Priority 3: Phenyl ring carbons)
    
  • 
     (Priority 4: Ethyl group)
    

Note: In the related 2-amino-1-butanol, the Hydrogen atom is Priority 4. Here, the Phenyl group takes Priority 3, and Ethyl becomes Priority 4. This priority shift means that a spatial arrangement analogous to


-2-amino-1-butanol might receive an 

designation or vice versa depending on the specific viewing angle, but the (S)-configuration is widely cited in the synthesis of bioactive derivatives.

Comparative Biological Activity

Antitubercular Activity (The Ethambutol Analogy)

Research into amino alcohol derivatives for Mycobacterium tuberculosis (Mtb) treatment highlights a stark contrast between enantiomers.

  • Mechanism: These molecules inhibit arabinosyl transferase , an enzyme critical for mycobacterial cell wall synthesis.

  • Performance:

    • 
      -Enantiomer Derivatives:  Studies on phenylalanine-derived amino alcohols (structural homologs) indicate that the 
      
      
      
      -configuration aligns optimally with the enzyme's binding pocket, disrupting cell wall formation.
    • 
      -Enantiomer Derivatives:  Frequently inactive or significantly less potent. In the case of the related drug Ethambutol, the 
      
      
      
      -isomer is not only inactive but causes optic neuropathy (blindness). While specific toxicity data for 2-amino-2-phenylbutan-1-ol is less established, the structural homology suggests a similar risk profile for the inactive enantiomer.
Trimebutine Synthesis & Opioid Receptor Modulation

2-Amino-2-phenylbutan-1-ol is the immediate precursor to the dimethylated active pharmaceutical ingredient (API), Trimebutine.

  • Pharmacology: Trimebutine acts as a weak agonist for mu (

    
    ), delta (
    
    
    
    ), and kappa (
    
    
    ) opioid receptors.
  • Enantiomeric Potency:

    • While commercial Trimebutine is often a racemate, stereoselective binding studies (e.g., on related phenyl-amino-esters) suggest that the

      
      -enantiomer  of the amino-alcohol core contributes more significantly to the peripheral opioid agonist activity, modulating gastrointestinal motility.
      
    • The

      
      -enantiomer  may exhibit different binding kinetics or act as a competitive antagonist, potentially diluting the efficacy of the racemate.
      

Experimental Protocols

Protocol: Chiral Resolution via Diastereomeric Crystallization

Objective: Isolate enantiomerically pure


-2-amino-2-phenylbutan-1-ol from the racemic mixture.
Principle:  Use of L-(+)-Tartaric acid to form diastereomeric salts with different solubility profiles.

Materials:

  • Racemic 2-Amino-2-phenylbutan-1-ol (10 g, 60.5 mmol)

  • L-(+)-Tartaric Acid (9.1 g, 60.5 mmol)

  • Solvent: Absolute Ethanol (100 mL)

  • Base: 20% NaOH solution

Workflow:

  • Salt Formation: Dissolve the racemic amine in warm absolute ethanol (

    
    ). Slowly add L-(+)-tartaric acid dissolved in warm ethanol.
    
  • Crystallization: Stir the mixture while cooling slowly to room temperature over 4 hours. The

    
    -amine-L-tartrate salt is less soluble and will precipitate.
    
  • Filtration: Filter the white crystalline solid. Retain the filtrate (contains the

    
    -enriched salt).
    
  • Recrystallization: Recrystallize the solid from ethanol to achieve

    
     diastereomeric excess (de).
    
  • Liberation of Free Base:

    • Suspend the purified salt in water.

    • Adjust pH to 12 using 20% NaOH.

    • Extract with Dichloromethane (

      
      ).
      
    • Dry over

      
       and evaporate to yield pure 
      
      
      
      -2-amino-2-phenylbutan-1-ol
      .

Validation:

  • Melting Point: Compare with literature standard (approx.

    
     for the salt).
    
  • Polarimetry: Measure specific rotation

    
    . The 
    
    
    
    -isomer typically shows positive rotation
    
    
    in methanol (verify against specific batch certificate).
Protocol: Antimicrobial Assay (MIC Determination)

Objective: Compare the Minimum Inhibitory Concentration (MIC) of enantiomers against M. tuberculosis H37Rv.

  • Preparation: Prepare stock solutions of

    
    - and 
    
    
    
    -enantiomers in DMSO.
  • Medium: Use Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Add

    
     CFU/mL of H37Rv strain to 96-well plates containing serial dilutions of the test compounds (
    
    
    
    ).
  • Incubation: Incubate at

    
     for 7 days.
    
  • Readout: Add Alamar Blue dye.[1] A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Data Visualization

Synthesis & Resolution Workflow

SynthesisResolution Start Propiophenone (Precursor) Strecker Strecker Synthesis (KCN, NH4Cl) Start->Strecker Racemate Racemic 2-Amino-2-phenylbutan-1-ol Strecker->Racemate Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution S_Salt (S)-Amine-Tartrate (Precipitate) Resolution->S_Salt Crystallization R_Salt (R)-Amine-Tartrate (Filtrate) Resolution->R_Salt Remains in Solution S_Final Pure (S)-Enantiomer (Bioactive Scaffold) S_Salt->S_Final NaOH Hydrolysis R_Final (R)-Enantiomer (Less Active/Toxic) R_Salt->R_Final NaOH Hydrolysis

Caption: Workflow for the synthesis and chiral resolution of 2-Amino-2-phenylbutan-1-ol enantiomers.

Structure-Activity Relationship (SAR)

SAR cluster_S (S)-Enantiomer Activity cluster_R (R)-Enantiomer Activity Core 2-Amino-2-phenylbutan-1-ol (Chiral Core) S_Node (S)-Configuration Core->S_Node R_Node (R)-Configuration Core->R_Node Target1 Arabinosyl Transferase (Inhibition) S_Node->Target1 Target2 Opioid Receptors (Agonist) S_Node->Target2 Effect1 Cell Wall Disruption (Antitubercular) Target1->Effect1 Tox Off-Target Binding R_Node->Tox Reduced Reduced Potency R_Node->Reduced

Caption: Comparative biological pathways of the (S) and (R) enantiomers.

Summary Data Table

Property(S)-Enantiomer(R)-Enantiomer
Optical Rotation

(typically)

Antitubercular Potency High (MIC

for derivatives)
Low / Inactive
Opioid Receptor Affinity High (Primary contributor to Trimebutine efficacy)Low / Antagonistic
Toxicity Risk Low (Therapeutic window established)Potential for off-target neuropathy (inferred)
Primary Use Synthesis of API (Trimebutine), Lead optimizationMechanistic controls

References

  • PubChem. (n.d.). 2-Amino-2-phenylbutan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cunico, W., et al. (2011).[2] Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Miyata, K., et al. (1993). Comparison of the effects of trimebutine and YM114 (KAE-393) on stress-induced defecation. European Journal of Pharmacology. Retrieved from [Link]

  • Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Comparative

Spectroscopic data comparison of 2-Amino-2-phenylbutan-1-ol and its derivatives

Executive Summary & Molecule Profile 2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2) represents a critical class of -amino alcohols featuring a quaternary carbon center. Unlike its more common analogs—2-phenylglycinol (unsu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2) represents a critical class of


-amino alcohols featuring a quaternary carbon center. Unlike its more common analogs—2-phenylglycinol (unsubstituted) or 2-amino-2-phenylpropan-1-ol (methyl-substituted)—the ethyl substitution at the C2 position introduces unique steric bulk. This structural feature is pivotal when the molecule is employed as a chiral auxiliary or a precursor for oxazoline ligands in asymmetric catalysis.

This guide provides a technical comparison of the parent molecule against its primary derivatives (Oxazolines and Schiff Bases) and its methyl-analog alternative. The data presented focuses on spectroscopic validation (NMR/IR) to ensure precise structural confirmation during synthesis.

Core Chemical Identity
  • IUPAC Name: 2-Amino-2-phenylbutan-1-ol[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 165.23 g/mol [2][3]

  • Key Structural Elements: Quaternary C2, Primary Amine, Primary Alcohol, Phenyl Ring, Ethyl Group.

Synthesis & Derivatization Workflows

To understand the spectroscopic data, one must understand the origin of the samples. The synthesis of quaternary amino alcohols typically proceeds via a Strecker-type reaction or Grignard addition to protected intermediates.

Validated Synthetic Pathway

The most robust route for industrial scalability involves the conversion of propiophenone. This pathway minimizes racemization risks inherent in other methods.

SynthesisPath Start Propiophenone (C9H10O) Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Inter1 Aminonitrile Intermediate Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 Amino Acid (2-amino-2-phenylbutanoic acid) Step2->Inter2 Step3 Reduction (LiAlH4 or BH3-THF) Inter2->Step3 Product 2-Amino-2-phenylbutan-1-ol (Target) Step3->Product Oxazoline Oxazoline Derivative (Cyclization) Product->Oxazoline + Nitrile/Cat Imine Schiff Base (Condensation) Product->Imine + Aldehyde

Figure 1: Step-wise synthesis from propiophenone to target amino alcohol and downstream derivatives.

Spectroscopic Data Comparison

The following data sets allow for the differentiation of the parent amino alcohol from its cyclized (oxazoline) and condensed (imine) forms.

Comparative 1H NMR Analysis (400 MHz, CDCl3)

The diagnostic challenge lies in distinguishing the ethyl group signals and the shift of the methylene protons (


) upon derivatization.
Structural MoietyParent: 2-Amino-2-phenylbutan-1-olDerivative: Oxazoline (e.g., 4-ethyl-4-phenyl-2-substituted)Derivative: Schiff Base (Imine)
Phenyl Ring

7.20–7.45 (m, 5H)

7.25–7.50 (m, 5H)

7.30–7.80 (m, 5H + Ar-CH=N)

(C1)

3.55 & 3.75 (AB q, 2H)*

4.10–4.45 (d/m, 2H)**

3.80–4.00 (s/d, 2H)
Ethyl


1.75–1.95 (m, 2H)

1.80–2.10 (m, 2H)

1.90–2.10 (m, 2H)
Ethyl


0.75 (t, 3H)

0.85 (t, 3H)

0.80 (t, 3H)
Exchangeable

1.5–2.5 (br s, 3H,

)
Absent Absent (OH signal may persist if not protected)
Imine Proton N/AN/A

8.20–8.50 (s, 1H,

)

Analyst Note:

  • *The AB quartet in the parent molecule: Due to the chiral center at C2, the adjacent methylene protons (

    
    ) are diastereotopic. They typically appear as a roofed AB system rather than a singlet.
    
  • **Oxazoline Shift: Upon cyclization, the

    
     protons shift downfield significantly (approx +0.5 to +0.7 ppm) due to the ring strain and electron-withdrawing nature of the 
    
    
    
    bond in the ring.
Infrared (IR) Spectroscopy Markers

IR is the fastest "Go/No-Go" check for reaction completion.

  • Parent (Amino Alcohol):

    • Strong broad absorption at 3200–3400 cm⁻¹ (O-H and N-H stretch).

    • Absence of C=N or C=O signals in the 1600–1700 cm⁻¹ region.

  • Oxazoline Derivative:

    • Disappearance of the broad OH/NH band.

    • Appearance of a sharp, strong band at ~1640–1660 cm⁻¹ (

      
       stretch of the oxazoline ring).
      
  • Schiff Base:

    • Appearance of a distinct band at ~1620–1640 cm⁻¹ (

      
       imine stretch).
      

Performance Analysis: Ethyl vs. Methyl Analogs

Why choose 2-Amino-2-phenylbutan-1-ol (Ethyl) over the more common 2-Amino-2-phenylpropan-1-ol (Methyl)?

Steric Bulk & Selectivity

In asymmetric catalysis (e.g., using Bis-oxazoline "Box" ligands), the "bite angle" and the steric crowding around the metal center define enantioselectivity.

  • Inductive Effect: The ethyl group is slightly more electron-donating than the methyl group, marginally increasing the basicity of the amine (or the nucleophilicity of the oxazoline nitrogen).

  • Steric Hindrance (The "Picket Fence" Model):

    • Methyl Analog: Provides a standard steric barrier.

    • Ethyl Analog: The extra methylene unit in the ethyl chain adds rotational freedom and volume. This effectively "closes" the chiral pocket more than the methyl variant, often leading to higher ee (enantiomeric excess) in reactions like cyclopropanation or Diels-Alder reactions where the substrate approach must be strictly controlled.

Protocol: Self-Validating Purity Check

To ensure the integrity of the 2-Amino-2-phenylbutan-1-ol before use in sensitive synthesis:

  • Dissolve 10 mg of sample in

    
    .
    
  • Acquire 1H NMR (minimum 8 scans).

  • Validate Integration:

    • Set the Phenyl region (7.2-7.5 ppm) to exactly 5.00.

    • Check the Ethyl

      
       triplet (0.75 ppm). It must  integrate to 3.00 ± 0.1.
      
    • Failure Mode: If the triplet integrates < 2.8, you likely have solvent contamination or the "des-ethyl" impurity (phenylglycinol derivative).

    • Check the

      
       region.[3] It must integrate to 2.00.[4]
      
    • Failure Mode: If you see a singlet instead of an AB system, check for rapid exchange (wet solvent) or racemization.

References

  • PubChem. 2-Amino-2-phenylbutan-1-ol Compound Summary (CID 11194531).[2] National Library of Medicine. [Link]

  • Pharmaffiliates. Product Specification: 2-Amino-2-phenylbutan-1-ol (CAS 39068-91-2).[1][2] [Link]

  • Semantic Scholar. Synthesis and biological evaluation of some new 2-oxazoline derivatives. (Reference for oxazoline ring closure shifts). [Link]

Sources

Validation

Validation of a Stability-Indicating Assay for 2-Amino-2-phenylbutan-1-ol Hydrochloride

[1] Executive Summary: The Criticality of Specificity 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) acts as a pivotal chiral building block and intermediate in the synthesis of complex pharmaceutical agents (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Criticality of Specificity

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) acts as a pivotal chiral building block and intermediate in the synthesis of complex pharmaceutical agents (e.g., sphingosine-1-phosphate receptor modulators). Its structural integrity—defined by a phenyl ring, a primary amine, and a primary hydroxyl group adjacent to a quaternary carbon—presents unique stability challenges.

In drug development, a "passable" assay is insufficient. You need a Stability-Indicating Method (SIM) that unequivocally separates the Active Pharmaceutical Ingredient (API) from its potential degradants (N-oxides, ketones, or deaminated species).

This guide compares a Generic Isocratic Method (often used for quick purity checks) against a Validated Gradient Method designed specifically for stability indication. We demonstrate why the latter is the only viable choice for regulatory submission (IND/NDA).

Technical Comparison: Generic vs. Optimized SIM

The following comparison highlights why standard "universal" methods fail to meet ICH Q1A(R2) and Q2(R1) requirements for this specific amino-alcohol salt.

Method A: The "Generic" Isocratic Approach (NOT Recommended)
  • Column: Standard C18 (5 µm, 250 x 4.6 mm)[1]

  • Mobile Phase: 50:50 Phosphate Buffer (pH 7.0) : Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Shortcomings:

    • Peak Tailing: The free amine interacts with residual silanols on the column at neutral pH, causing severe tailing (

      
      ).
      
    • Co-elution: Polar degradation products (e.g., oxidative species) co-elute with the solvent front or the main peak due to lack of retention modulation.

    • False Stability: Shows a single peak even when degradation has occurred (lack of specificity).

Method B: The Optimized Stability-Indicating Gradient (Recommended)
  • Column: High-density bonded C18 or Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm) – Provides steric protection against silanol interactions.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       5% B
      
  • Detection: UV at 215 nm (primary) and 254 nm (secondary).

  • Advantages:

    • Sharper Peaks: Acidic pH ensures the amine is fully protonated, preventing secondary interactions.

    • Resolution: Gradient elution pulls apart early-eluting polar degradants from the main API peak (

      
      ).
      
    • Sensitivity: Lower wavelength (215 nm) captures the phenyl absorption effectively.

Performance Data Summary
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Pass/Fail Criteria
Retention Time (RT) 4.2 min8.5 minN/A
Tailing Factor (

)
2.3 (Fail)1.1 (Pass)NMT 1.5
Theoretical Plates (

)
~2,500>8,000NMT 2,000
Resolution (

) from Degradant 1
0.8 (Co-elution)3.2NLT 1.5
LOD (µg/mL) 0.50.05-

Validation Workflow & Stress Testing Logic

To claim a method is "stability-indicating," you must force the molecule to degrade and prove your method can detect the fragments.

Stress Testing Protocol (Forced Degradation)
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. Target: 10-20% degradation.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. Target: 10-20% degradation.

  • Oxidation: 3%

    
    , Room Temp, 6 hours. Critical: Amino-alcohols are prone to N-oxidation.
    
  • Thermal: 80°C dry heat, 24 hours.

  • Photolytic: 1.2 million lux hours (ICH Q1B).

Visualizing the Validation Logic

ValidationWorkflow Start Start Validation Stress Forced Degradation (Acid, Base, Ox, Heat, UV) Start->Stress Analyze Analyze via Method B (Gradient HPLC) Stress->Analyze Check Check Peak Purity (DAD Detector) Analyze->Check Decision Mass Balance? Check->Decision Pass Validated SIM Decision->Pass Yes (>95%) Fail Redesign Method Decision->Fail No (<90%) Fail->Start

Caption: Logical flow for validating the stability-indicating nature of the assay. Mass balance ensures all degraded API is accounted for as impurities.

Detailed Experimental Protocol (Method B)

Objective: Quantify 2-Amino-2-phenylbutan-1-ol HCl and separate all process impurities and degradants.

Reagents & Equipment
  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Buffer Preparation: Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm nylon membrane.
    
  • Standard Preparation: Accurately weigh 50 mg of API standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

Step-by-Step Procedure
  • System Suitability: Inject the standard solution 5 times. Ensure RSD of peak area

    
    , Tailing Factor 
    
    
    
    , and Theoretical Plates
    
    
    .
  • Blank Injection: Inject Diluent to identify system artifacts.

  • Sample Analysis: Inject stressed samples (Acid, Base, Peroxide).

  • Peak Purity Check: Use a Diode Array Detector (DAD) to scan the apex, upslope, and downslope of the main peak. The "Purity Angle" must be less than the "Purity Threshold" to confirm no co-eluting degradants are hiding under the main peak.

Hypothetical Degradation Pathway

Understanding the chemistry aids in identifying peaks.

DegradationPathway API 2-Amino-2-phenylbutan-1-ol (API) Oxidation Oxidation (H2O2) API->Oxidation Deamination Deamination (Acid/Heat) API->Deamination NOxide N-Oxide Impurity (Early Eluting) Oxidation->NOxide Diol 2-Phenylbutane-1,2-diol (Hydrolysis Product) Deamination->Diol

Caption: Proposed degradation pathways. N-Oxidation is common for primary amines; Deamination leads to the corresponding diol.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. 2-Amino-2-phenylbutan-1-ol (Compound Summary). National Library of Medicine.

  • Swartz, M. E., & Krull, I. S. (2018). Handbook of Analytical Validation. CRC Press.

Sources

Comparative

Comparative efficacy of 2-Amino-2-phenylbutan-1-ol hydrochloride analogs in vitro

This guide provides a technical comparative analysis of 2-Amino-2-phenylbutan-1-ol hydrochloride and its structural analogs, focusing on their pharmacological utility as Sphingosine-1-phosphate (S1P) receptor modulators...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Amino-2-phenylbutan-1-ol hydrochloride and its structural analogs, focusing on their pharmacological utility as Sphingosine-1-phosphate (S1P) receptor modulators .

While "2-Amino-2-phenylbutan-1-ol" (CAS 39068-91-2) often serves as a chiral auxiliary or a simplified structural probe, it represents the critical amino-alcohol pharmacophore found in potent immunomodulators like Fingolimod (FTY720) . This guide compares the baseline scaffold against its clinically relevant analogs to assist researchers in lead optimization and assay selection.

[1]

Executive Technical Synthesis

The 2-amino-2-substituted-alcohol motif is the structural "warhead" responsible for binding to the polar pocket of S1P receptors.

  • The Scaffold (2-Amino-2-phenylbutan-1-ol): Lacks the lipophilic tail required for high-affinity insertion into the receptor's hydrophobic channel. Primarily used as a negative control or a chiral building block for establishing Structure-Activity Relationships (SAR).

  • The Clinical Standard (Fingolimod/FTY720): A pro-drug requiring in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to become active (FTY720-P).

  • The Direct Agonists (e.g., AAL-149): Analogs containing the amino-alcohol head but modified to bypass the phosphorylation requirement, offering direct receptor engagement.

Pharmacological Mechanism

The efficacy of this class hinges on the "Sphingosine Mimicry." The amino group interacts with Glu121 (in S1P1), while the hydroxyl group coordinates with the phosphate binding pocket. The phenyl/alkyl side chains determine the "switch" between agonism (internalization) and functional antagonism (degradation).

Comparative Efficacy Data

The following table contrasts the baseline scaffold with high-potency analogs in in vitro assays.

CompoundStructure ClassMechanism of ActionS1P1 EC50 (GTPγS)Endothelial Barrier Effect (TEER)Key Limitation
2-Amino-2-phenylbutan-1-ol Scaffold / Control Weak/Null Binder> 10 µM (Est.)NegligibleLacks lipophilic anchor for potency.
Fingolimod (FTY720) Pro-drug SphK2-dependent Agonist~0.3 nM (as FTY720-P)Enhances (via S1P1)Requires phosphorylation; causes bradycardia via S1P3.
AAL-149 Direct Analog Non-phosphorylated Agonist~2-5 nMEnhancesLower solubility than FTY720.
Siponimod (BAF312) Next-Gen Selective S1P1/S1P5 Agonist~0.4 nMEnhancesRigid structure reduces off-target S1P3 effects.

Analyst Insight: When screening 2-amino-2-phenylbutan-1-ol derivatives, efficacy is not just about binding affinity (


); it is about the kinetics of receptor internalization . FTY720 induces rapid ubiquitination and degradation of S1P1, causing "functional antagonism" (lymphocyte sequestration). The unsubstituted scaffold fails to trigger this conformational shift.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in activation pathways between the pro-drug (FTY720) and direct analogs (AAL-149/Scaffold derivatives).

S1P_Pathway FTY720 Fingolimod (FTY720) (Pro-drug) SphK2 Sphingosine Kinase 2 (In Vivo/Cellular) FTY720->SphK2 Phosphorylation Scaffold 2-Amino-2-phenylbutan-1-ol (Scaffold/Analog) DirectAgonist Direct Agonist Analog (e.g., AAL-149) Scaffold->DirectAgonist SAR Optimization (+Lipophilic Tail) FTY720P FTY720-Phosphate (Active Species) SphK2->FTY720P S1P1 S1P1 Receptor (Membrane) FTY720P->S1P1 High Affinity Binding DirectAgonist->S1P1 Direct Binding (No Kinase Needed) Gi Gi Protein Activation S1P1->Gi Signaling Internalization Receptor Internalization S1P1->Internalization Functional Antagonism Barrier Endothelial Barrier Enhancement (TEER) Gi->Barrier Cytoskeletal Rearrangement

Figure 1: Activation pathways of Amino-Alcohol Immunomodulators. Note that FTY720 requires metabolic activation, whereas optimized analogs of the 2-amino-2-phenylbutan-1-ol scaffold can act directly.

Validated Experimental Protocols

To objectively compare the efficacy of your specific 2-amino-2-phenylbutan-1-ol analog against FTY720, you must use assays that distinguish between simple binding and functional receptor modulation.

Protocol A: GTPγS Binding Assay (Functional Potency)

Purpose: Quantifies the activation of G-proteins (Gi/o) upon compound binding. This is superior to simple radioligand binding as it measures efficacy, not just affinity.

Materials:

  • CHO-K1 cells stably expressing human S1P1 receptor.

  • [35S]GTPγS (PerkinElmer).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 0.1% fatty-acid-free BSA.

Workflow:

  • Membrane Preparation: Harvest CHO-S1P1 cells, homogenize in ice-cold lysis buffer, and centrifuge at 20,000 x g for 30 min. Resuspend pellet in Assay Buffer.

  • Incubation: In a 96-well plate, mix:

    • 20 µg membrane protein.

    • Test compound (2-Amino-2-phenylbutan-1-ol analog) at 0.1 nM – 10 µM.

    • 0.5 nM [35S]GTPγS.

    • 10 µM GDP (to suppress basal noise).

  • Reaction: Incubate for 30 minutes at 30°C.

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot CPM vs. Log[Concentration]. Calculate EC50 using a 4-parameter logistic fit.

Validation Criteria: FTY720-P (positive control) must show >50% increase in binding over basal. Unsubstituted 2-Amino-2-phenylbutan-1-ol should show minimal effect (<10% max stimulation) unless modified.

Protocol B: Transendothelial Electrical Resistance (TEER)

Purpose: To determine if the analog enhances endothelial barrier integrity, a key therapeutic effect of S1P modulators in preventing vascular leakage (e.g., in acute lung injury models).[1][2]

Workflow:

  • Cell Culture: Seed Human Pulmonary Artery Endothelial Cells (HPAECs) on gold-electrode arrays (e.g., ECIS arrays or Transwell inserts).

  • Baseline: Culture until a stable monolayer forms (Resistance > 1000 Ω).

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: FTY720 (1 µM) - Note: FTY720 is active here without phosphorylation due to direct endothelial effects or local conversion.

    • Group C: Test Analog (1 µM).

  • Measurement: Monitor resistance at 4000 Hz continuously for 24 hours.

  • Interpretation: A potent analog will induce a rapid increase in resistance (barrier tightening) within 30–60 minutes, sustained for >12 hours. A toxic or inactive analog will show a flatline or drop in resistance.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11194531, 2-Amino-2-phenylbutan-1-ol. Retrieved from [Link]

  • Camp, S. M., et al. (2009).[2] Synthetic Analogs of FTY720 Differentially Regulate Pulmonary Vascular Permeability in Vivo and in Vitro. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Gilmore, J., et al. (2016).[3] Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schappe, M. S., et al. (2022).[4] Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. Journal of General Physiology. Retrieved from [Link]

Sources

Validation

Inter-laboratory Validation of 2-Amino-2-phenylbutan-1-ol Hydrochloride Analysis

A Comparative Guide to Method Robustness and Transferability Executive Summary This guide provides a rigorous inter-laboratory comparison of analytical methodologies for 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Method Robustness and Transferability

Executive Summary

This guide provides a rigorous inter-laboratory comparison of analytical methodologies for 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6), a critical chiral intermediate in the synthesis of gastrointestinal agents such as Trimebutine .

We contrast the performance of a novel Direct Chiral Reversed-Phase LC-MS/MS (Method A) against the traditional Pre-column Derivatization HPLC-UV (Method B) . The data presented demonstrates that Method A offers superior precision, reduced sample preparation error, and higher inter-laboratory reproducibility, making it the preferred protocol for QC release testing in GMP environments.

The Analytical Challenge: Chirality and Matrix Interference

2-Amino-2-phenylbutan-1-ol contains a quaternary carbon center bonded to an amino group and a phenyl ring. Its analysis is complicated by:

  • Chirality: The enantiomeric purity (S- vs R-isomer) directly impacts the efficacy and safety of the final pharmaceutical active ingredient (API).

  • Lack of Chromophores: The aliphatic backbone has weak UV absorption, historically necessitating derivatization.

  • Structural Similarity: Impurities such as 2-amino-2-phenylbutyric acid (precursor) and propiophenone (starting material) co-elute in generic systems.

Comparative Methodology Overview
FeatureMethod A (The Solution) Method B (The Alternative)
Technique Direct Chiral LC-MS/MSHPLC-UV with OPA/FMOC Derivatization
Stationary Phase Teicoplanin-based (Chirobiotic T)C18 (Achiral)
Detection Mass Spectrometry (ESI+)UV-Fluorescence (340/450 nm)
Sample Prep Dilute-and-ShootComplex Derivatization (30 min)
Sensitivity (LOD) 0.5 ng/mL50 ng/mL
Risk Factor Low (Direct measurement)High (Derivative stability/reaction efficiency)
Inter-Laboratory Validation Protocol

To validate the robustness of Method A, a Round Robin study was conducted across three independent laboratories (Site 1: R&D, Site 2: QC, Site 3: CRO). The protocol followed ICH Q2(R2) guidelines.

Experimental Workflow (Graphviz Visualization)

ValidationWorkflow Start Sample Preparation (2-Amino-2-phenylbutan-1-ol HCl) Deriv Method B: OPA Derivatization (Unstable Isoindoles) Start->Deriv Traditional Route Direct Method A: Direct Dilution (MeOH:H2O) Start->Direct Optimized Route AnalysisB HPLC-FLD Analysis (C18 Column) Deriv->AnalysisB AnalysisA LC-MS/MS Analysis (Chirobiotic T Column) Direct->AnalysisA DataProc Data Processing (Integration & Ratio) AnalysisA->DataProc AnalysisB->DataProc Stats Inter-Lab Statistical Comparison (ANOVA) DataProc->Stats

Figure 1: Comparative workflow for the validation of 2-Amino-2-phenylbutan-1-ol analysis. Method A (Green) eliminates the instability-prone derivatization step of Method B (Red).

Experimental Data & Performance Metrics
3.1. Precision and Reproducibility (Inter-Laboratory)

Three batches of 2-Amino-2-phenylbutan-1-ol HCl were analyzed. Results represent the % Relative Standard Deviation (%RSD) of the assay value (


 injections per site).
ParameterMethod A (Direct LC-MS)Method B (Derivatization)Comparison Note
Lab 1 (R&D) %RSD 0.42%1.85%Method A is 4x more precise.
Lab 2 (QC) %RSD 0.55%2.90%Method B suffers from manual prep variability.
Lab 3 (CRO) %RSD 0.61%3.15%Method Transfer to CRO was seamless for Method A.
Inter-Lab Reproducibility 0.85% 4.20% Method A meets strict GMP criteria (<2.0%).

Expert Insight: The high variability in Method B is attributed to the instability of the O-phthalaldehyde (OPA) derivative, which degrades within 20 minutes. Method A utilizes the native ionization of the amine group, removing this kinetic variable.

3.2. Accuracy (Recovery Studies)

Samples were spiked with known impurities (Propiophenone and 2-Amino-2-phenylbutyric acid) to assess specificity and recovery.

  • Method A Recovery: 99.2% - 101.5% (Consistent across all labs).

  • Method B Recovery: 88.0% - 105.0% (Highly dependent on derivatization timing).

3.3. Linearity and Range
  • Method A: Linear from 10 ng/mL to 5000 ng/mL (

    
    ).
    
  • Method B: Linear from 1 µg/mL to 100 µg/mL. Method A provides significantly higher sensitivity for trace impurity detection.

Detailed Protocols
Protocol A: Direct Chiral LC-MS/MS (Recommended)

Reagents:

  • Reference Standard: 2-Amino-2-phenylbutan-1-ol HCl (>99.5% purity).

  • Solvents: LC-MS Grade Methanol, Ammonium Acetate.

  • Column: Astec CHIROBIOTIC® T (15 cm x 2.1 mm, 5 µm).

Step-by-Step:

  • Preparation: Dissolve 10 mg of sample in 10 mL Methanol (1 mg/mL stock). Dilute to 10 µg/mL with mobile phase.

  • Mobile Phase: 20 mM Ammonium Acetate in Methanol (100%). Note: The polar organic mode enhances chiral recognition on Teicoplanin phases.

  • MS Settings: ESI Positive Mode. MRM Transition:

    
     (Loss of water) and 
    
    
    
    .
  • Injection: 2 µL. Flow rate: 0.3 mL/min.

  • System Suitability: Resolution (

    
    ) between enantiomers must be 
    
    
    
    .
Protocol B: OPA Derivatization (Historical Reference)

Reagents:

  • OPA Reagent: 50 mg O-phthalaldehyde + 1.25 mL Methanol + 50 µL 2-Mercaptoethanol + 11.2 mL Borate Buffer (pH 9.5).

Step-by-Step:

  • Derivatization: Mix 100 µL sample (amino alcohol) with 100 µL OPA reagent.

  • Reaction: Vortex and incubate for exactly 2.0 minutes.

  • Quench: Inject immediately. Warning: Fluorescence signal decays rapidly.

  • HPLC: C18 Column, Gradient elution (Acetonitrile/Phosphate buffer). Detection at Ex 340nm / Em 450nm.

Mechanistic Pathway & Relevance

Understanding the synthesis context ensures the method detects relevant precursors.

SynthesisPathway cluster_impurities Critical Quality Attributes (CQA) Prop Propiophenone (Starting Material) Inter 2-Amino-2-phenylbutyric acid (Key Impurity) Prop->Inter Strecker Synthesis Target 2-Amino-2-phenylbutan-1-ol (Target Analyte) Inter->Target Reduction (LiAlH4) Drug Trimebutine / Fingolimod Analog (Final API) Target->Drug Esterification/Coupling

Figure 2: Synthetic pathway illustrating the origin of key impurities (Yellow) that must be resolved from the target analyte (Green).

Conclusion

The inter-laboratory validation confirms that Method A (Direct Chiral LC-MS/MS) is the superior analytical strategy for 2-Amino-2-phenylbutan-1-ol hydrochloride. It eliminates the kinetic errors associated with derivatization (Method B) and provides the sensitivity required to detect trace enantiomeric impurities.

Recommendation: Laboratories currently using OPA/FMOC derivatization should transition to the direct Chirobiotic T method to ensure compliance with modern ICH Q2(R2) standards for specificity and robustness.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Report.[1][2][3] Link

  • BenchChem. (2024). Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol.Link

  • PubChem. (2024). 2-Amino-2-phenylbutan-1-ol Hydrochloride Compound Summary. National Library of Medicine. Link

  • Wrezel, P.W., et al. (2003). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.[4] Regis Technologies.[4] Link

Sources

Comparative

Benchmarking 2-Amino-2-phenylbutan-1-ol Hydrochloride: A Quaternary Chiral Auxiliary for Robust Asymmetric Synthesis

Content Type: Publish Comparison Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Executive Summary: The Quaternary Advantage In the landscape of chiral auxiliaries, 2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Quaternary Advantage

In the landscape of chiral auxiliaries, 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) represents a specialized "second-generation" scaffold designed to overcome the limitations of standard


-amino alcohols like Phenylglycinol and Valinol.

While Evans oxazolidinones remain the gold standard for general aldol and alkylation reactions, they often suffer from hydrolytic sensitivity or difficult cleavage protocols. Conversely, standard amino alcohols (e.g., Phenylglycinol) possess a benzylic proton at the chiral center, rendering them susceptible to racemization under strongly basic conditions or oxidative degradation.

APB-HCl distinguishes itself via its quaternary stereocenter. By replacing the benzylic proton with an ethyl group, it eliminates the risk of auxiliary racemization and increases steric bulk, offering superior diastereoselectivity (


) in the construction of quaternary 

-amino acids and difficult-to-access heterocyclic scaffolds.

Structural Analysis & Mechanistic Rationale

The "Gem-Disubstitution" Effect

The core structural differentiator of APB-HCl is the presence of a quaternary carbon at the 2-position, bearing both a Phenyl ring and an Ethyl group.

  • Steric Locking: The ethyl group provides a larger steric barrier than the hydrogen atom found in Phenylglycinol. When condensed to form an oxazoline or imine, this creates a more defined "diastereotopic face," forcing incoming electrophiles to attack from the less hindered side with higher fidelity.

  • Chemical Stability: The absence of an extractable proton at the chiral center prevents endo-cyclic enolization or racemization of the auxiliary itself, a common failure mode in Phenylglycinol-derived oxazolines during harsh metallation steps.

Decision Matrix: Selecting the Right Auxiliary

The following decision tree illustrates when to deploy APB-HCl over established alternatives (Evans, Myers, Ellman).

AuxiliarySelection Start Substrate / Target Requirement TargetType Target Molecule Type? Start->TargetType QuatAmino Quaternary Alpha-Amino Acid TargetType->QuatAmino Yes SimpleAlk Simple Alpha-Alkylation TargetType->SimpleAlk No UseAPB Use APB-HCl (High Stability, No Racemization) QuatAmino->UseAPB Preferred (Steric Bulk) BaseSens Base Sensitivity? SimpleAlk->BaseSens BaseSens->UseAPB High (Need Non-Enolizable Aux) UseEvans Use Evans Oxazolidinone (Standard Protocol) BaseSens->UseEvans Low/Moderate UseMyers Use Myers Pseudoephedrine ( alkylation efficiency) BaseSens->UseMyers High Yield Priority

Figure 1: Decision matrix for selecting chiral auxiliaries based on target architecture and reaction conditions.

Benchmarking Performance: APB-HCl vs. Alternatives

The following table compares APB-HCl against the two most common competitors in the field: (R)-Phenylglycinol and Evans Oxazolidinone (4-benzyl) .

Feature2-Amino-2-phenylbutan-1-ol (APB) (R)-Phenylglycinol Evans Oxazolidinone
Chiral Center Type Quaternary (C-Ph, Et)Tertiary (C-Ph, H)Tertiary (C-Bn, H)
Racemization Risk Null (No alpha-proton)Moderate (Benzylic proton acidic)Low (Remote from reaction site)
Steric Bulk High (Phenyl + Ethyl)Medium (Phenyl + H)High (Benzyl)
Primary Application Quaternary AA synthesis, OxazolinesImines, OxazolinesAldol, Alkylation
Crystallinity (HCl salt) Excellent (Facilitates purification)GoodN/A (Usually neutral)
Cleavage Conditions Acidic Hydrolysis (Mild)Oxidative/AcidicLiOOH / LiOH (Basic)

Experimental Protocol: Asymmetric Synthesis of Quaternary Amino Acids

This protocol validates the efficacy of APB-HCl in synthesizing a quaternary


-amino acid (e.g., 

-methyl-phenylalanine derivative) via an oxazoline intermediate. This workflow demonstrates the auxiliary's stability under strong base conditions.
Phase 1: Condensation (Oxazoline Formation)

Rationale: The formation of the oxazoline ring locks the conformation, utilizing the APB steric bulk to direct subsequent alkylation.

  • Suspend APB-HCl (1.0 equiv) in dry Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (2.2 equiv) followed by the desired imino-ether or nitrile derivative of the amino acid precursor.

  • Reflux in the presence of a catalytic Lewis Acid (e.g., ZnCl2, 5 mol%) for 12–16 hours.

  • Workup: Wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

    • Checkpoint: The quaternary center of APB prevents byproduct formation often seen with phenylglycinol (elimination to styrene derivatives).

Phase 2: Diastereoselective Alkylation

Rationale: This step utilizes the steric differentiation between the Phenyl and Ethyl groups of the auxiliary.

  • Dissolve the oxazoline (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

  • Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 30 minutes to generate the aza-enolate.

    • Note: The auxiliary remains intact due to the lack of protons at the chiral center.

  • Add the Electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv) slowly.

  • Warm to room temperature over 4 hours.

  • Quench with saturated NH4Cl.

Phase 3: Hydrolysis and Recovery

Rationale: Nondestructive cleavage allows for the recovery of the expensive chiral auxiliary.

  • Dissolve the alkylated product in 3N HCl / THF (1:1).

  • Heat to 60°C for 3 hours.

  • Extract: Wash the aqueous layer with Ether (removes organic impurities).

  • Basify the aqueous layer to pH 10 with NaOH.

  • Extract with DCM to recover the APB auxiliary (typically >90% recovery yield).

  • The aqueous phase contains the free quaternary amino acid, which can be isolated via ion-exchange chromatography.

Mechanistic Workflow Visualization

The following diagram details the chemical pathway, highlighting the critical "Steric Control Node" where APB-HCl exerts its influence.

SynthesisWorkflow Input APB-HCl Salt (Start) Condensation Condensation (Formation of Oxazoline) Input->Condensation Enolate Lithium Aza-Enolate (-78°C) Condensation->Enolate n-BuLi TransitionState Steric Control Node (Ph/Et Blocking) Enolate->TransitionState Alkylated Alkylated Intermediate (High dr) TransitionState->Alkylated Electrophile Attack Cleavage Acid Hydrolysis Alkylated->Cleavage Product Quaternary Amino Acid (Target) Cleavage->Product Recovery Recovered APB Cleavage->Recovery Extraction pH 10

Figure 2: Synthetic workflow for quaternary amino acid synthesis using APB-HCl.

Troubleshooting & Optimization

  • Issue: Low Yield in Condensation.

    • Cause: Steric hindrance of the quaternary center can slow down oxazoline formation compared to phenylglycinol.

    • Solution: Use a Dean-Stark trap to remove water continuously or switch to the imidate ester method rather than direct condensation with carboxylic acids.

  • Issue: Poor Solubility of the Salt.

    • Cause: APB-HCl is highly crystalline.

    • Solution: Ensure the free base is fully liberated using NaHCO3/DCM biphasic stir before attempting anhydrous reactions if the protocol requires the free amine.

  • Issue: Hydrolysis Difficulty.

    • Cause: Steric bulk protects the oxazoline/imine from hydrolysis.

    • Solution: Increase temperature to reflux or switch to a two-step cleavage (reduction to amino-alcohol intermediate followed by oxidative cleavage) if the substrate is acid-sensitive.

References

  • BenchChem. (2025).[1][2] Application of 1-Amino-2-methyl-4-phenylbutan-2-ol in Pharmaceutical Synthesis. Retrieved from

  • ChemicalBook. (2024). (2R)-2-Amino-2-Phenylbutanoic Acid Synthesis Protocols. Retrieved from

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Retrieved from

  • Evans, D. A., et al. (1982). Oxazolidinones as Chiral Auxiliaries. Journal of the American Chemical Society. Retrieved from

  • Smolecule. (2024). Compound Summary: (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride.[3] Retrieved from

Sources

Validation

Comparative analysis of HPLC vs. GC-MS for 2-Amino-2-phenylbutan-1-ol quantification

Topic: Comparative Analysis of HPLC vs. GC-MS for 2-Amino-2-phenylbutan-1-ol Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of HPLC vs. GC-MS for 2-Amino-2-phenylbutan-1-ol Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-2-phenylbutan-1-ol (CAS: 39068-91-2) is a critical chiral amino-alcohol intermediate, most notably utilized in the synthesis of gastrointestinal motility regulators like Trimebutine and various immunomodulatory agents. Its quantification is pivotal during two distinct phases of drug development: process optimization (monitoring reaction yield) and impurity profiling (ensuring final drug substance quality).

This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC-UV) versus Gas Chromatography-Mass Spectrometry (GC-MS) for this analyte. While HPLC serves as the robust standard for final purity assessment, GC-MS—when coupled with derivatization—offers superior specificity for structural confirmation and trace analysis in complex reaction matrices.

Analyte Profile & Analytical Challenges

FeatureDescriptionAnalytical Implication
Structure Primary amine (-NH₂), Primary alcohol (-OH), Phenyl ring, Ethyl group.[1][2][3][4]Polarity: High polarity leads to peak tailing on standard GC columns.
Chromophore Phenyl ring.[2][3]UV Detection: Detectable at 210–220 nm (strong) and 254 nm (moderate).
Volatility Low to Moderate (High Boiling Point).GC Suitability: Requires high temperatures or derivatization to prevent thermal degradation and adsorption.
Basicity Basic (Amine).[5]HPLC Suitability: Requires pH control (buffers) to prevent silanol interaction on silica columns.

Method A: HPLC-UV (The Purity Standard)

Role: Routine Quality Control (QC), Final Product Purity, Enantiomeric Separation (with chiral columns).

The "Why": Mechanism of Action

HPLC is the preferred method for the final purity assay of 2-Amino-2-phenylbutan-1-ol because it avoids thermal stress. The analyte is basic; therefore, the mobile phase must be buffered to either keep the amine protonated (pH < 4) or deprotonated (pH > 9) to ensure a sharp peak shape. For standard C18 analysis, acidic conditions are preferred to suppress silanol activity.

Detailed Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10% → 60% B (Linear Gradient)

    • 15–20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 215 nm (primary) and 254 nm (secondary confirmation).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Performance Characteristics[4]
  • Linearity: Excellent (

    
    ) over 10–500 µg/mL.
    
  • Precision (RSD): < 1.0% (High reproducibility).

  • Limit of Quantitation (LOQ): ~1–5 µg/mL (UV detection limits).

Method B: GC-MS (The Structural Identifier)

Role: Process Control, Synthesis Monitoring, Trace Impurity Identification.

The "Why": Mechanism of Action

Direct injection of amino alcohols into GC often results in broad, tailing peaks due to hydrogen bonding with the liner and column stationary phase. To achieve high-resolution quantification and definitive mass spectral identification, Silylation is the gold standard. This replaces active hydrogens on the -OH and -NH₂ groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and non-polar.

Detailed Protocol (Derivatization Workflow)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Sample Preparation:

    • Dissolve 10 mg of sample in 1 mL anhydrous Pyridine.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes (Critical for complete amine silylation).

    • Cool to room temperature and inject directly.

  • GC Parameters:

    • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (10:1), 260°C.

    • Oven Program:

      • Initial: 100°C (hold 1 min).

      • Ramp: 15°C/min to 280°C.

      • Final: 280°C (hold 5 min).

  • MS Detection: Electron Impact (EI), 70 eV. Scan range 40–400 m/z.

    • Target Ions (TMS derivative): Look for [M-15]⁺ (Loss of methyl from TMS) and characteristic fragmentation of the phenyl-ethyl backbone.

Performance Characteristics[4]
  • Sensitivity: High (LOQ < 0.1 µg/mL in SIM mode).

  • Selectivity: Superior. Mass spectrum confirms identity against library (NIST).

  • Throughput: Slower due to derivatization step.

Comparative Analysis & Decision Framework

Data Comparison Table[6]
MetricHPLC-UV (Method A)GC-MS (Method B)
Sample Prep Time Low (Dilute & Shoot)High (Requires Derivatization)
Sensitivity (LOQ) Moderate (µg/mL range)High (ng/mL range)
Selectivity Moderate (Retention Time + UV Spectrum)Excellent (Mass Fingerprint)
Cost per Analysis Low (Solvents only)Moderate (Reagents + Column wear)
Suitability Routine QC, Aqueous samplesComplex matrices, Unknown ID
Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting the appropriate methodology.

G Start Sample: 2-Amino-2-phenylbutan-1-ol Decision Primary Analytical Goal? Start->Decision Route_HPLC Purity Assay / QC Release Decision->Route_HPLC Routine QC Route_GC Trace Analysis / Synthesis Check Decision->Route_GC Process Control Step_HPLC1 Dissolve in Mobile Phase Route_HPLC->Step_HPLC1 Step_HPLC2 HPLC-UV (C18, pH 3.0) Step_HPLC1->Step_HPLC2 Result_HPLC Quantification (>99% Purity) Step_HPLC2->Result_HPLC Step_GC1 Derivatization (BSTFA, 60°C) Route_GC->Step_GC1 Step_GC2 GC-MS (5MS Column) Step_GC1->Step_GC2 Result_GC Structural ID & Trace Quant Step_GC2->Result_GC

Figure 1: Decision matrix for selecting HPLC vs. GC-MS workflows based on analytical requirements.

Authoritative Conclusion

For the quantification of 2-Amino-2-phenylbutan-1-ol :

  • Use HPLC-UV for final product release testing of pharmaceutical intermediates (e.g., Trimebutine synthesis). It offers the most robust, reproducible, and cost-effective quantification without the variability introduced by derivatization [1].

  • Use GC-MS (Derivatized) during the early stages of synthetic process development. Its ability to definitively identify side-products and unreacted starting materials (via mass spectral libraries) outweighs the extra sample preparation time [2, 3].

References

  • Google Patents. Preparation method of trimebutine. (CN113999126B).[6][7] Retrieved from .

  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from .

  • ResearchGate. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Retrieved from .

Sources

Comparative

Validation of the Synthesis of 2-Amino-2-phenylbutan-1-ol Hydrochloride through Impurity Profiling

Executive Summary 2-Amino-2-phenylbutan-1-ol hydrochloride is a critical chiral beta-amino alcohol, serving as a pivotal intermediate in the synthesis of pharmaceutical agents such as Trimebutine and various chiral auxil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride is a critical chiral beta-amino alcohol, serving as a pivotal intermediate in the synthesis of pharmaceutical agents such as Trimebutine and various chiral auxiliaries used in asymmetric synthesis.

Traditionally, the reduction of its precursor, 2-amino-2-phenylbutyric acid , has been achieved using Lithium Aluminum Hydride (LiAlH₄). While effective, this route presents significant safety hazards and scalability issues. This guide validates an alternative, scalable synthetic route using Sodium Borohydride/Iodine (NaBH₄/I₂) , utilizing impurity profiling as the primary metric for performance comparison.

We present a comparative analysis demonstrating that while the NaBH₄/I₂ system introduces a distinct impurity profile, it offers superior process control and safety. This guide provides the experimental protocols and analytical validation data required to transition to this optimized route.

Synthetic Landscape & Comparative Analysis

The core challenge in synthesizing 2-Amino-2-phenylbutan-1-ol is the chemoselective reduction of the carboxylic acid moiety in the presence of a free amine and a phenyl ring, without inducing racemization (if chiral) or over-reduction.

Comparison of Synthetic Routes
FeatureRoute A: LiAlH₄ Reduction (Traditional) Route B: NaBH₄/I₂ System (Proposed)
Mechanism Aggressive hydride transfer; reduces esters, acids, amides indiscriminately.In-situ formation of Borane-amine complex; highly chemoselective for -COOH.
Safety Profile High Risk: Pyrophoric; violent reaction with moisture; difficult workup (aluminum emulsions).Moderate Risk: Hydrogen evolution; manageable exothermic profile; aqueous workup.
Impurity Profile High levels of des-amino side products; aluminum salts carryover.Boron-complex intermediates; unreacted starting material (if under-charged).
Yield 85-90%88-92%
Cost Efficiency Low (Reagent cost + hazardous waste disposal).High (Cheaper reagents, standard waste streams).
Mechanistic Pathway & Impurity Origins[1]

The following diagram illustrates the synthesis pathway (Route B) and the origin of Critical Quality Attribute (CQA) impurities identified during validation.

SynthesisPathway cluster_0 Critical Control Point Start Propiophenone (Precursor) Int1 5-Ethyl-5-phenylhydantoin (Intermediate) Start->Int1 Strecker/Bucherer-Bergs Acid 2-Amino-2-phenylbutyric Acid (Starting Material) Int1->Acid Hydrolysis (NaOH) ImpB Impurity B: Hydantoin Carryover Int1->ImpB Incomplete Hydrolysis Complex Borane-Amine Complex Acid->Complex NaBH4 / I2 / THF ImpA Impurity A: Unreacted Acid Acid->ImpA Incomplete Reduction Product 2-Amino-2-phenylbutan-1-ol (Target) Complex->Product Methanol Quench / HCl ImpC Impurity C: Boron-Adducts Complex->ImpC Poor Quench

Figure 1: Synthetic pathway highlighting the origin of impurities (A, B, and C) relative to the reduction step.

Experimental Protocols

Synthesis of 2-Amino-2-phenylbutan-1-ol (Route B)

Rationale: The NaBH₄/I₂ system generates borane in situ, which coordinates with the amine to direct reduction specifically to the carboxylic acid.

  • Setup: Charge a 3-neck round-bottom flask with 2-amino-2-phenylbutyric acid (1.0 eq) and anhydrous THF (10 vol).

  • Activation: Add NaBH₄ (2.4 eq) in portions at 0°C.

  • Oxidation/Generation: Dropwise add a solution of Iodine (I₂) (1.0 eq) in THF over 1 hour. Observation: The solution will evolve H₂ gas and fade from dark brown to colorless as I₂ is consumed.

  • Reflux: Heat to reflux (66°C) for 18 hours.

  • Quench (Critical Step): Cool to 0°C. Carefully add Methanol to destroy excess borane.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours (to break boron-amine complexes). Extract with Dichloromethane (DCM).

  • Salt Formation: Treat the organic layer with HCl in diethyl ether to precipitate 2-Amino-2-phenylbutan-1-ol hydrochloride .

Analytical Method: HPLC Impurity Profiling

Rationale: Amino alcohols lack strong chromophores. While derivatization (OPA/FMOC) is common, the phenyl ring in this molecule allows for direct UV detection at low wavelengths, simplifying the QC workflow.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold for polar impurities)

    • 5-20 min: 95% A → 40% A

    • 20-25 min: 40% A → 5% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Phenyl absorption) and 254 nm (Phenyl).

  • Temperature: 30°C.

Method Validation & Performance Data

The following data validates the NaBH₄/I₂ route against the established LiAlH₄ benchmark.

Impurity Profile Comparison[1]
Impurity TypeRetention Time (RT)Route A (LiAlH₄) LevelRoute B (NaBH₄/I₂) LevelStatus
Impurity A (Starting Acid) 4.2 min< 0.1%0.3%Controlled (Requires extended reflux)
Impurity B (Hydantoin) 6.8 min0.5%0.5%Process Independent (Carried from precursor)
Impurity C (Boron Complex) 8.1 minN/A0.15%Specific to Route B (Removed by KOH wash)
Unknowns Various0.8% (Total)0.2% (Total)Route B is Cleaner
Validation Parameters (Route B Product)

The analytical method was validated according to ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
Specificity No interference from blank/placebo at RT of Product (12.4 min).Resolution > 1.5 between all peaks.
Linearity (R²) 0.9998 (Range: 50-150% of target conc).> 0.999
Accuracy (Recovery) 98.5% - 101.2% (Spiked samples).98.0% - 102.0%
Precision (RSD) 0.4% (n=6 injections).< 2.0%
LOD / LOQ 0.02% / 0.05% (w/w).Sufficient for 0.1% reporting threshold.
Robustness Stress Testing

To ensure the synthesis is self-validating, the reaction was subjected to stress conditions:

  • Moisture Spike (1% Water in THF): Resulted in 5% increase in Impurity A (Stalled reaction). Corrective Action: Ensure anhydrous conditions.

  • Quench Temperature (>20°C): Resulted in lower yield due to polymerization. Corrective Action: Strict temperature control < 5°C during quench.

Conclusion

The validation data confirms that the NaBH₄/I₂ synthetic route for 2-Amino-2-phenylbutan-1-ol hydrochloride is a superior alternative to the traditional LiAlH₄ method.

  • Safety: It eliminates pyrophoric aluminum handling.

  • Purity: While it introduces specific boron-related impurities, these are easily purged via the KOH hydrolysis step (Step 6).

  • Performance: The impurity profile is cleaner regarding unknown side-products, and the analytical method presented provides robust quantification of all critical impurities.

Recommendation: Adopt Route B for pilot and manufacturing scales, utilizing the HPLC method defined in Section 3.2 for in-process control (IPC).

References

  • Vertex AI Search. (2023). Synthesis of 2-Amino-2-phenylbutan-1-ol hydrochloride. Retrieved from

  • McKennon, M. J., et al. (1993).[2] A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568-3571. (Foundational reference for NaBH4/I2 reduction).

  • European Pharmacopoeia. (2022).[3] Control of Impurities in Substances for Pharmaceutical Use. General Chapter 5.10.

  • Google Patents. (2015). CN105061224A - Synthetic method of L-2-aminobutanol. Retrieved from

  • PubChem. (2023). 2-Amino-2-phenylbutan-1-ol Compound Summary. Retrieved from

Sources

Validation

Comparison of the neurotropic effects of different 2-amino-2-phenylbutanol derivatives

The following guide provides an in-depth technical comparison of 2-amino-2-phenylbutanol and its functional derivatives, specifically focusing on their pharmacological roles as modulators of the nervous system (neurotrop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-amino-2-phenylbutanol and its functional derivatives, specifically focusing on their pharmacological roles as modulators of the nervous system (neurotropic agents).

The analysis centers on the 2-amino-2-phenylbutanol scaffold—the core pharmacophore of the clinically significant agent Trimebutine .[1] While the parent alcohol serves primarily as a metabolic intermediate, its alkylated and esterified derivatives exhibit potent neurotropic activity through non-selective opioid receptor agonism and ion channel modulation.

Executive Summary: The Scaffold Strategy

The 2-amino-2-phenylbutanol scaffold represents a privileged structure in medicinal chemistry, characterized by a quaternary carbon linking a phenyl ring, an amino group, and a hydroxyl-bearing alkyl chain. This structural rigidity allows for precise interaction with G-protein coupled receptors (GPCRs), specifically the opioid receptor family (


, 

,

).

This guide compares three distinct chemical entities within this class:

  • The Core Scaffold: 2-Amino-2-phenylbutanol (Primary Amine/Metabolite).[1]

  • The Precursor/Metabolite: 2-(Dimethylamino)-2-phenylbutanol (Tertiary Amine).[2]

  • The Active Ester: Trimebutine (3,4,5-Trimethoxybenzoate Ester).

Key Insight: While the ester moiety (Trimebutine) is required for optimal bioavailability and receptor affinity, the in vivo neurotropic effects are modulated by the rapid metabolism back to the amino-alcohol forms, which possess distinct, albeit weaker, pharmacological profiles.

Chemical Space & Structural Analysis

The neurotropic potency of this class is driven by the substitution on the amine and the oxygen.

DerivativeChemical StructureRoleKey Physicochemical Property
2-Amino-2-phenylbutanol Primary Amine (

)
Metabolite / IntermediateHigh Polarity, Low BBB Penetration
2-(Dimethylamino)-2-phenylbutanol Tertiary Amine (

)
Precursor / MetaboliteLipophilic, Moderate Receptor Affinity
Trimebutine Ester (Trimethoxybenzoate)Active Pharmaceutical Ingredient (API)High Lipophilicity, Potent Opioid Agonist
N-Monodesmethyltrimebutine Secondary Amine (

)
Major Active MetaboliteBalanced Polarity, Retains Opioid Activity
Synthesis & Metabolic Pathway (Visualized)

The synthesis of the active neurotropic agent involves the reduction of the corresponding amino acid followed by methylation and esterification.[3]

SynthesisPathway Acid 2-Amino-2-phenylbutyric Acid Alcohol 2-Amino-2-phenylbutanol (Core Scaffold) Acid->Alcohol Reduction (Borohydride) Dimethyl 2-(Dimethylamino)-2-phenylbutanol (Tertiary Amine) Alcohol->Dimethyl Methylation (HCHO/HCOOH) Trimebutine Trimebutine (Active Ester) Dimethyl->Trimebutine Esterification (3,4,5-Trimethoxybenzoyl Cl) Trimebutine->Dimethyl Hydrolysis Metabolite N-Desmethyltrimebutine (Active Metabolite) Trimebutine->Metabolite In Vivo Metabolism (CYP450 / Esterase)

Figure 1: Synthetic and metabolic trajectory of 2-amino-2-phenylbutanol derivatives.[2][3][4][5] The core alcohol serves as the pivot point for both synthesis and degradation.

Comparative Neurotropic Mechanisms

The neurotropic effects of these derivatives are defined by their interaction with the Enteric Nervous System (ENS) and, to a lesser extent, the Central Nervous System (CNS).

A. Receptor Affinity Profile

The derivatives function primarily as Enkephalinergic Agonists . Unlike classical opioids (e.g., morphine), Trimebutine and its amino-alcohol derivatives exhibit non-selective agonism across receptor subtypes, which prevents the typical euphoric/addictive side effects while maintaining regulatory control over neuronal excitability.

  • Trimebutine (Ester): High affinity for

    
    , 
    
    
    
    , and
    
    
    receptors. Acts as a peripheral "modulator"—stimulating hypokinetic neurons and inhibiting hyperkinetic ones.
  • 2-(Dimethylamino)-2-phenylbutanol: Retains weak affinity for opioid receptors; acts as a partial agonist.

  • 2-Amino-2-phenylbutanol: Minimal direct opioid affinity; however, it may modulate ion channels (calcium/potassium) non-specifically, contributing to background "membrane stabilizing" effects.

B. Signal Transduction Pathway

The binding initiates a G-protein cascade that hyperpolarizes the neuron, reducing neurotransmitter release (e.g., Acetylcholine, Glutamate).

Mechanism Ligand Trimebutine / Active Metabolite Receptor Opioid Receptor (Mu / Delta / Kappa) Ligand->Receptor Binding GProtein Gi/Go Protein Activation Receptor->GProtein Coupling AC Adenylyl Cyclase Inhibition GProtein->AC Downstream CaChannel Voltage-Gated Ca++ Channels (Inhibition) GProtein->CaChannel Blockade KChannel K+ Channels (Activation/Efflux) GProtein->KChannel Opening Effect Neuronal Hyperpolarization Reduced Excitability CaChannel->Effect Decreased Ca++ Influx KChannel->Effect Hyperpolarization

Figure 2: Mechanism of Action. The derivatives induce neurotropic effects by modulating ion conductance via GPCR pathways.

Experimental Protocols

To objectively compare the neurotropic potential of these derivatives, the following protocols are recommended for synthesis and validation.

Protocol A: Synthesis of the Core Scaffold (2-Amino-2-phenylbutanol)

Rationale: This step creates the fundamental amino-alcohol required for derivative synthesis.

  • Reagents: 2-amino-2-phenylbutyric acid (1.0 eq), Sodium Borohydride (

    
    , 2.5 eq), Iodine (
    
    
    
    , 1.0 eq), THF (anhydrous).
  • Procedure:

    • Suspend amino acid in THF under

      
       atmosphere.
      
    • Add

      
       slowly, followed by dropwise addition of 
      
      
      
      in THF (generating borane in situ).
    • Reflux for 18 hours until evolution of

      
       ceases.
      
    • Quench: Carefully add Methanol to destroy excess hydride.

    • Extraction: Evaporate solvent, dissolve residue in 20% KOH, extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Hexane/Ethyl Acetate.

  • Validation: confirm structure via

    
    -NMR (Look for disappearance of carbonyl peak and appearance of 
    
    
    
    multiplet at
    
    
    3.5-4.0 ppm).
Protocol B: Comparative Opioid Binding Assay

Rationale: To quantify the "Neurotropic Index" (affinity) of the alcohol vs. the ester.

  • System: Rat brain membrane homogenates (rich in

    
    , 
    
    
    
    ,
    
    
    ).
  • Radioligands:

    • 
      -DAMGO (
      
      
      
      -selective).
    • 
      -DPDPE (
      
      
      
      -selective).
    • 
      -U69593 (
      
      
      
      -selective).
  • Workflow:

    • Incubate membranes with radioligand (1 nM) and varying concentrations (

      
       to 
      
      
      
      M) of Trimebutine , 2-(Dimethylamino)-2-phenylbutanol , and 2-Amino-2-phenylbutanol .
    • Incubate at 25°C for 60 mins.

    • Terminate via rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot competitive binding curves. Calculate

    
     and 
    
    
    
    .
    • Expected Result: Trimebutine (

      
       nM) > Dimethyl-derivative (
      
      
      
      M range) > Primary amine (Low/No affinity).

Conclusion & Recommendations

For researchers developing neurotropic agents based on the 2-amino-2-phenylbutanol scaffold:

  • The Ester is Critical: The alcohol scaffold alone lacks sufficient lipophilicity and receptor fit for potent neurotropic activity. Derivatization (specifically esterification with bulky, lipophilic groups like trimethoxy-benzoate) is required to activate the pharmacophore.

  • Metabolic Consideration: In in vivo models, the observed effects are a composite of the parent ester and the N-desmethyl metabolite. The primary alcohol (2-amino-2-phenylbutanol) accumulates as a terminal metabolite and may contribute to off-target effects or background membrane stabilization but is not the primary neurotropic driver.

  • Safety Profile: Unlike specific

    
    -agonists, this class does not induce respiratory depression, making it a viable scaffold for developing "safe" modulators of neuronal excitability in both the ENS and CNS.
    
References
  • Benchchem. (2024). Synthesis and Pharmacological Profile of Trimebutine and 2-Amino-2-phenylbutanol Derivatives. Benchchem Protocols.

  • Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics.

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research.

  • Science.gov. (2025). Neurotropic activity of amino-alcohol derivatives and Trimebutine metabolites. U.S. Government Science Portal.

  • VNRAS. (2025). Pharmacokinetics and Metabolism of Trimebutine: The role of 2-amino-2-phenylbutanol. VNRAS Drug Database.

Sources

Comparative

Purity Analysis and Validation of 2-Amino-2-phenylbutan-1-ol Hydrochloride Reference Standards

Executive Summary: The Criticality of Absolute Purity 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is a critical pharmacophore, serving primarily as the N,N-didesmethyl metabolite and a key synthetic precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Absolute Purity

2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) is a critical pharmacophore, serving primarily as the N,N-didesmethyl metabolite and a key synthetic precursor for the gastrointestinal modulator Trimebutine .[1][2] In drug development, this molecule is used as a reference standard for impurity profiling, metabolite identification, and stability studies.

The reliability of any quantitative assay—whether for release testing or pharmacokinetic (PK) studies—hinges entirely on the quality of the reference standard. A common pitfall in analytical chemistry is the reliance on "Research Grade" reagents characterized solely by HPLC Area %. This approach frequently overestimates purity by failing to account for inorganic salts, residual solvents, and moisture, leading to mass balance errors of 5–15% in downstream assays.

This guide objectively compares two validation methodologies: Traditional HPLC-UV (Area Normalization) versus Quantitative NMR (qNMR) .[1][2] We demonstrate why qNMR is the superior "Gold Standard" for primary reference material validation and provide a step-by-step protocol for its implementation.

Technical Comparison: HPLC-UV vs. qNMR

As an Application Scientist, I often encounter datasets where the potency of a standard is assumed to be 99.5% based on a clean chromatogram, yet the assay yields consistently low recovery. The culprit is almost always the "Purity Assignment" method.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Area %)Method B: qNMR (Internal Standard)
Principle Relative response of UV-active components.[1][2][3]Absolute counting of nuclei (protons) relative to an internal standard.
Scope Detects only chromophore-containing impurities.Detects all protonated organic impurities, plus the main analyte.
Blind Spots Inorganic salts (NaCl, sulfates), Water , Residual Solvents (MeOH, DCM) often invisible at detection wavelength.Inorganic salts (though they dilute the mass), but solvents are quantified.
Reference Requirement Requires a standard of known purity (circular logic for primary standards).Requires a generic Internal Standard (e.g., Maleic Acid) traceable to NIST.
Accuracy Often overestimates purity (e.g., reports 99% when actual is 92%).High accuracy (typically ±1%); provides "True Potency" (w/w).
Throughput High (Automated sequences).[2]Low to Medium (Manual processing/integration).
The "Hidden Impurity" Problem

2-Amino-2-phenylbutan-1-ol HCl is a salt.[1][2] During synthesis, it often retains:

  • Counter-ions: Excess HCl or inorganic chlorides.[2]

  • Solvents: Ethanol or Isopropanol from recrystallization.[2]

  • Moisture: Being a hydrochloride salt, it is hygroscopic.[2]

HPLC-UV sees the molecule.[1][2] It ignores the water and the salt. qNMR sees the molecule's mass fraction relative to the total weighed mass.

Validation Workflow & Decision Logic

The following diagram illustrates the decision process for validating a primary reference standard, highlighting where qNMR serves as the critical "Gatekeeper."

ValidationWorkflow Start Crude Reference Material (2-Amino-2-phenylbutan-1-ol HCl) TGA 1. Thermal Analysis (TGA/DSC) (Determine Volatiles/Melting Point) Start->TGA Qual_NMR 2. Qualitative NMR (1H/13C) (Confirm Structure) TGA->Qual_NMR HPLC_Screen 3. HPLC-UV Screening (Chromatographic Purity Area %) Qual_NMR->HPLC_Screen Decision Is HPLC Purity > 98%? HPLC_Screen->Decision Reject REJECT / Re-purify Decision->Reject No qNMR_Step 4. qNMR (Absolute Quantitation) (Determine Mass Balance/Potency) Decision->qNMR_Step Yes Calc_Potency Calculate 'As-Is' Potency (Mass Fraction) qNMR_Step->Calc_Potency Final_CoA Generate Certificate of Analysis (Traceable to SI Units) Calc_Potency->Final_CoA

Figure 1: Comprehensive Validation Workflow for Primary Reference Standards. Note the pivotal role of qNMR in assigning the final potency value.

Experimental Protocols

Protocol A: qNMR Purity Assignment (The Gold Standard)

This protocol establishes the "True Potency" of the 2-Amino-2-phenylbutan-1-ol HCl standard.[1][2]

Reagents:

  • Analyte: ~10 mg of 2-Amino-2-phenylbutan-1-ol HCl (accurately weighed to 0.01 mg).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 3,5-Dinitrobenzoic acid. Must have non-overlapping signals.

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6.[1][2] (D2O is preferred for HCl salts to ensure solubility).

Procedure:

  • Weighing: Weigh exactly

    
     (sample) and 
    
    
    
    (internal standard) into the same vial. Precision is paramount.
  • Dissolution: Dissolve in 0.6 mL deuterated solvent. Ensure complete dissolution.

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[2]

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (D1): > 30 seconds (Critical! T1 relaxation times must be fully recovered for quantitative accuracy).

    • Scans: 16–64.[2]

  • Processing: Phase and baseline correct manually. Integrate the specific signal of the Analyte (e.g., the aromatic protons or the methyl triplet) and the specific signal of the IS.

Calculation:



Where:
  • 
     = Integral area[2]
    
  • 
     = Number of protons contributing to the signal[4][5]
    
  • 
     = Molecular Weight[1][2][6]
    
  • 
     = Weighed mass[2]
    
  • 
     = Purity (as a decimal)
    
Protocol B: HPLC-UV Purity (Chromatographic Purity)

Used to detect related organic impurities that might co-resonate in NMR.[1][2]

Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18 or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.5 (Basic pH keeps the amine unprotonated/free base for better peak shape, or use Phosphate pH 3.0 with ion pairing). Recommendation: Phosphate buffer pH 3.0 + 0.1% TEA is robust for amine salts.[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 215 nm (Amine/Phenyl absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.[2]

Acceptance Criteria (ICH Q2):

  • Specificity: No interference at the retention time of the main peak.

  • Linearity:

    
     across 50%–150% of target concentration.[2]
    
  • Precision: RSD < 2.0% for 6 replicate injections.

Supporting Experimental Data (Simulated Case Study)

To illustrate the "Purity Gap," we compared a commercial "Research Grade" sample against a "Certified Reference Standard" validated using the protocols above.

Table 1: Comparative Analysis Results
ParameterResearch Grade Sample (Vendor X)Certified Reference Standard (Validated)Impact on Assay
HPLC Area % (215 nm) 99.2%99.8%Misleading: Suggests Vendor X is "pure enough."
Volatiles (TGA) 4.5% weight loss< 0.2% weight lossVendor X contains significant solvent/moisture.[2]
Assay by qNMR (w/w) 92.1% 99.6% CRITICAL: Vendor X is ~7% less potent than assumed.
Residue on Ignition 1.2%< 0.1%Vendor X has inorganic salt contamination.[2]
Resulting Error If used as a standard, all patient samples will be overestimated by 7.9% .Accurate quantification.[2][4][5][7][8]

Analysis: The "Research Grade" sample looked excellent on HPLC (99.2%). However, qNMR revealed that 7.9% of the mass was "silent" (water, salt, residual solvent). Using the Research Grade material without qNMR validation would lead to a 7.9% systematic error in any drug quantification assay.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[9][10] Guideline on validation of analytical procedures, emphasizing the need for suitable reference materials.[9]

  • Quantitative NMR (qNMR) vs. HPLC. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. (2016).[2] ACG Publications.[2] Demonstrates the orthogonality and absolute accuracy of qNMR.

  • Trimebutine Metabolism and Impurities. PubChem Compound Summary for 2-Amino-2-phenylbutan-1-ol. NIH.[2] Identifies the molecule as a key structural component/metabolite.

  • Analytical Method Validation. Analytical Method Validation for Quality Assurance. (2020).[2] American Pharmaceutical Review. Discusses the fitness-for-purpose of reference standards.

  • qNMR in Pharmaceutical Analysis. Head-to-Head Comparison of HPLC vs NMR. (2023).[2][6][9][10] MDPI.[2] Validates qNMR as an equivalent or superior alternative for purity assignment.

Author's Note: This guide was constructed using the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), prioritizing data integrity and reproducible science over generic descriptions.

Sources

Validation

Comparative Guide: Cross-Validation of Analytical Methods for 2-Amino-2-phenylbutan-1-ol Hydrochloride

Executive Summary 2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) is a critical chiral -amino alcohol intermediate used in the synthesis of pharmaceutical agents (e.g., trimebutine, indobufen). Its quality control is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-phenylbutan-1-ol hydrochloride (APB-HCl) is a critical chiral


-amino alcohol intermediate used in the synthesis of pharmaceutical agents (e.g., trimebutine, indobufen). Its quality control is complicated by its stereocenter and the propensity of amino-alcohols to exhibit peak tailing in chromatography due to silanol interactions.

This guide objectively compares two validation-ready methodologies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Non-Aqueous Potentiometric Titration . While Titration offers rapid stoichiometric assay, this guide demonstrates why RP-HPLC is the superior choice for cross-lab transfer due to its ability to quantify specific impurities and enantiomeric excess (ee) when coupled with chiral selectors. We provide a robust cross-validation protocol compliant with ICH Q2(R2) and USP <1224> standards.

The Analytical Challenge: Molecule & Matrix

The analyte, APB-HCl, possesses three distinct features that dictate method selection:

  • The Amine Functionality: Protonated at neutral pH, leading to secondary interactions with residual silanols on silica columns (peak tailing).

  • The Chiral Center (C2): Requires separation of the (R)- and (S)- enantiomers if optical purity is a Critical Quality Attribute (CQA).

  • The Hydrochloride Salt: Allows for electrochemical detection via titration but requires specific handling in LC to avoid system corrosion.

Comparison Matrix: HPLC vs. Titration
FeatureMethod A: RP-HPLC (Recommended)Method B: Non-Aqueous Titration
Principle Separation based on hydrophobicity/polarityStoichiometric acid-base neutralization
Specificity High: Resolves synthesis by-products (e.g., propiophenone derivatives)Low: Quantifies total basic nitrogen content; cannot distinguish impurities
Precision (RSD) < 1.0% (System Suitability)< 0.5% (High precision due to volumetric accuracy)
Transferability Medium: Requires strict column/mobile phase matchingHigh: Robust, equipment independent
Throughput 15–20 mins per injection5–10 mins per sample
Primary Use Purity profiling, Stability indicating assayRaw material release (Assay only)

Experimental Protocol: The Self-Validating System

To ensure successful inter-lab transfer (Lab A: R&D


 Lab B: QC), we utilize a RP-HPLC method with ion-pairing suppression . This protocol is designed to be "self-validating" by including strict System Suitability Tests (SST).
Method A: RP-HPLC Protocol (Gold Standard)

Rationale: We use a low pH phosphate buffer to keep the amine fully protonated and suppress silanol ionization, ensuring sharp peak shapes.

  • Instrument: HPLC with Diode Array Detector (DAD) or UV @ 215 nm (Phenyl absorption).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18),

    
    .
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 3.0 adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (70% A : 30% B) or Gradient (if late-eluting dimers are present).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    

System Suitability Criteria (Must pass before analysis):

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amino-alcohols).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area (n=6):

    
     (Based on USP limits).
    
Method B: Non-Aqueous Titration (Alternative)

Rationale: Used solely for assay verification of the bulk salt when impurity profiling is not required.

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid.
  • Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the chloride ion).

  • Endpoint: Potentiometric detection.

Cross-Validation Workflow & Data

The following data simulates a Comparative Testing transfer strategy (per USP <1224>) between a Sending Unit (Lab A) and a Receiving Unit (Lab B).

Workflow Visualization

The following diagram outlines the decision logic for method transfer and troubleshooting during the cross-validation process.

MethodTransfer Start Start: Method Transfer (APB-HCl Analysis) PreVal Pre-Validation: Lab A (Sending Unit) Start->PreVal Transfer Transfer Protocol (USP <1224>) PreVal->Transfer Define SST & Criteria LabB_Exec Execution: Lab B (Receiving Unit) Transfer->LabB_Exec Share Standard/Samples Decision Compare Results (t-test / Equivalence) LabB_Exec->Decision Pass Transfer Successful Release for QC Decision->Pass p > 0.05 (No diff) Fail Transfer Failure Investigate Root Cause Decision->Fail p < 0.05 (Sig diff) RootCause Root Cause Analysis: 1. Instrument Dwell Volume 2. Column Aging 3. Buffer pH Precision Fail->RootCause RootCause->LabB_Exec Corrective Action

Figure 1: Analytical Method Transfer (AMT) workflow following USP <1224> logic.

Experimental Data: Inter-Laboratory Comparison

Sample: APB-HCl Reference Standard (Lot #XYZ-001). Acceptance Criteria: The difference in mean assay between labs must be


.
ParameterLab A (Sending)Lab B (Receiving)

(Bias)
Status
Instrument Agilent 1290 InfinityWaters Alliance e2695N/A-
Retention Time (

)



Pass
Tailing Factor (

)



Pass
Assay (Mean, n=6)



Pass
Precision (% RSD)


N/APass
Resolution (Impurity)



Pass

Statistical Interpretation: A two-tailed t-test was performed. The calculated t-value (


) is less than the critical t-value (

for

). Therefore, there is no statistically significant difference between the laboratories. The method is considered successfully transferred.

Troubleshooting & Robustness (The "Why")

In cross-validation, failures often occur not due to the analyte, but due to environmental variance. For APB-HCl, the pH of the mobile phase is the most critical robustness parameter.

Mechanistic Pathway: pH Influence on Peak Shape

At pH > 4.0, the silanol groups (


) on the column stationary phase deprotonate to 

. The positively charged amine on APB-HCl (

) interacts ionically with these sites, causing severe tailing and retention time shifts.

Mechanism pH_Low pH 3.0 (Optimal) Silanol_Protonated Silanols Neutral (Si-OH) pH_Low->Silanol_Protonated pH_High pH > 4.5 (Risk) Silanol_Ionized Silanols Ionized (Si-O-) pH_High->Silanol_Ionized Interaction_A Hydrophobic Only (Clean Separation) Silanol_Protonated->Interaction_A APB-HCl passes through Interaction_B Ionic Interaction (Peak Tailing) Silanol_Ionized->Interaction_B APB-HCl sticks

Figure 2: Mechanistic impact of mobile phase pH on amino-alcohol chromatography.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • United States Pharmacopeia (USP). (2022). <1224> Transfer of Analytical Procedures. USP-NF. Link

  • BenchChem. (2025).[3] Comparative analysis of synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol.Link

  • PubChem. (2025).[4][5] 2-Amino-2-phenylbutan-1-ol Compound Summary. National Center for Biotechnology Information. Link

  • Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-phenylbutan-1-ol Hydrochloride: Safe Handling &amp; Disposal Protocol

[1][2][3] Executive Summary Immediate Action Required: Treat 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) as a Corrosive (Category 1B) and Acutely Toxic substance.[1][2] Critical Prohibition: NEVER mix this a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Immediate Action Required: Treat 2-Amino-2-phenylbutan-1-ol hydrochloride (CAS: 876-42-6) as a Corrosive (Category 1B) and Acutely Toxic substance.[1][2] Critical Prohibition: NEVER mix this amine salt with hypochlorites (bleach) or nitrites. Doing so generates toxic chloramines or carcinogenic nitrosamines. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Do not dispose of down the drain.

Chemical Intelligence & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. 2-Amino-2-phenylbutan-1-ol hydrochloride is an amino-alcohol salt.[1][2] Its dual functionality (amine + alcohol) and ionic nature (HCl salt) dictate its waste stream.

Chemical Profile
ParameterData
Chemical Name 2-Amino-2-phenylbutan-1-ol hydrochloride
CAS Number 876-42-6 (HCl salt) / 39068-91-2 (Free base)
Formula C₁₀H₁₅NO[1][2][3][4][5] · HCl
Molecular Weight 201.69 g/mol
Physical State White crystalline solid (Hygroscopic)
Acidity (pH) Acidic in aqueous solution (pH ~3-5) due to HCl dissociation
Hazard Classification (GHS)[2][7]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[6]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Scientific Insight: The hydrochloride moiety renders this compound acidic and highly water-soluble. Upon contact with mucous membranes, it releases protons (


), causing immediate irritation or burns. The phenyl ring increases lipophilicity, potentially aiding skin absorption.

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized to prevent "commingled waste" accidents.

Incompatibility Matrix
Reagent ClassInteraction RiskMechanism
Hypochlorites (Bleach) HIGH Formation of N-chloramines (explosive/toxic).[1][2]
Nitrites / Nitrous Acid HIGH Formation of unstable diazonium salts or nitrosamines.[1][2]
Strong Bases ModerateExothermic deprotonation releases the free amine (volatile/odorous).[1][2]
Oxidizers (Permanganates) ModerateExothermic oxidation of the alcohol/amine groups.[1][2]
Waste Stream Segregation[1][2]
  • Solid Waste: Collect pure solid salt in a dedicated container labeled "Hazardous Waste - Toxic/Corrosive Solids."

  • Liquid Waste: If in solution, segregate into "Organic/Aqueous Mixture." Ensure the pH is checked; if < 2, it may need to be tagged as "Corrosive Acid Waste" depending on your facility's specific protocols.

Disposal Workflow (Decision Tree)

The following logic flow ensures compliance with EPA RCRA regulations and prevents environmental contamination.

DisposalWorkflow Start Waste Generation: 2-Amino-2-phenylbutan-1-ol HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath ContainerSolid Containerize: HDPE Wide-Mouth Jar Label: Toxic/Corrosive Solid SolidPath->ContainerSolid SolventCheck Solvent Composition? LiquidPath->SolventCheck Manifest Manifest & Transport: RCRA Waste Code D002 (Corrosive) or Non-Specific Hazardous ContainerSolid->Manifest AqAcid Aqueous (Acidic) SolventCheck->AqAcid Water based OrgSolv Organic Solvent SolventCheck->OrgSolv Ethanol/DMSO etc. Neutralize Optional: Neutralize to pH 5-9 (Only if required by site policy) AqAcid->Neutralize ContainerLiq Containerize: Safety Carboy (HDPE/Glass) Label: Corrosive/Organic Waste OrgSolv->ContainerLiq Neutralize->ContainerLiq ContainerLiq->Manifest Incinerate Final Disposal: High-Temp Incineration Manifest->Incinerate

Figure 1: Decision tree for segregating and processing amino-alcohol hydrochloride waste streams.[1][2]

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)[2]
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine.

  • Container: Use a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-2-phenylbutan-1-ol Hydrochloride"[1][2][4][7]

    • Hazards: Check "Toxic" and "Corrosive."[8]

  • Storage: Store in a satellite accumulation area away from oxidizers until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Assessment: Determine the pH. If the solution is highly acidic (pH < 2) due to the HCl salt, it is a D002 RCRA Hazardous Waste .

  • Bulking: Pour into the appropriate carboy (e.g., "Halogenated" or "Non-Halogenated" depending on the other solvents present).

    • Note: The chloride ion in the salt does not automatically make the waste "Halogenated" in the context of solvent incineration, but many facilities default to the halogenated stream to be safe.

  • Record Keeping: Log the volume and concentration on the waste tag.

Emergency Response: Spill Protocol

In the event of a benchtop spill, rapid neutralization is key to preventing corrosion of equipment and floor surfaces.

SpillResponse Spill Spill Detected Isolate Evacuate Area & Don PPE (Resp/Gloves) Spill->Isolate Cover Cover with Absorbent (Vermiculite/Spill Pad) Isolate->Cover Neutralize Apply Weak Base (Sodium Bicarbonate) Cover->Neutralize If Liquid/Acidic Collect Sweep into Disposal Bag Cover->Collect If Solid Neutralize->Collect Clean Wash Surface (Soap & Water) Collect->Clean

Figure 2: Step-by-step spill response protocol minimizing exposure and environmental impact.[1][2]

Protocol Steps:

  • Isolate: Mark the area.

  • Neutralize (Liquids): If the spill is an aqueous solution, sprinkle Sodium Bicarbonate (

    
    ) over the spill until bubbling ceases. This neutralizes the hydrochloride acid component.[9]
    
  • Absorb: Use inert clay, vermiculite, or proprietary spill pads.

  • Decontaminate: Wipe the surface with water and detergent. The amino-alcohol is water-soluble and cleans up easily.

Regulatory Compliance (US EPA)[2]

  • RCRA Status: While 2-Amino-2-phenylbutan-1-ol is not explicitly listed on the P or U lists, it is a Characteristic Waste if the pH is < 2.0 (Code D002 ).[1][2]

  • TSCA: Ensure the chemical is on your facility's inventory.

  • Drain Disposal: Strictly Prohibited. Amines are toxic to aquatic microorganisms and disrupt wastewater treatment plant nitrification processes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22187, 2-Amino-2-phenylbutan-1-ol.[1] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Amino-2-phenylbutan-1-ol Hydrochloride

[1] Executive Safety Summary Compound: 2-Amino-2-phenylbutan-1-ol Hydrochloride CAS: 876-42-6 (HCl Salt) | Ref Free Base: 39068-91-2 Molecular Weight: 201.69 g/mol Physical State: Hygroscopic Crystalline Solid Handling t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Compound: 2-Amino-2-phenylbutan-1-ol Hydrochloride CAS: 876-42-6 (HCl Salt) | Ref Free Base: 39068-91-2 Molecular Weight: 201.69 g/mol Physical State: Hygroscopic Crystalline Solid

Handling this amino alcohol salt requires a safety strategy that goes beyond standard "lab hygiene."[1][2][3][4][5][6][7] While often classified as an Irritant (Skin/Eye Cat 2A) or Harmful (Acute Tox 4) , the hydrochloride moiety introduces a specific mechanism of injury: moisture-activated acidic hydrolysis . Upon contact with mucous membranes (eyes, lungs) or sweaty skin, the salt dissociates, locally lowering pH and causing immediate tissue damage that exceeds the severity of the free base.

Core Directive: Treat this substance as a Corrosive Solid during particulate handling (weighing/transfer) and a Sensitizer in solution.

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.

Hazard DomainMechanism of ActionOperational Implication
Inhalation Hygroscopic Irritation: The dust is highly hygroscopic. If inhaled, it rapidly absorbs moisture from the respiratory tract, creating a concentrated acidic solution (HCl release) on the bronchial lining.Standard surgical masks are insufficient. Use N95/P100 or a certified Fume Hood.
Ocular Abrasive & Chemical Injury: The crystalline lattice is abrasive. Combined with acidic hydrolysis, this causes micro-tears followed by chemical burns.Safety glasses are forbidden for powder handling; unvented goggles are mandatory.
Dermal Permeation & pH Shock: As an organic amine salt, it can permeate compromised skin. The acidic nature can degrade latex, rendering it useless.Nitrile (≥5 mil) is the minimum standard. Latex is prohibited.

PPE Decision Matrix (Visualization)

The following logic flow dictates the required PPE based on the specific laboratory activity.

PPE_Matrix Activity Laboratory Activity Weighing Weighing / Solid Transfer Activity->Weighing Solution Reaction / Solubilization Activity->Solution Spill Spill Cleanup (>1g) Activity->Spill Risk_Dust Risk: Airborne Particulates (Acidic Hydrolysis) Weighing->Risk_Dust Risk_Splash Risk: Dermal Absorption & Chemical Burn Solution->Risk_Splash Spill->Risk_Dust Spill->Risk_Splash PPE_Resp Respiratory: Fume Hood (Sash <18") OR N95/P100 Mask Risk_Dust->PPE_Resp PPE_Eye Eye Protection: Chemical Splash Goggles (ANSI Z87.1) Risk_Dust->PPE_Eye PPE_Hand Hand Protection: Double Nitrile Gloves (Outer: 5mil, Inner: 4mil) Risk_Splash->PPE_Hand PPE_Body Body: Tyvek Sleeves + Lab Coat (Buttoned) Risk_Splash->PPE_Body

Figure 1: PPE Selection Logic. Note that "Weighing" triggers the highest respiratory and ocular requirements due to dust generation.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The primary risk occurs here due to static electricity dispersing the fine powder.

  • Static Neutralization: Amino alcohol salts are prone to static charge. Use an anti-static gun or a polonium strip inside the balance chamber before opening the vial.

  • Engineering Control: Work strictly within a Chemical Fume Hood. Ensure the sash is at the lowest working position.

  • Tool Selection: Use a plastic or PTFE-coated spatula. Avoid metal spatulas if the environment is humid, as the salt can corrode the metal, introducing iron impurities into your downstream reaction.

B. Solubilization (Exotherm Warning)

Dissolving HCl salts often releases heat (heat of solution).

  • Solvent Choice: When dissolving in water or methanol, add the solid slowly to the solvent. Never add solvent to a large mass of solid, as this can create a "gummy" clump that traps heat and solvent, leading to localized boiling.

  • Agitation: Maintain vigorous stirring to prevent the salt from settling and forming a super-saturated layer at the bottom of the flask.

C. Emergency Response: Exposure

Self-validating step: If you feel a "gritty" sensation in the eyes, hydrolysis has already begun.

  • Ocular: Flush immediately for 15 minutes .[3][4] Do not use neutralization drops (e.g., weak base); this causes a secondary exotherm. Use only saline or water.

  • Dermal: Wash with soap and water.[2][3][4][5] If redness persists, treat as a chemical burn, not an allergy.

Waste Disposal & Deactivation

Do not dispose of the active HCl salt directly into organic waste streams without consideration of compatibility (e.g., avoiding mixing with strong oxidizers or cyanides).

Disposal_Workflow Waste Solid/Liquid Waste Check Is it the Solid HCl Salt? Waste->Check Dissolve Dissolve in Water (10% w/v) Check->Dissolve Yes (Solid) Organic_Stream Dispose: Halogenated Organic Waste Check->Organic_Stream No (Already mixed organic) Neutralize Neutralize with NaHCO3 (Target pH 7-8) Dissolve->Neutralize Check_Phase Check Phase Separation (Free base may oil out) Neutralize->Check_Phase Check_Phase->Organic_Stream Oily Residue Aqueous_Stream Dispose: Aqueous Waste (If permitted by local EHS) Check_Phase->Aqueous_Stream Clear Solution

Figure 2: Deactivation and Disposal Workflow. Neutralization prevents downstream container corrosion.

Disposal Protocol:

  • Neutralization: For pure solid waste, dissolve in water and treat with Sodium Bicarbonate (

    
    ) until bubbling ceases. This converts the corrosive HCl salt into the free base (organic) and NaCl.
    
  • Segregation: The resulting free base (2-Amino-2-phenylbutan-1-ol) is an organic amine. It should be extracted or poured into the Halogenated Organic Waste container (due to the residual chloride content from the salt).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11194531, 2-Amino-2-phenylbutan-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-phenylbutan-1-ol hydrochloride
Reactant of Route 2
2-Amino-2-phenylbutan-1-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.